molecular formula C5H3ClF2N2O B1398793 2-Chloro-5-(difluoromethoxy)pyrimidine CAS No. 1192813-64-1

2-Chloro-5-(difluoromethoxy)pyrimidine

Cat. No.: B1398793
CAS No.: 1192813-64-1
M. Wt: 180.54 g/mol
InChI Key: WTSWSBPEZJCSMC-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)pyrimidine is a useful research compound. Its molecular formula is C5H3ClF2N2O and its molecular weight is 180.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(difluoromethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSWSBPEZJCSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192813-64-1
Record name 2-Chloro-5-(difluoromethoxy)pyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-5-(difluoromethoxy)pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS No. 1192813-64-1)

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its core chemical and physical properties, provides a detailed and validated synthesis protocol, discusses its applications in drug discovery, and outlines essential safety and handling procedures. As a versatile intermediate, the incorporation of the difluoromethoxy group onto the pyrimidine scaffold offers medicinal chemists a valuable tool for modulating physicochemical and pharmacokinetic properties, such as metabolic stability and receptor binding affinity. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs. The CAS number for this compound is 1192813-64-1.[1][2][3][4][5]

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyrimidine derivative. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, while the 5-(difluoromethoxy) group is a key pharmacophore used to enhance the drug-like properties of lead compounds.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data

The compound's properties make it a versatile liquid building block for organic synthesis, particularly in medicinal chemistry applications.[1][6][7] Its predicted pKa and LogP values suggest characteristics amenable to drug development.

PropertyValueSource
CAS Number 1192813-64-1[1][2][3]
Molecular Formula C₅H₃ClF₂N₂O[1][2][7]
Molecular Weight 180.54 g/mol [1][2][3]
Physical Form Clear, colorless liquid[1]
Density 1.466 ± 0.06 g/cm³ (Predicted)[6]
Boiling Point 260.1 ± 30.0 °C (Predicted)[6]
pKa -2.63 ± 0.22 (Predicted)[1][6]
LogP 1.7314[2]
Topological Polar Surface Area (TPSA) 35.01 Ų[2]
SMILES FC(F)OC1=CN=C(Cl)N=C1[2][4]
InChI Key WTSWSBPEZJCSMC-UHFFFAOYSA-N[4][7]

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the difluoromethoxylation of a pyrimidinol precursor. This section details a field-proven protocol.

Synthesis Workflow

The procedure involves a reaction between 2-Chloropyrimidin-5-ol and a difluoromethylating agent, sodium 2-chloro-2,2-difluoroacetate, in a polar aprotic solvent.

G A Combine Reactants: 2-Chloropyrimidin-5-ol Sodium 2-chloro-2,2-difluoroacetate N,N-dimethylformamide (DMF) Water (0.2 mL) B Heat Reaction Mixture 90 °C for 24 hours A->B Reaction C Solvent Removal Vacuum Concentration B->C Workup D Purification Column Chromatography (5-30% Ethyl Acetate/Hexane) C->D Crude Product E Final Product This compound (Light yellow oil) D->E Purified Product F Quality Control LC/MS Analysis E->F G Result: [M+H]+ = 181.14 R.T. = 1.32 min F->G

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[1][8]

  • Reagent Preparation: In a suitable reaction vessel, dissolve 2-Chloropyrimidin-5-ol (1 g, 7.66 mmol) and sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol) in N,N-dimethylformamide (20 mL).[1][8]

    • Causality: DMF is used as a high-boiling polar aprotic solvent, which is ideal for facilitating this type of nucleophilic reaction. The three-fold excess of the difluoroacetate salt ensures the reaction proceeds to completion.

  • Reaction Initiation: Add a small amount of water (0.2 mL) to the mixture.[1][8]

    • Causality: The addition of water can aid in the solubility of the reagents and facilitate the in-situ generation of the reactive difluorocarbene species from the acetate salt upon heating.

  • Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 24 hours under an inert atmosphere.[1][8]

    • Causality: The elevated temperature is necessary to drive the decarboxylation of the difluoroacetate and subsequent reaction with the pyrimidinol. The 24-hour duration ensures high conversion of the starting material.

  • Workup: After completion, allow the mixture to cool to room temperature. Remove the solvent (DMF) via vacuum concentration.[1][8]

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient eluent of 5-30% ethyl acetate in hexane.[1][8]

    • Causality: This standard chromatographic method effectively separates the desired product from unreacted starting materials and byproducts.

  • Product Isolation and Validation: The purified product, this compound, is isolated as a light yellow oil (549 mg, 3.04 mmol), corresponding to a yield of approximately 39.7%.[1][8]

    • Self-Validation: The identity and purity of the product should be confirmed. Mass spectrometry (LC/MS) analysis is expected to show a retention time (R.T.) of 1.32 min and a protonated molecular ion peak ([M+H]⁺) at m/z 181.14.[1][8] Additional characterization by ¹H and ¹³C NMR is recommended.[9][10]

Applications in Medicinal Chemistry and Drug Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases, including cancer and infectious diseases.[11] The strategic introduction of fluorine-containing motifs, such as the difluoromethoxy group, is a widely adopted strategy to optimize drug candidates.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The difluoromethoxy group can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug molecule.

  • Modulation of Physicochemical Properties: The electronegativity of fluorine can lower the pKa of nearby basic groups and alter the molecule's lipophilicity and membrane permeability.

  • Enhanced Binding Affinity: The difluoromethoxy group can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

As a building block, this compound is an ideal starting material for synthesizing libraries of novel compounds. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution (SNAᵣ) with a variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid diversification of the pyrimidine core. This makes it a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs).[12][13]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. All work should be conducted in a well-ventilated chemical fume hood.

Hazard Identification

The compound is classified as harmful and an irritant.[4][7]

Hazard InformationDetailsSource
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[4][7]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][14][15]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[14][18] Use only under a chemical fume hood.[15]

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][19] The recommended storage temperature is between 2-8°C.[1][19]

References

The Synthetic Pathway to 2-Chloro-5-(difluoromethoxy)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The difluoromethoxy group, in particular, is of significant interest due to its ability to serve as a lipophilic hydrogen bond donor and mimic the hydroxyl group. This guide provides a comprehensive technical overview of the synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine, a valuable building block in the development of novel therapeutics. We will delve into the primary synthetic route, detailing the preparation of the key precursor, 2-chloro-5-hydroxypyrimidine, and the subsequent O-difluoromethylation. Mechanistic insights, detailed experimental protocols, and a discussion of alternative reagents will be presented to provide a thorough understanding of the chemical principles and practical considerations involved in the synthesis of this important intermediate.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including several FDA-approved drugs.[1][2] Its ability to engage in various biological interactions makes it a privileged structure in drug design. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the difluoromethoxy group, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[3] this compound serves as a key intermediate for the synthesis of diverse active pharmaceutical ingredients, making its efficient and scalable synthesis a topic of considerable importance for the pharmaceutical industry.

The Primary Synthetic Pathway: A Two-Step Approach

The most common and practical synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, 2-chloro-5-hydroxypyrimidine. This is followed by the crucial O-difluoromethylation step to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: O-Difluoromethylation 2-Chloro-5-methoxypyrimidine 2-Chloro-5-methoxypyrimidine 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-methoxypyrimidine->2-Chloro-5-hydroxypyrimidine Demethylation 2-Chloro-5-hydroxypyrimidine_2 2-Chloro-5-hydroxypyrimidine This compound This compound 2-Chloro-5-hydroxypyrimidine_2->this compound O-Difluoromethylation

Figure 1: Overview of the two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

The precursor, 2-chloro-5-hydroxypyrimidine, is typically synthesized from 2-chloro-5-methoxypyrimidine via demethylation. Two common methods for this transformation are presented below.

This method utilizes the strong Lewis acid boron tribromide to effect the cleavage of the methyl ether.

Experimental Protocol:

  • Dissolve 2-chloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a solution of boron tribromide (1.0 M in dichloromethane, 3-5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by carefully partitioning the mixture between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

  • Separate the organic layer and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-chloro-5-hydroxypyrimidine.

An alternative and often more cost-effective method involves the use of hydrobromic acid in acetic acid. This approach avoids the use of the more expensive and moisture-sensitive boron tribromide.[1]

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and a thermometer, add 2-chloro-5-methoxypyrimidine (1 equivalent) and acetic acid.

  • Stir the mixture to ensure homogeneity, then add 48% aqueous hydrobromic acid and a catalytic amount of methionine.

  • Heat the reaction mixture to reflux for 3-8 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-5-hydroxypyrimidine as a pale yellow solid.[1]

MethodReagentsSolventTemperatureYieldPurityReference
A Boron TribromideDichloromethaneRoom TemperatureNot specifiedNot specified
B 48% Hydrobromic Acid, MethionineAcetic AcidReflux70-80%98%[1]

Table 1: Comparison of demethylation methods for the synthesis of 2-chloro-5-hydroxypyrimidine.

Step 2: O-Difluoromethylation of 2-Chloro-5-hydroxypyrimidine

The introduction of the difluoromethoxy group is achieved through the reaction of 2-chloro-5-hydroxypyrimidine with a suitable difluoromethylating agent. A widely used and effective method employs sodium 2-chloro-2,2-difluoroacetate as the source of difluorocarbene.

The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate. The phenolate, formed by the deprotonation of 2-chloro-5-hydroxypyrimidine under basic conditions, acts as a nucleophile and traps the electrophilic difluorocarbene. Subsequent protonation yields the desired this compound.

Difluoromethylation_Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack cluster_2 Protonation Sodium_Chlorodifluoroacetate ClCF₂CO₂Na Difluorocarbene :CF₂ Sodium_Chlorodifluoroacetate->Difluorocarbene Δ - CO₂ - NaCl Phenolate Ar-O⁻ Intermediate Ar-O-CF₂⁻ Phenolate->Intermediate Nucleophilic attack Difluorocarbene_2 :CF₂ Intermediate_2 Ar-O-CF₂⁻ Final_Product Ar-O-CF₂H Intermediate_2->Final_Product H⁺

References

physical properties of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-(difluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. As a pyrimidine derivative, it belongs to a class of compounds that are foundational to numerous biological processes and pharmaceutical agents. The unique combination of a reactive chlorine atom at the 2-position and a difluoromethoxy group at the 5-position makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The physical properties of this intermediate are critical determinants of its behavior in both synthetic reactions and subsequent biological assays. Parameters such as solubility, boiling point, and density directly influence reaction conditions, purification strategies, formulation development, and pharmacokinetic profiling. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering field-proven insights and methodologies for its characterization.

Chemical Identity and Core Properties

The fundamental identity of a compound is established by its molecular structure and associated identifiers.

IdentifierValueSource
CAS Number 1192813-64-1[1][2]
Molecular Formula C₅H₃ClF₂N₂O[1][2]
Molecular Weight 180.54 g/mol [1][2]
IUPAC Name This compound[2]
SMILES FC(F)OC1=CN=C(Cl)N=C1[3]
InChI Key WTSWSBPEZJCSMC-UHFFFAOYSA-N

Physicochemical Data Summary

A clear understanding of the physicochemical properties is essential for handling, reaction optimization, and purification. The data presented below has been aggregated from various chemical data providers. It is crucial to note that several of these values are computationally predicted and should be confirmed experimentally for critical applications.

PropertyValueNotesSource
Physical Form Clear, colourless to light yellow oil/liquidObserved at room temperature.[1]
Boiling Point 260.1 ± 30.0 °CPredicted value. Experimental verification is recommended for distillation purposes.[1]
Density 1.466 ± 0.06 g/cm³Predicted value. Useful for reagent volume-to-mass conversions.[1]
pKa -2.63 ± 0.22Predicted value. Indicates the compound is a very weak base.[1]
LogP 1.7314Computational prediction. Suggests moderate lipophilicity.[3]
Purity ≥95% - ≥98%Typical purity as supplied by commercial vendors.[3]

Solubility Profile

The solubility of this compound is a key factor for its application in synthetic chemistry. While quantitative solubility data is not widely published, its behavior during purification provides practical insights.

  • Organic Solvents : The compound is soluble in common organic solvent mixtures used for chromatography, such as ethyl acetate and hexane, as evidenced by its purification protocol.[1] A study on other pyrimidine derivatives suggests likely solubility in solvents like N,N-dimethylformamide (DMF) and methanol.[4][5]

  • Aqueous Solubility : Given its predicted LogP of 1.73, the compound is expected to have low solubility in water.

Expert Insight: For reaction setups, initiating small-scale solubility tests in the intended solvent system is a prudent, self-validating step. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are logical starting points for exploring reaction conditions based on the compound's structure.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.

  • Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight of the compound. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 181.14, consistent with the expected molecular weight of 180.54 Da.[1] The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) would be a key diagnostic feature in high-resolution mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring should appear as distinct signals, likely singlets or narrowly coupled doublets. The single proton of the difluoromethoxy group (-OCHF₂) would present as a triplet due to coupling with the two fluorine atoms.

    • ¹³C NMR : The carbon spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). Chemical shift values can be predicted using standard software, but experimental data is required for definitive assignment.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by vibrations corresponding to the various functional groups. Key expected absorptions include C-Cl stretching, C-F stretching from the difluoromethoxy group, C=N and C=C stretching from the pyrimidine ring, and C-O-C stretching of the ether linkage.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality Statement: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method is chosen here due to the moderate lipophilicity of the target compound. The C18 stationary phase provides a nonpolar environment, while a mobile phase of acetonitrile and water allows for the efficient elution and separation of the compound from potential impurities. UV detection is suitable as the pyrimidine ring contains a chromophore that absorbs in the UV range.[7]

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid is added to improve peak shape by ensuring consistent ionization of any acidic or basic functional groups.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm or as determined by a UV scan of the analyte.

    • Elution Method: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

      • 0-15 min: 30% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% B to 30% B

      • 19-25 min: Hold at 30% B (column re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization of HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity determination protocol.

HPLC_Workflow Figure 1: HPLC Purity Determination Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: Water + 0.1% FA) (B: ACN + 0.1% FA) Injection Inject 10 µL onto HPLC System MobilePhase->Injection SamplePrep Prepare Sample (1 mg/mL stock -> 100 µg/mL) SamplePrep->Injection Separation Gradient Elution on C18 Column (30-95% ACN) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas in Chromatogram Detection->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Figure 1: HPLC Purity Determination Workflow

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements : According to GHS classifications, this compound is harmful if swallowed (H302) and causes serious eye irritation (H319).

  • Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1]

References

2-Chloro-5-(difluoromethoxy)pyrimidine solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(difluoromethoxy)pyrimidine

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, theoretical solubility considerations, and robust, field-proven methodologies for its empirical determination and analysis.

Introduction and Physicochemical Profile

This compound (CAS No: 1192813-64-1) is a fluorinated heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique electronic properties, conferred by the chloro, pyrimidine, and difluoromethoxy moieties, make it a valuable synthon. However, the successful application of this intermediate in process chemistry and formulation development is fundamentally dependent on a thorough understanding of its solubility.

A compound's solubility is not an isolated parameter but rather a consequence of its intrinsic chemical and physical properties. The predicted and known properties of this compound are summarized below, providing the basis for understanding its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 1192813-64-1[3][4][5]
Molecular Formula C₅H₃ClF₂N₂O[4][5][6]
Molecular Weight 180.54 g/mol [5][6][7]
Appearance Clear, colorless to light yellow liquid/oil[3]
Predicted Boiling Point 260.1 ± 30.0 °C[3][6]
Predicted Density 1.466 ± 0.06 g/cm³[3][6]
Predicted LogP 1.73[8]
Predicted pKa -2.63 ± 0.22[3][6]
Storage Conditions Inert atmosphere, 2-8°C[3][4]

Theoretical Solubility Framework

The molecular structure of this compound—featuring a polar heterocyclic core, a lipophilic chloro group, and the unique difluoromethoxy substituent—suggests a nuanced solubility profile.

  • Impact of LogP : The predicted octanol-water partition coefficient (LogP) of 1.73 indicates a preference for lipophilic environments over aqueous media.[8] This value suggests that the compound will likely exhibit limited solubility in water but higher solubility in many organic solvents.

  • Influence of pKa : The predicted pKa of -2.63 signifies that this compound is an extremely weak base.[3][6] For a compound to exhibit pH-dependent aqueous solubility, it must possess an ionizable functional group with a pKa within or near the typical aqueous pH range (1-14). As this compound will not protonate to any significant extent in aqueous solution, its solubility is expected to be independent of pH.

  • Solvent Polarity : The presence of two nitrogen atoms and an oxygen atom in the molecule allows for hydrogen bonding with protic solvents (e.g., alcohols, water), potentially enhancing solubility. Conversely, the chlorinated pyrimidine ring provides a nonpolar surface area, favoring interactions with non-protic and less polar organic solvents (e.g., dichloromethane, ethyl acetate). Synthesis procedures note the use of N,N-dimethylformamide (DMF) as a reaction solvent and purification via column chromatography with ethyl acetate/hexane eluents, confirming its solubility in these organic systems.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The definitive determination of solubility requires empirical measurement. The Shake-Flask method (OECD Guideline 105) is the gold-standard isothermal technique for determining the saturation solubility of a compound in a given solvent. It is a self-validating system because it relies on achieving a true thermodynamic equilibrium.

Causality Behind Experimental Choices:

  • Excess Solute : Using an excess of the compound ensures that a saturated solution is formed, which is the definition of solubility at that temperature.

  • Equilibration Time : A prolonged agitation period (24-48 hours) is necessary to ensure that the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

  • Temperature Control : Solubility is temperature-dependent. A constant temperature bath is critical for reproducibility and accuracy.

  • Filtration : The removal of all undissolved solid is paramount. A 0.22 µm syringe filter is chosen as it effectively removes fine particulates without significantly adsorbing the solute. Centrifugation prior to filtration provides a crucial pre-clarification step, preventing premature clogging of the filter.

Step-by-Step Methodology
  • Preparation : To a series of 10 mL glass vials, add a precisely weighed excess amount (e.g., 20-50 mg) of this compound.

  • Solvent Addition : Add a known volume (e.g., 5.0 mL) of the desired solvent (e.g., water, ethanol, acetonitrile, ethyl acetate) to each vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator set to 25 °C (or the desired target temperature). Agitate the samples for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly).

  • Phase Separation : Allow the vials to stand undisturbed in the incubator for at least 1 hour to let suspended particles settle. For improved separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

  • Sample Collection : Carefully draw the supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm chemical-resistant (e.g., PTFE or PVDF) syringe filter into a clean, pre-labeled autosampler vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Dilution : Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method. A precise dilution factor is critical for the final calculation.

  • Analysis : Quantify the concentration of the diluted filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate (24-48h at 25°C) prep2->equil1 sep1 Settle / Centrifuge equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 ana1 Precisely dilute filtrate sep3->ana1 ana2 Analyze via validated method (HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible technique for quantifying the concentration of a solute in a saturated solution.[9] LC-MS can also be used for its higher sensitivity and specificity, especially in complex matrices.[10]

Causality Behind Method Choices:

  • Column Chemistry : A C18 column is a versatile, nonpolar stationary phase suitable for retaining a compound with a LogP of 1.73.

  • Mobile Phase : A gradient of water and acetonitrile (both with 0.1% formic acid) is a standard choice for reverse-phase chromatography. The formic acid helps to ensure sharp peak shapes by controlling the ionization state of the analyte and silanol groups on the stationary phase.

  • Wavelength Selection : The detection wavelength should be set at the absorbance maximum (λmax) of the compound to achieve the highest sensitivity. This is determined by running a UV-Vis scan of a standard solution.

  • Calibration Curve : A multi-point calibration curve using certified reference standards is essential for accurate quantification, ensuring the method's linearity across the desired concentration range.

Step-by-Step HPLC-UV Protocol
  • Instrument and Conditions :

    • HPLC System : Standard UHPLC/HPLC system with a UV detector.

    • Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 10% B to 95% B over 5 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

    • Detection Wavelength : To be determined via UV scan (e.g., ~260 nm).

  • Standard Preparation : Prepare a stock solution (e.g., 1 mg/mL) of this compound reference standard in acetonitrile. From this stock, create a series of at least five calibration standards by serial dilution with the mobile phase.

  • Calibration : Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.995.

  • Sample Analysis : Inject the diluted filtrate from the solubility experiment.

  • Calculation : Determine the concentration in the diluted sample using the calibration curve. Calculate the original solubility using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

G cluster_std 1. Standard & Calibration cluster_sample 2. Sample Analysis cluster_calc 3. Calculation std1 Prepare stock solution (1 mg/mL) std2 Create serial dilutions (Calibration Standards) std1->std2 std3 Inject standards & Generate Calibration Curve (r² > 0.995) std2->std3 calc1 Determine concentration from calibration curve std3->calc1 samp1 Inject diluted filtrate from solubility experiment samp2 Integrate analyte peak area samp1->samp2 samp2->calc1 calc2 Multiply by Dilution Factor calc1->calc2 calc3 Report Solubility (mg/mL) calc2->calc3

Caption: General workflow for analytical quantification via HPLC-UV.

Summary and Data Reporting

While public literature lacks specific quantitative solubility values for this compound, the methodologies described herein provide a robust framework for their determination. The expected outcome is poor aqueous solubility and good solubility in moderately polar to nonpolar organic solvents. All experimentally determined data should be reported clearly, as shown in the template table below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25[Experimental Value][Calculated Value]Shake-Flask/HPLC-UV
Ethanol25[Experimental Value][Calculated Value]Shake-Flask/HPLC-UV
Acetonitrile25[Experimental Value][Calculated Value]Shake-Flask/HPLC-UV
Ethyl Acetate25[Experimental Value][Calculated Value]Shake-Flask/HPLC-UV
Dichloromethane25[Experimental Value][Calculated Value]Shake-Flask/HPLC-UV
N,N-Dimethylformamide25[Experimental Value][Calculated Value]Shake-Flask/HPLC-UV
Hexane25[Experimental Value][Calculated Value]Shake-Flask/HPLC-UV

By applying these rigorous experimental and analytical protocols, researchers can generate the high-quality, reliable solubility data essential for advancing chemical synthesis, process development, and formulation science.

References

Spectroscopic Characterization of 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS 1192813-64-1): A Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(difluoromethoxy)pyrimidine is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any advanced intermediate, unambiguous structural confirmation is paramount for its application in synthesis and drug development. This technical guide provides a comprehensive overview of the analytical methodologies required to verify the identity and purity of this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, interpret spectral data, and explain the scientific rationale behind the analytical choices, offering a self-validating framework for researchers.

Introduction and Molecular Structure Overview

The utility of a synthetic building block is directly tied to the confidence in its chemical structure. For this compound, a molecule featuring a complex interplay of electron-withdrawing groups on a pyrimidine core, spectroscopic analysis is non-trivial. The presence of chlorine and the difluoromethoxy group creates unique spectral signatures that must be correctly assigned.

The molecular structure, with its key functional groups, dictates the expected spectroscopic behavior. The pyrimidine ring provides a rigid scaffold, while the chloro- and difluoromethoxy- substituents significantly influence the electronic environment of the ring's protons and carbons. The difluoromethyl proton and the two fluorine atoms create a distinct spin system that is highly informative in NMR spectroscopy.

commercial availability of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine: Synthesis, Commercial Availability, and Applications for Researchers

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound (CAS No. 1192813-64-1) is a fluorinated heterocyclic compound that has emerged as a critical building block for professionals in drug discovery and development.[1] Its unique structure, combining a reactive chloropyrimidine core with a difluoromethoxy group, offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacokinetic properties of novel therapeutic agents. The difluoromethoxy (-OCHF₂) moiety is particularly significant; it often serves as a bioisostere for other functional groups, enhancing metabolic stability, tuning lipophilicity, and improving target binding affinity. This guide provides a comprehensive technical overview of its synthesis, commercial sourcing, analytical characterization, and safe handling, designed for researchers and scientists in the pharmaceutical and biotechnology sectors.

Physicochemical Properties and Analytical Characterization

The precise identification and characterization of starting materials are foundational to reproducible research. This compound is typically supplied as a clear, colorless to light yellow liquid or oil.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1192813-64-1[2][3]
Molecular Formula C₅H₃ClF₂N₂O[2][4]
Molecular Weight 180.54 g/mol [3][4]
Appearance Clear, colourless liquid/oil[2]
Typical Purity ≥95% to ≥98%[1][3][5]
Storage Conditions Inert atmosphere (Nitrogen or Argon), 2-8°C[2][5]
SMILES FC(F)OC1=CN=C(Cl)N=C1[3]
InChI Key WTSWSBPEZJCSMC-UHFFFAOYSA-N[5]
Analytical Validation

Verifying the identity and purity of the compound is a critical first step. The primary methods for characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (LC/MS): This technique confirms the molecular weight of the compound. For this compound, analysis typically shows a protonated molecular ion ([M+H]⁺) at approximately 181.14 m/z.[2][6]

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation. While a specific spectrum for this exact molecule is available from some suppliers, a patent for the related compound 2-chloro-5-(difluoromethoxy)pyrazine shows the characteristic triplet for the -OCHF₂ proton at approximately 7.34 ppm with a J-coupling of ~72 Hz.[7][8] This distinctive signal is a key identifier for the difluoromethoxy group.

Synthesis Pathway and Experimental Protocol

Understanding the synthesis of this building block provides insight into potential impurities and reaction byproducts. The most commonly cited method involves the difluoromethylation of a pyrimidinol precursor.

Reaction Causality and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. 2-Chloropyrimidin-5-ol acts as the nucleophile, attacking a difluorocarbene intermediate generated from sodium 2-chloro-2,2-difluoroacetate. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the decomposition of the difluoroacetate salt and subsequent reaction.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chloropyrimidin-5-ol P This compound R1->P Nucleophile R2 Sodium 2-chloro-2,2-difluoroacetate R2->P Difluoromethylating Agent C1 Solvent: DMF, Water C1->P C2 Temperature: 90°C C2->P C3 Atmosphere: Inert C3->P Purify Purification (Column Chromatography) P->Purify

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2][6]

  • Reaction Setup: To a solution of 2-Chloropyrimidin-5-ol (1 g, 7.66 mmol) in N,N-dimethylformamide (20 mL), add sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol) and water (0.2 mL).

  • Reaction Execution: Place the reaction mixture under an inert atmosphere (e.g., nitrogen) and heat to 90°C.

  • Monitoring: Stir the reaction at this temperature for approximately 24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC/MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the DMF solvent by vacuum concentration.

  • Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 5-30%) to isolate the desired product.

  • Characterization: The final product, this compound, is typically obtained as a light yellow oil (yields around 40% have been reported).[2][6] Confirm its identity and purity using LC/MS and NMR.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale development needs. Purity levels are generally high, often exceeding 95% or 98%.

Table 2: Representative Commercial Suppliers

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich 95%100 mg - 25 gPartnered with Ambeed, Inc. for this product.[5]
ChemScene ≥98%Custom QuantitiesProvides detailed computational chemistry data.[3]
Alachem Co., Ltd. NLT 95%R&D to IndustrialOffers COA, SDS, and synthesis route documentation.[9]
BLD Pharm ---Custom SynthesisOffers scale-up manufacturing.[10]
Hangzhou Zentra Pharmaceutical GradeCustom/BulkProvides end-to-end services from sourcing to custom synthesis.[11]

Researchers should always request a lot-specific Certificate of Analysis (COA) to verify purity and identity before use.[9] Many suppliers also offer custom synthesis and scale-up manufacturing for larger quantities required for preclinical and clinical development.[10][11]

Applications in Drug Discovery and Development

The utility of this compound stems from the strategic combination of its pyrimidine core and the difluoromethoxy substituent. The pyrimidine ring is a privileged scaffold found in numerous approved drugs, while the -OCHF₂ group acts as a lipophilic hydrogen bond donor, improving cell permeability and metabolic stability.

G A 2-Chloro-5- (difluoromethoxy)pyrimidine (Building Block) B Introduction of -OCHF₂ Group & Pyrimidine Scaffold A->B C Improved Pharmacokinetic Properties (Metabolic Stability, Lipophilicity) B->C D Enhanced Biological Activity (Target Binding) B->D E Active Pharmaceutical Ingredient (API) Candidate C->E D->E F Drug Development Pipeline E->F

Caption: Role of the building block in the drug discovery process.

This compound is an intermediate used in the synthesis of more complex molecules.[12] While specific applications for this exact molecule are often proprietary, its structural motifs are common in:

  • Antiviral Agents: Pyrimidine analogs are a cornerstone of antiviral therapy.

  • Anticancer Agents: Many kinase inhibitors and antimetabolites feature a pyrimidine core.

  • Agrochemicals: Similar fluorinated pyrimidines are used in the development of herbicides and pesticides.[13]

The reactive chlorine atom at the 2-position allows for straightforward derivatization via nucleophilic aromatic substitution, enabling chemists to readily incorporate this valuable fragment into a diverse range of target molecules.

Safety, Handling, and Storage Protocols

As with all laboratory chemicals, proper safety precautions are essential when handling this compound.

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[14]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

First Aid Measures
  • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Storage and Disposal
  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical and pharmaceutical research. Its well-defined synthesis, clear characterization profile, and the desirable properties imparted by the difluoromethoxy group make it a strategic choice for the development of next-generation therapeutics and other advanced chemical products. By adhering to the proper protocols for handling, storage, and application, researchers can effectively leverage this building block to accelerate their discovery programs.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-Chloro-5-(difluoromethoxy)pyrimidine, a key intermediate in contemporary drug discovery and development.[1][2] Designed for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this versatile compound.

Introduction: The Role of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to anticancer drugs.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] this compound serves as a critical building block, enabling the synthesis of complex molecules with potentially improved pharmacological profiles.[4] Understanding the safe handling of this reactive intermediate is paramount to leveraging its full potential in the laboratory.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1192813-64-1[5][6][7]
Molecular Formula C5H3ClF2N2O[5][6]
Molecular Weight 180.54 g/mol [5][6]
Appearance Clear, colorless to light yellow oil/liquid[5][7]
Boiling Point 260.1±30.0 °C (Predicted)[5]
Density 1.466±0.06 g/cm3 (Predicted)[5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5][7]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The following GHS hazard statements summarize the primary risks associated with its handling.[6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin. (Reported by 75% of sources)[6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled. (Reported by 75% of sources)[6]

  • H335: May cause respiratory irritation.

Expert Insight: The presence of a halogenated pyrimidine ring suggests that this compound is reactive and can potentially act as an irritant and sensitizer. The difluoromethoxy group enhances its lipophilicity, which may facilitate absorption through the skin. Therefore, dermal contact should be minimized.

Logical Flow of Hazard Mitigation

cluster_0 Hazard Identification cluster_1 Exposure Routes cluster_2 Control Measures Chemical This compound Inhalation Inhalation Chemical->Inhalation Dermal Dermal Chemical->Dermal Ingestion Ingestion Chemical->Ingestion Eyes Eyes Chemical->Eyes Engineering Fume Hood Inhalation->Engineering PPE Gloves, Goggles, Lab Coat Dermal->PPE Admin SOPs, Training Ingestion->Admin Eyes->PPE

Caption: Hazard mitigation workflow for this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended.

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, an impervious apron and sleeves are recommended.[8]

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[8][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Engineering Controls
  • Ventilation: A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[8]

  • Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[8]

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[5][7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[5][7]

  • Container: Keep the container tightly sealed and in a dry, well-ventilated place.[9][11]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[11]

Experimental Workflow: A Representative Synthesis

The synthesis of this compound from 2-Chloropyrimidin-5-ol provides a practical example of its handling in a laboratory setting.[5][12]

Step-by-Step Protocol
  • Preparation: In a certified chemical fume hood, charge a round-bottom flask with 2-Chloropyrimidin-5-ol (1.0 g, 7.66 mmol) and sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol).[5][12]

  • Solvent Addition: Add N,N-dimethylformamide (20 mL) and water (0.2 mL) to the flask.[5][12]

  • Reaction: Heat the reaction mixture to 90°C and stir for 24 hours.[5][12]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (vacuum concentration).[5][12]

  • Purification: Purify the crude product by column chromatography using a 5-30% ethyl acetate/hexane eluent system to yield the final product as a light yellow oil.[5][12]

Synthesis Workflow Diagram

Start Start Reagents Combine 2-Chloropyrimidin-5-ol, Sodium 2-chloro-2,2-difluoroacetate, DMF, and Water Start->Reagents Reaction Heat to 90°C for 24 hours Reagents->Reaction Workup Vacuum Concentration Reaction->Workup Purification Column Chromatography (5-30% EtOAc/Hexane) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spills and Leaks
  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[8]

  • Collect: Carefully collect the absorbed material into a suitable, sealed container for disposal.[13]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

  • Disposal Method: As a halogenated organic compound, this material should be disposed of via incineration at a licensed chemical destruction facility.[13][14] Do not dispose of it in drains or landfill.[13]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[8][13]

Conclusion

This compound is a valuable reagent in modern drug discovery, but its safe and effective use demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe and productive laboratory environment.

References

2-Chloro-5-(difluoromethoxy)pyrimidine as a fluorinated building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine: A Versatile Fluorinated Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif, providing a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability. This technical guide provides an in-depth analysis of this compound, a key heterocyclic building block that leverages the advantageous properties of the -OCF₂H group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, with a focus on enabling the design of next-generation therapeutics.

Introduction: The Strategic Value of the Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group serves as a nuanced bioisosteric replacement for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH). Its distinct electronic properties profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The presence of strong carbon-fluorine bonds confers high resistance to oxidative metabolism compared to a methoxy group, which is susceptible to O-demethylation.[1][2] This enhanced stability can lead to a longer drug half-life and reduced clearance.[1]

  • Lipophilicity Modulation: The -OCF₂H group significantly increases lipophilicity over a hydroxyl group and offers a moderate, "tunable" lipophilicity compared to the more extreme effects of a trifluoromethoxy (-OCF₃) group.[3][4] This is critical for optimizing membrane permeability and oral absorption.

  • Hydrogen Bond Donor Capability: A key feature of the -OCF₂H group is the ability of its polarized C-H bond to act as a hydrogen bond donor.[1][4] This is a characteristic not present in methoxy or trifluoromethoxy analogues and allows for novel interactions with biological targets.[1]

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, influencing the ionization state of a drug at physiological pH.[1][3]

The pyrimidine scaffold is a privileged core structure in numerous FDA-approved drugs, particularly in oncology and immunology, making this compound a building block of significant interest.[5][6]

Physicochemical and Spectroscopic Profile

Core Properties
PropertyValueSource
Molecular Formula C₅H₃ClF₂N₂O[7]
Molecular Weight 180.54 g/mol [7]
IUPAC Name This compound[7]
CAS Number 1192813-64-1[7]
Physical Form Liquid[8]
SMILES C1=C(C=NC(=N1)Cl)OC(F)F[7]
Comparative Physicochemical Data

The strategic advantage of the difluoromethoxy group is best understood in comparison to its analogues.

Substituent (on an aryl ring)Hansch π Parameter (Lipophilicity)Hydrogen Bond Acidity (A)Key Feature
-OH-0.67~0.33H-bond donor/acceptor, metabolically labile
-OCH₃-0.02~0.00H-bond acceptor, prone to O-demethylation
-OCF₂H +0.49 ~0.10 H-bond donor/acceptor, metabolically stable
-OCF₃+1.04~0.00Highly lipophilic, H-bond acceptor

Data compiled from multiple sources to illustrate relative properties.[1][4]

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and MS data can be reliably predicted.

  • ¹H NMR:

    • The two pyrimidine protons are expected to appear as singlets or narrowly split doublets in the aromatic region (δ 8.0-9.0 ppm).

    • The methoxy proton (-OCH F₂) will exhibit a characteristic triplet (t) around δ 6.5-7.5 ppm due to coupling with the two adjacent fluorine atoms (JHF ≈ 70-75 Hz).

  • ¹³C NMR:

    • The pyrimidine ring carbons will appear in the δ 140-160 ppm range.

    • The difluoromethoxy carbon (-OC F₂H) is expected to be a triplet (t) in the δ 110-120 ppm region due to one-bond coupling with the fluorine atoms (JCF).

  • Mass Spectrometry:

    • LC/MS analysis is expected to show a protonated molecular ion [M+H]⁺ at approximately 181.14, consistent with its molecular weight of 180.54 g/mol .

Synthesis of the Building Block

A robust and scalable synthesis of this compound has been reported. The causality behind this procedure lies in the nucleophilic attack of a phenoxide on a difluorocarbene precursor.

Synthetic Workflow

G cluster_reactants Reactants & Conditions A 2-Chloropyrimidin-5-ol C DMF, H₂O (cat.) 90 °C, 24h A->C B Sodium 2-chloro-2,2-difluoroacetate B->C D This compound C->D Difluoromethylation G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 2-Aryl-5-(difluoromethoxy)pyrimidine C->D C-C Coupling G A This compound C Pd Precatalyst & Ligand (e.g., Pd₂(dba)₃ + XPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane) A->C B Primary or Secondary Amine (R¹R²NH) B->C D 2-Amino-5-(difluoromethoxy)pyrimidine C->D C-N Coupling G cluster_0 Building Block cluster_1 Key Transformation cluster_2 Core Scaffold cluster_3 Final Candidate A This compound B Buchwald-Hartwig Amination with Hinge-Binding Amine A->B C 2-Amino-pyrimidine Scaffold B->C D Kinase Inhibitor Drug Candidate C->D Further Functionalization

References

The Strategic Deployment of 2-Chloro-5-(difluoromethoxy)pyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a privileged heterocyclic scaffold with a unique fluorine-containing motif presents a powerful strategy in modern drug discovery. This technical guide provides an in-depth examination of 2-Chloro-5-(difluoromethoxy)pyrimidine, a versatile building block whose constituent parts—the pyrimidine core, the reactive 2-chloro substituent, and the increasingly sought-after difluoromethoxy group—position it as a high-value intermediate in medicinal chemistry. We will dissect the strategic advantages conferred by this combination of features, from enhancing pharmacokinetic profiles to enabling access to novel chemical space. This guide will detail its synthesis, explore its key applications through established reaction protocols, and culminate in a case study illustrating its use in the development of next-generation therapeutics targeting Cyclin-dependent kinase 2 (CDK2).

The Architectural Blueprint: Deconstructing the Core Compound

The efficacy of this compound as a synthetic intermediate stems from the distinct and synergistic properties of its three key components.

  • The Pyrimidine Core: The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved drugs.[1] As a six-membered aromatic heterocycle, its nitrogen atoms are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, the pyrimidine ring often serves as a bioisostere for a phenyl ring, offering a similar spatial arrangement while introducing improved physicochemical properties, such as enhanced solubility and a modified metabolic profile.[1] Its presence is widespread across therapeutic areas, including oncology, infectious diseases, and neurology.[1]

  • The Difluoromethoxy (-OCF₂H) Group: The strategic incorporation of fluorine is a well-established tactic to optimize drug candidates.[2] The difluoromethoxy group, in particular, has emerged as a valuable substituent for fine-tuning molecular properties.[3] It offers a unique balance of lipophilicity and metabolic stability, often serving as a metabolically robust bioisostere for hydroxyl, thiol, or methoxy groups, which are prone to oxidative metabolism.[3] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety can also act as a weak hydrogen bond donor, providing an additional mode of interaction with protein targets.[3]

  • The 2-Chloro Substituent: The chlorine atom at the C2 position of the pyrimidine ring is the primary reactive handle for synthetic elaboration. The electron-deficient nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of nucleophiles, most commonly amines.[4][5] This reactivity is fundamental to building molecular complexity and exploring structure-activity relationships (SAR). Additionally, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl fragments.[6][7]

Comparative Physicochemical Properties

The choice to incorporate a difluoromethoxy group is a deliberate design element aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

SubstituentHansch Lipophilicity Parameter (π)Metabolic StabilityH-Bonding Capability
Methoxy (-OCH₃)-0.02Prone to O-demethylationAcceptor
Hydroxyl (-OH)-0.67Prone to oxidation/glucuronidationDonor & Acceptor
Difluoromethoxy (-OCF₂H) +0.45 High (Resistant to oxidation) Weak Donor & Acceptor
Trifluoromethoxy (-OCF₃)+1.04Very HighAcceptor

Data compiled from various sources on substituent effects in medicinal chemistry.

Synthesis of the Core Building Block

The preparation of this compound is accessible through a direct difluoromethoxylation of a readily available precursor. This method provides a reliable route for obtaining the necessary starting material for more complex synthetic campaigns.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in patent literature.[3][8][9]

Reaction Scheme:

Synthesis of the core intermediate.

Materials:

  • 2-Chloropyrimidin-5-ol

  • Sodium 2-chloro-2,2-difluoroacetate or Methyl 2-chloro-2,2-difluoroacetate

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with 2-Chloropyrimidin-5-ol (1.0 eq), add anhydrous DMF.

  • Add the base, either Potassium Carbonate (2.0 eq) or Cesium Carbonate (1.2 eq).[3][8]

  • Add the difluoromethylating agent, Sodium 2-chloro-2,2-difluoroacetate (1.5 eq) or Methyl 2-chloro-2,2-difluoroacetate (3.0 eq).[3][8]

  • Heat the reaction mixture to 80-90 °C and stir for 4 to 24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a light yellow oil.

Key Synthetic Transformations and Applications

The synthetic utility of this compound is primarily demonstrated through two powerful reaction classes that enable its incorporation into diverse and complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent application involves the displacement of the 2-chloro group with a nucleophile. Amine nucleophiles are particularly common, forming a 2-aminopyrimidine linkage that is a key pharmacophore in a multitude of kinase inhibitors.[10][11]

cluster_start Inputs cluster_process Process cluster_output Output start_mol This compound reaction S(N)Ar Reaction start_mol->reaction nucleophile Amine Nucleophile (R-NH₂) nucleophile->reaction product 2-Amino-5-(difluoromethoxy)pyrimidine Derivative reaction->product Forms C-N Bond

Workflow for S(N)Ar Amination.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile

This generalized protocol is based on established methods for the amination of 2-chloropyrimidines.[10]

Materials:

  • This compound

  • Desired amine nucleophile (primary or secondary)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), 1,4-Dioxane, or n-Butanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by silica gel chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

To form C-C bonds and introduce aryl or heteroaryl diversity, the Suzuki-Miyaura coupling is the reaction of choice. This transformation is a pillar of modern medicinal chemistry, enabling the construction of complex biaryl structures prevalent in many drug classes.[6][7]

cluster_inputs Inputs cluster_catalysis Catalytic Cycle cluster_output Output start_mol This compound catalyst Pd Catalyst & Ligand + Base start_mol->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->catalyst product 2-Aryl-5-(difluoromethoxy)pyrimidine Derivative catalyst->product Forms C-C Bond

Workflow for Suzuki-Miyaura Coupling.
Protocol 3: Representative Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example based on successful couplings with analogous 2-chloropyrimidine substrates.[12]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (or pinacol ester)

  • Palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄

  • A solvent system, typically a mixture like 1,4-Dioxane/water or Toluene/ethanol/water

  • Microwave reactor (optional, can significantly reduce reaction times)[12]

Procedure:

  • To a reaction vessel (e.g., a microwave vial), add this compound (1.0 eq), the boronic acid (1.2 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (0.01 - 0.05 eq).

  • Add the degassed solvent system.

  • Seal the vessel and heat the mixture. For conventional heating, temperatures may range from 80 °C to 110 °C. For microwave heating, temperatures around 100-140 °C for 15-60 minutes are common.[12]

  • Monitor the reaction for completion by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-arylpyrimidine product.

Case Study: Application in the Synthesis of CDK2 Degraders

A recent and compelling application of this compound is its use as a key intermediate in the synthesis of bifunctional compounds designed to induce the degradation of Cyclin-dependent kinase 2 (CDK2).[8] CDK2 is a critical regulator of the cell cycle, and its overactivity is implicated in the resistance to CDK4/6 inhibitors, a major class of cancer therapeutics.[8] The compounds described are Proteolysis-Targeting Chimeras (PROTACs), which function by linking the target protein (CDK2) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to destroy the target.

In the synthesis disclosed in patent application WO2025117981A1, the this compound core is used to construct the "warhead" portion of the degrader molecule, which is responsible for binding to CDK2.[8] The synthesis leverages the reactivity of the 2-chloro position in a crucial SNAr step to connect the pyrimidine core to the rest of the molecule. This example underscores the compound's direct relevance to developing cutting-edge cancer therapies.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for innovation. The pyrimidine core provides a proven scaffold for target engagement, while the 2-chloro group serves as a robust handle for synthetic diversification via SNAr and cross-coupling reactions. Crucially, the 5-(difluoromethoxy) substituent imparts desirable physicochemical properties, enhancing metabolic stability and modulating lipophilicity—key attributes in the quest to design safer and more effective medicines. Its documented use in the synthesis of advanced therapeutic modalities like CDK2 degraders confirms its value and promises its continued application in the drug discovery programs of the future.

References

Methodological & Application

Application Note: Palladium-Catalyzed C-N Cross-Coupling for the Synthesis of 2-Amino-5-(difluoromethoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accessing Privileged Scaffolds in Medicinal Chemistry

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, enabling the coupling of amines with aryl and heteroaryl halides.[1][2] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution (SNAr), by providing broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1]

Substituted aminopyrimidines are privileged scaffolds found in a vast array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The target substrate, 2-Chloro-5-(difluoromethoxy)pyrimidine, is an attractive building block for drug discovery, as the difluoromethoxy (-OCF₂H) group can enhance metabolic stability, lipophilicity, and cell permeability. However, the electron-deficient nature of the pyrimidine ring, compounded by the strong electron-withdrawing effect of the difluoromethoxy group, makes the C-Cl bond particularly inert and challenging to functionalize via traditional methods.

This application note provides a comprehensive guide to the successful Buchwald-Hartwig amination of this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, and provide a detailed, field-proven protocol for researchers in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that seamlessly transforms the starting materials into the desired C-N coupled product.[3] The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-deficient aryl chlorides.[4]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[5][6]

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][7]

Buchwald-Hartwig Catalytic Cycle cluster_main pd0 L₂Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Regeneration product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination base_h [Base-H]⁺Cl⁻ reagents Ar-Cl + HNR¹R² base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: The Causality Behind Key Choices

The success of coupling a challenging substrate like this compound is critically dependent on the judicious selection of the catalyst system, base, and solvent.

The Catalyst System: Palladium and Ligand Synergy
  • Palladium Precursor: While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) species.[8] For challenging couplings, using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable palladacycle precatalyst (e.g., G3 or G4 precatalysts) is highly recommended.[9] These precatalysts ensure efficient and reproducible generation of the active catalyst, preventing poisoning that can occur during the reduction step.[10]

  • Ligand Selection: This is the most critical choice. The electron-deficient nature of the substrate necessitates a ligand that is both sterically bulky and highly electron-rich .[11][12]

    • Function: Bulky ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step.[1] Electron-donating ligands increase the electron density on the palladium center, which facilitates the insertion into the C-Cl bond and accelerates the final reductive elimination step.[11]

    • Recommended Ligands: For this substrate class, dialkylbiaryl phosphine ligands are the gold standard.[11][13] Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated exceptional reactivity for coupling heteroaryl chlorides.[14] The choice among them may require screening, as subtle electronic and steric differences can significantly impact yield.

Base Selection: The Proton Abstractor

The base's primary role is to deprotonate the amine (or the Pd-amine complex), making it a more potent nucleophile.[5][6]

  • Function: For the amination of less acidic primary and secondary alkyl amines, a strong, non-nucleophilic base is required. Weaker bases like carbonates are often insufficient for difficult couplings.

  • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for these reactions.[15] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective and may be preferred if the substrate has base-sensitive functional groups.[3][7] Theoretical and experimental studies have shown that anionic bases are superior in nonpolar solvents as they facilitate deprotonation without forming overly stable, off-cycle palladium complexes.[6][16]

Solvent Choice: The Reaction Medium

The solvent must solubilize all reaction components and must not interfere with the catalyst.

  • Function: Aprotic solvents are standard. The polarity of the solvent can influence reaction rates and even selectivity by stabilizing charged intermediates in the catalytic cycle.[17][18][19]

  • Recommended Solvents: Toluene , 1,4-dioxane , and THF are the most frequently used solvents for Buchwald-Hartwig aminations.[15] Toluene is often a good starting point due to its high boiling point, allowing for a wide range of reaction temperatures.

Recommended Starting Conditions & Protocol

This section provides a detailed, step-by-step protocol for the amination of this compound with a representative secondary amine, morpholine.

Summary of Recommended Conditions
ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or XPhos Pd G3Provides reliable source of active Pd(0); precatalyst simplifies setup.
Ligand XPhos or RuPhosBulky, electron-rich ligand for activating the inert C-Cl bond.[11][14]
Base Sodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic base to ensure efficient deprotonation.[15]
Solvent Toluene or 1,4-DioxaneAprotic, high-boiling solvent suitable for thermal reactions.[17]
Temperature 80 - 110 °CThermal energy is required to overcome the activation barrier.
Atmosphere Inert (Nitrogen or Argon)Protects the oxygen-sensitive Pd(0) catalyst and ligand.

Detailed Experimental Protocol

Experimental_Workflow prep 1. Reagent Preparation (Weigh solids in glovebox) setup 2. Reaction Setup (Assemble glassware, inert atmosphere) prep->setup addition 3. Reagent Addition (Solvent, Amine, Pyrimidine) setup->addition heating 4. Heating & Monitoring (Heat to 100°C, monitor by TLC/LC-MS) addition->heating workup 5. Reaction Work-up (Cool, Quench, Extract) heating->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.01 - 0.02 equiv)

  • XPhos (0.02 - 0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene (0.1 - 0.2 M concentration relative to pyrimidine)

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Glovebox Operations:

    • To the reaction vessel, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

    • Rationale: These reagents are sensitive to air and moisture. Handling them under an inert atmosphere is crucial for reproducibility and high yields.

  • Reaction Setup:

    • Remove the vessel from the glovebox, sealing it with a septum.

    • Place the vessel on a magnetic stir plate within a heating block or oil bath.

    • Establish an inert atmosphere by evacuating and backfilling the vessel with nitrogen or argon three times.

  • Reagent Addition:

    • Via syringe, add anhydrous toluene to the vessel.

    • Add the amine (morpholine) via syringe.

    • Finally, add a solution of this compound in a small amount of anhydrous toluene.

    • Rationale: Adding the reagents in this order allows for the pre-formation of the active catalyst before the substrate is introduced.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-(morpholino)-5-(difluoromethoxy)pyrimidine.

References

Application Notes & Protocols: Nucleophilic Substitution on 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-5-(difluoromethoxy)pyrimidine in Drug Discovery

This compound is a key heterocyclic building block in modern medicinal chemistry. Its utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a chloro leaving group at the 2-position. The 5-(difluoromethoxy) substituent is of particular importance; it serves as a lipophilic hydrogen bond acceptor and often acts as a bioisosteric replacement for hydroxyl or methoxy groups, enhancing metabolic stability and modulating pharmacokinetic properties.[1] This combination of features makes the scaffold an excellent substrate for nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug development programs.

This guide provides a comprehensive overview of the reaction conditions and detailed protocols for performing nucleophilic substitutions on this versatile substrate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

Pillar 1: Mechanistic Rationale and Reaction Landscape

The primary pathway for substitution on this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing character of the two ring nitrogens sufficiently lowers the energy of the LUMO, facilitating the initial attack of a nucleophile at the C2 position. This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. Subsequent expulsion of the chloride leaving group restores aromaticity and yields the substituted product. While this two-step model is widely accepted, some SNAr reactions on heteroaromatics may proceed through a concerted mechanism.[2]

For less nucleophilic partners or for the formation of certain C-N, C-O, and C-C bonds, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Ullmann, and Suzuki-Miyaura reactions, are indispensable tools.[3][4][5]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound + Nu-H Intermediate Meisenheimer-like Complex (Anionic σ-complex) Start->Intermediate Step 1: Nucleophilic Addition (Rate-Determining) Product Substituted Pyrimidine + Cl- Intermediate->Product Step 2: Elimination of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The landscape of possible transformations is broad, encompassing amination, etherification, thioetherification, and carbon-carbon bond formation. The choice of conditions—be it classical SNAr or metal-catalyzed coupling—is dictated by the nature of the nucleophile and the desired final product.

Reaction_Pathways Substrate This compound N_Nu N-Nucleophiles (Amines, Amides) SNAr Classical SNAr N_Nu->SNAr Buchwald Buchwald-Hartwig (Pd-catalyzed) N_Nu->Buchwald O_Nu O-Nucleophiles (Alcohols, Phenols) O_Nu->SNAr Ullmann Ullmann / Chan-Lam (Cu-catalyzed) O_Nu->Ullmann S_Nu S-Nucleophiles (Thiols) S_Nu->SNAr C_Nu C-Nucleophiles (Boronic Acids) Suzuki Suzuki-Miyaura (Pd-catalyzed) C_Nu->Suzuki SNAr->Substrate Amines 2-Amino Pyrimidines SNAr->Amines Ethers 2-Alkoxy/Aryloxy Pyrimidines SNAr->Ethers Thioethers 2-Thio Pyrimidines SNAr->Thioethers Buchwald->Substrate Buchwald->Amines Ullmann->Substrate Ullmann->Ethers Suzuki->Substrate Aryl_Pyrimidines 2-Aryl Pyrimidines Suzuki->Aryl_Pyrimidines

Caption: Reaction pathways for functionalizing the C2 position.

Pillar 2: General Reaction Parameters & Optimization

Successful substitution reactions hinge on the careful selection of solvents, bases, and temperature. The following table summarizes common starting conditions for various nucleophile classes.

Nucleophile ClassTypical Reaction TypePreferred SolventsCommon BasesTemperature Range (°C)Catalyst (if applicable)
N-Nucleophiles SNAr / Buchwald-HartwigDMF, Dioxane, Toluene, THFK₂CO₃, Cs₂CO₃, NaOt-Bu, DIPEA25 - 120Pd₂(dba)₃ / Ligand
O-Nucleophiles SNAr / Ullmann-typeDMF, DMSO, DioxaneNaH, K₂CO₃, K₃PO₄80 - 150CuI / Ligand
S-Nucleophiles SNArTHF, DMF, AcetonitrileK₂CO₃, Et₃N25 - 80None
C-Nucleophiles Suzuki-MiyauraDioxane/H₂O, DMF, TolueneNa₂CO₃, K₂CO₃, K₃PO₄80 - 110Pd(PPh₃)₄, Pd(dppf)Cl₂

Causality Behind Experimental Choices:

  • Solvents: Aprotic polar solvents like DMF and DMSO are excellent choices for SNAr as they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive. For metal-catalyzed reactions, solvents like dioxane and toluene are favored for their ability to dissolve the organometallic species and for their higher boiling points.

  • Bases: The choice of base is critical. For SNAr with N-H or O-H nucleophiles, a base is required to either pre-form the more reactive conjugate base (e.g., NaH with an alcohol) or to scavenge the HCl byproduct (e.g., K₂CO₃ or DIPEA with an amine). In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are necessary to deprotonate the amine within the catalytic cycle.[6] For Suzuki couplings, an aqueous inorganic base like Na₂CO₃ is essential for the transmetalation step.[7]

  • Temperature: Many SNAr reactions on this substrate can proceed at elevated temperatures (80-120 °C) to achieve reasonable reaction rates. Microwave irradiation is a powerful tool for accelerating these reactions, often reducing reaction times from hours to minutes.

Pillar 3: Detailed Application Protocols

Safety Note: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: C-N Bond Formation via SNAr with Aliphatic Amines

This protocol describes a general procedure for the direct displacement of the chloride with a primary or secondary aliphatic amine.

Methodology:

  • To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aliphatic amine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add N,N-Dimethylformamide (DMF) to create a 0.2 M solution with respect to the pyrimidine substrate.

  • Seal the vial tightly and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-(difluoromethoxy)pyrimidine derivative.

Rationale: The excess amine and the inorganic base (K₂CO₃) drive the reaction forward by ensuring the presence of free nucleophile and trapping the HCl generated. DMF is an ideal solvent due to its high polarity and boiling point.

Protocol 2: C-N Bond Formation via Palladium-Catalyzed Buchwald-Hartwig Amination

This method is particularly useful for coupling with less nucleophilic aryl amines or when milder conditions are required.

Methodology:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 eq.) and the amine nucleophile (1.1 eq.).

  • Add anhydrous toluene or dioxane via syringe to create a 0.1 M solution.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Rationale: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand, facilitates the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination to form the C-N bond.[9][10] A strong, non-nucleophilic base like NaOt-Bu is essential for the catalytic turnover.

Protocol 3: C-O Bond Formation via SNAr with Phenols

This protocol details the synthesis of diaryl ethers using a phenoxide nucleophile.

Methodology:

  • In a round-bottom flask under an inert atmosphere, add the desired phenol (1.5 eq.) and anhydrous DMF or DMSO.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of this compound (1.0 eq.) in a minimal amount of the reaction solvent.

  • Heat the reaction mixture to 120 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Rationale: The strong base (NaH) is required to deprotonate the weakly acidic phenol to generate the highly nucleophilic phenoxide. A high reaction temperature is often necessary to overcome the lower reactivity of oxygen nucleophiles compared to amines or thiols in SNAr reactions. Copper-catalyzed Ullmann or Chan-Lam conditions can be an effective alternative.[11][12]

Protocol 4: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol enables the introduction of aryl or heteroaryl substituents at the C2 position.

Methodology:

  • To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid or ester (1.3 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add a solvent mixture of 1,4-dioxane and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) in a 3:1 ratio (v/v) to make a 0.15 M solution.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the vessel and heat to 95-100 °C for 2-12 hours. Microwave heating (120 °C for 30-60 min) can significantly accelerate the reaction.[7]

  • Monitor for completion by LC-MS. Cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by flash chromatography to yield the 2-aryl-5-(difluoromethoxy)pyrimidine.

Rationale: The Suzuki reaction is a robust and high-yielding method for C-C bond formation. The palladium catalyst facilitates the cross-coupling between the chloro-pyrimidine and the organoboron reagent.[13] The aqueous base is crucial for the transmetalation step of the catalytic cycle.

Experimental_Workflow Setup 1. Reaction Setup - Add reagents & solvent - Inert atmosphere (if needed) Reaction 2. Reaction - Heating (Conventional/Microwave) - Stirring Setup->Reaction Monitoring 3. Monitoring - TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Workup - Quench reaction - Extraction & Washing Monitoring->Workup Complete Purification 5. Purification - Dry & Concentrate - Column Chromatography Workup->Purification Analysis 6. Characterization - NMR, MS, etc. Purification->Analysis

Caption: A self-validating experimental workflow for synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-5-(difluoromethoxy)pyrimidine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a multitude of FDA-approved therapeutics. The presence of a difluoromethoxy group at the 5-position imparts unique electronic properties and metabolic stability, making its derivatives attractive for library synthesis and lead optimization. This document outlines field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers to efficiently synthesize a diverse array of novel chemical entities.

Introduction: The Strategic Value of the this compound Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including a significant number of protein kinase inhibitors approved by the US FDA. The functionalization of this electron-deficient heterocycle via palladium-catalyzed cross-coupling has become an indispensable tool for the rapid construction of complex molecular architectures.

This compound emerges as a particularly valuable starting material. The chlorine atom at the 2-position serves as a versatile handle for C-C, C-N, and C-S bond formation. The difluoromethoxy (-OCF₂H) group at the 5-position is a bioisostere for other functional groups and is known to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. Studies on the electronic properties of the difluoromethoxy group have established it as a moderately electron-withdrawing substituent, acting through both inductive and resonance effects.[1][2][3] This electronic-withdrawing nature further activates the 2-chloro position towards the oxidative addition step in the palladium catalytic cycle, making it a viable substrate for cross-coupling despite the generally lower reactivity of aryl chlorides compared to bromides or iodides.

This guide provides robust starting protocols for three key transformations, enabling the synthesis of 2-aryl, 2-amino, and 2-alkynyl-5-(difluoromethoxy)pyrimidine derivatives.

General Experimental Workflow

A standardized workflow is critical for reproducibility in palladium-catalyzed reactions. The following diagram illustrates the key steps from reaction setup to product isolation.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Pyrimidine Substrate - Coupling Partner - Base - Catalyst & Ligand setup_flask Combine Solids in Flame-Dried Schlenk Flask prep_reagents->setup_flask setup_inert Seal, Evacuate & Backfill with Inert Gas (3x) setup_flask->setup_inert setup_solvent Add Degassed Solvent & Liquid Reagents via Syringe setup_inert->setup_solvent reaction_heat Heat to Optimized Temperature with Stirring setup_solvent->reaction_heat reaction_monitor Monitor Progress (TLC, LC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temp & Quench Reaction reaction_monitor->workup_cool workup_extract Aqueous Work-up & Extraction workup_cool->workup_extract workup_dry Dry Organic Layer (e.g., Na₂SO₄) & Filter workup_extract->workup_dry workup_conc Concentrate in vacuo workup_dry->workup_conc workup_purify Purify by Column Chromatography workup_conc->workup_purify

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds between an organoboron species and an organic halide. For 2-chloropyrimidines, the choice of catalyst and ligand is crucial to overcome the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. The electron-deficient nature of the pyrimidine ring, further enhanced by the 5-difluoromethoxy group, facilitates the oxidative addition step.

Mechanistic Rationale & Catalyst Selection

The catalytic cycle begins with the oxidative addition of the 2-chloropyrimidine to a Pd(0) species. This is often the rate-limiting step for aryl chlorides. Subsequently, transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired 2-arylpyrimidine and regenerates the Pd(0) catalyst.

Suzuki_Cycle cluster_0 A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L₂(Cl) B->C D Transmetalation C->D R'-B(OR)₂ Base E Ar-Pd(II)L₂(R') D->E F Reductive Elimination E->F F->A G Ar-R' F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

For electron-deficient 2-chloropyrimidines, several catalyst systems are effective. While traditional catalysts like Pd(PPh₃)₄ can work, more robust systems often provide higher yields and broader substrate scope. A catalyst system comprising a palladium(II) precatalyst like PdCl₂(dppf) is highly recommended as a starting point due to its excellent activity for aryl chlorides.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling various aryl- and heteroarylboronic acids with this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture (4:1, to make a ~0.2 M solution with respect to the pyrimidine) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionRationale / Notes
Catalyst PdCl₂(dppf)·CH₂Cl₂ (3 mol%)Highly effective for coupling aryl chlorides; dppf is a robust ligand.[4]
Base K₂CO₃ (2.0 equiv.)A common, effective base. Cs₂CO₃ can be used for more challenging substrates.
Solvent 1,4-Dioxane / H₂O (4:1)A standard solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.
Temperature 90-100 °CSufficient to promote oxidative addition of the C-Cl bond without significant decomposition.
Boronic Acid 1.2 - 1.5 equiv.A slight excess ensures complete consumption of the starting pyrimidine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6] The direct coupling of amines with this compound provides access to a wide range of 2-aminopyrimidine derivatives.

Mechanistic Rationale & Catalyst Selection

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination.[7] For the amination of less reactive aryl chlorides, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are essential.[8] These ligands promote both the oxidative addition and the final reductive elimination steps, leading to high catalytic turnover. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Buchwald_Cycle cluster_1 A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L₂(Cl) B->C D Amide Formation C->D HNR'R'' Base E Ar-Pd(II)L₂(NR'R'') D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

Caption: Simplified Buchwald-Hartwig amination cycle.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is a general method for the coupling of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%) or SPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv.)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv.) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) in anhydrous toluene. Add this catalyst solution to the Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube, remove from the glovebox, and heat to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionRationale / Notes
Catalyst System Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)A highly active system for challenging aryl chlorides. Pre-formed Pd/ligand complexes (precatalysts) can also be used.
Base NaOtBu (1.4 equiv.)A strong, non-nucleophilic base essential for deprotonating the amine. Must be handled under inert conditions.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 100-110 °CNecessary to drive the reaction with the less reactive chloride substrate.
Amine 1.1 - 1.2 equiv.A small excess is usually sufficient.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to 2-alkynylpyrimidines by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.[9][10]

Mechanistic Rationale & Catalyst Selection

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the product. The use of a copper(I) co-catalyst, typically CuI, is crucial for activating the alkyne and facilitating the transmetalation step.[11] A standard catalyst system like PdCl₂(PPh₃)₂/CuI is often sufficient for activated aryl chlorides like the target substrate.

Sonogashira_Cycle cluster_2 A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)L₂(Cl) B->C D Transmetalation C->D E Ar-Pd(II)L₂(C≡CR') D->E H Cu(I)Cl D->H to Cu Cycle F Reductive Elimination E->F F->A G Ar-C≡CR' F->G I Alkyne Coordination H->I R'C≡CH Base J Cu(I)-C≡CR' I->J J->D from Cu Cycle

Caption: Simplified Sonogashira catalytic cycles.

Recommended Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed THF (to make a ~0.2 M solution).

  • Add the amine base (e.g., Et₃N, 2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C). The reaction is often complete within 2-8 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionRationale / Notes
Catalyst System PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)A classic, reliable system for Sonogashira couplings.[12]
Base Triethylamine (Et₃N) (2.5 equiv.)Acts as both a base and often as a solvent or co-solvent.
Solvent THF or DMFTHF is suitable for many substrates; DMF can be used for less soluble reactants.
Temperature 25-60 °CMild conditions are often sufficient, minimizing side reactions like alkyne homocoupling (Glaser coupling).
Alkyne 1.1 - 1.2 equiv.A small excess is generally used.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base (Buchwald); Insufficient temperature.Use a fresh catalyst/ligand. For Buchwald, ensure the base is anhydrous and potent. Incrementally increase the reaction temperature.
Side Product Formation Suzuki: Protodeboronation of boronic acid. Sonogashira: Glaser homocoupling of alkyne. General: Catalyst decomposition.Ensure rigorous inert atmosphere and use degassed solvents. For Sonogashira, minimize reaction time and temperature. Consider using a different ligand to stabilize the catalyst.
Difficulty in Purification Residual palladium catalyst.Filter the crude reaction mixture through a pad of Celite. Consider treatment with a palladium scavenger if necessary.

Conclusion

This compound is a highly valuable, electronically activated substrate for palladium-catalyzed cross-coupling reactions. The protocols presented herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and scientifically-grounded starting points for the synthesis of diverse compound libraries. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently access novel 2-substituted-5-(difluoromethoxy)pyrimidine derivatives, accelerating progress in drug discovery and development.

References

Application and Protocol Guide for the Scale-Up Synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Chloro-5-(difluoromethoxy)pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous bioactive molecules.[1] The introduction of a difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a valuable modification in drug design.[2] Consequently, this compound serves as a crucial building block for the synthesis of a new generation of pharmaceuticals and agrochemicals. The chloro-substituent at the 2-position provides a reactive handle for further functionalization through nucleophilic substitution, allowing for the facile introduction of diverse functionalities.

This guide provides a comprehensive overview of a scalable and optimized synthetic strategy for this compound, addressing the challenges associated with large-scale production, including process safety, optimization, and purification.

Strategic Approach to Scalable Synthesis

The synthesis of this compound on a large scale necessitates a robust and efficient two-step process, starting from the readily available 2-chloropyrimidin-5-ol. This strategy focuses on maximizing yield, minimizing waste, and ensuring operational safety.

cluster_0 Step 1: Scalable Chlorination cluster_1 Step 2: Optimized O-Difluoromethylation A 2-Hydroxypyrimidine B 2-Chloropyrimidin-5-ol A->B  POCl₃ (equimolar)   C 2-Chloropyrimidin-5-ol D This compound C->D  Sodium Chlorodifluoroacetate  

Caption: High-level synthetic workflow.

Part 1: Scalable Synthesis of 2-Chloropyrimidin-5-ol

The initial critical step is the efficient production of the key intermediate, 2-chloropyrimidin-5-ol. Traditional chlorination methods often employ a large excess of phosphorus oxychloride (POCl₃), which presents significant challenges in terms of quenching, waste disposal, and safety on a large scale. A more sustainable and scalable approach involves using an equimolar amount of POCl₃ in a solvent-free or high-boiling solvent system.[3][4]

Protocol 1: Kilogram-Scale Synthesis of 2-Chloropyrimidin-5-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Hydroxypyrimidine96.091.0 kg10.4
Phosphorus Oxychloride (POCl₃)153.331.6 kg (1.0 L)10.4
N,N-Dimethylaniline121.181.26 kg (1.3 L)10.4
Toluene-5 L-
Ice-20 kg-
Sodium Bicarbonate (Sat. Soln.)-As needed-
Brine-2 L-
Sodium Sulfate (anhydrous)-500 g-

Procedure:

  • Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 5-hydroxypyrimidine (1.0 kg, 10.4 mol) and toluene (5 L). Stir the suspension.

  • Addition of Base and Chlorinating Agent: Slowly add N,N-dimethylaniline (1.26 kg, 10.4 mol) to the suspension. Follow by the slow, dropwise addition of phosphorus oxychloride (1.6 kg, 10.4 mol) while maintaining the internal temperature below 40°C using a cooling bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 110°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. In a separate 50 L reactor, prepare a mixture of crushed ice (20 kg) and water (10 L). Slowly and carefully transfer the reaction mixture to the ice-water slurry with vigorous stirring, ensuring the temperature does not exceed 25°C.

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 2-chloropyrimidin-5-ol can be purified by recrystallization from a suitable solvent system such as toluene/heptane to yield a crystalline solid.

Part 2: Scale-Up O-Difluoromethylation

The introduction of the difluoromethoxy group is achieved via a Williamson ether-type synthesis. For scalability and safety, sodium chlorodifluoroacetate is the reagent of choice as a difluorocarbene precursor, avoiding the handling of gaseous and potentially ozone-depleting reagents.[2][5]

A 2-Chloropyrimidin-5-ol F Nucleophilic Attack A->F B Sodium Chlorodifluoroacetate E Difluorocarbene (:CF₂) Generation B->E Decarboxylation C Solvent (e.g., DMF) C->E D Heat D->E E->F G This compound F->G

Caption: O-Difluoromethylation reaction pathway.

Protocol 2: Optimized Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloropyrimidin-5-ol130.531.0 kg7.66
Sodium Chlorodifluoroacetate152.463.5 kg22.9
N,N-Dimethylformamide (DMF)-20 L-
Ethyl Acetate-30 L-
Hexane-60 L-
Water-50 L-
Brine-10 L-
Sodium Sulfate (anhydrous)-1 kg-
Celite®-500 g-

Procedure:

  • Reactor Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, add 2-chloropyrimidin-5-ol (1.0 kg, 7.66 mol) and N,N-dimethylformamide (20 L).

  • Reagent Addition: Add sodium chlorodifluoroacetate (3.5 kg, 22.9 mol) to the solution.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain for 24-48 hours. The reaction progress should be monitored by HPLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a larger reactor containing water (50 L) and ethyl acetate (15 L). Stir vigorously for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 7.5 L). Combine the organic layers and wash with water (3 x 10 L) and brine (10 L) to remove residual DMF.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (1 kg), filter through a pad of Celite®, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: The crude product is purified by large-scale column chromatography on silica gel using a gradient elution of ethyl acetate in hexane. The fractions containing the pure product are combined and concentrated to yield this compound.

Process Safety and Hazard Analysis

Scaling up chemical syntheses requires a thorough understanding of potential hazards.

Process Step Potential Hazards Mitigation Strategies
Chlorination Highly exothermic reaction with POCl₃. Release of HCl gas. POCl₃ is corrosive and water-reactive.Slow, controlled addition of reagents with efficient cooling. Use of a scrubber for HCl gas. Use of appropriate personal protective equipment (PPE) and handling in a well-ventilated area or fume hood. Careful, controlled quenching of the reaction mixture.
O-Difluoromethylation High temperature reaction in a high-boiling solvent (DMF). Potential for runaway reaction. DMF is a reproductive toxin.Careful temperature monitoring and control. Ensure adequate cooling capacity is available. Use of appropriate PPE and engineering controls to minimize exposure to DMF.
Workup & Purification Handling of large volumes of flammable solvents.Use of intrinsically safe equipment. Proper grounding and bonding to prevent static discharge. Adequate ventilation to prevent vapor accumulation.

A formal Process Hazard Analysis (PHA) should be conducted before any scale-up operation.[6][7] This involves a systematic evaluation of the process to identify and control potential hazards.

Process Analytical Technology (PAT) for Control and Optimization

For robust and reproducible large-scale synthesis, the implementation of Process Analytical Technology (PAT) is highly recommended.[1][3][4][8][9]

  • In-situ IR/Raman Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of intermediates and products in real-time, allowing for precise determination of reaction endpoints.

  • Online HPLC: Provides quantitative data on reaction progress and purity, enabling tighter control over the process.

By integrating PAT, the process can be better understood and controlled, leading to improved yield, quality, and safety.

Conclusion

The protocols outlined in this guide provide a robust and scalable pathway for the synthesis of this compound. By employing an optimized chlorination step with equimolar POCl₃ and a safe and efficient O-difluoromethylation using sodium chlorodifluoroacetate, this key building block can be produced in large quantities. A strong emphasis on process safety and the potential for integrating Process Analytical Technology will ensure a reliable and reproducible manufacturing process for this valuable intermediate.

References

Application of 2-Chloro-5-(difluoromethoxy)pyrimidine in Solid-Phase Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity with a Fluorinated Pyrimidine Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of diverse chemical libraries is paramount. Solid-phase synthesis (SPS) has emerged as a cornerstone technology, enabling the rapid assembly of complex molecules with high purity and ease of purification. Within this framework, the strategic selection of building blocks is critical. 2-Chloro-5-(difluoromethoxy)pyrimidine stands out as a versatile reagent, offering a unique combination of a reactive handle for molecular elaboration and a fluorine-containing motif, a feature often associated with enhanced metabolic stability and binding affinity in drug candidates.

This technical guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. We will delve into the chemical principles governing its reactivity, provide detailed, field-proven protocols for its use, and discuss best practices for monitoring, cleavage, and purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Scientific Foundation: Reactivity and Strategic Considerations

The utility of this compound in solid-phase synthesis is primarily centered around the nucleophilic aromatic substitution (SNAr) at the C2 position. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of the chlorine atom, a good leaving group, and the substituent at the C5 position.

The Role of the 5-(Difluoromethoxy) Group

The difluoromethoxy (-OCF2H) group at the C5 position plays a crucial role in modulating the reactivity of the pyrimidine ring. It acts as a moderate electron-withdrawing group through a combination of inductive and resonance effects.[1][2][3] This electron-withdrawing nature further polarizes the C2-Cl bond, making the C2 carbon more electrophilic and thus more susceptible to attack by nucleophiles. This enhanced reactivity allows for milder reaction conditions and a broader scope of applicable nucleophiles compared to unsubstituted or electron-donating group-substituted chloropyrimidines.

Experimental Workflow: A Step-by-Step Guide

The general workflow for utilizing this compound in solid-phase synthesis involves the immobilization of a nucleophile onto a solid support, followed by the SNAr reaction with the pyrimidine building block, and finally, cleavage of the desired product from the resin.

G cluster_0 Solid-Phase Synthesis Workflow Resin Select & Swell Resin Functionalize Functionalize Resin (Immobilize Nucleophile) Resin->Functionalize 1. Immobilization Deprotect Deprotection (if necessary) Functionalize->Deprotect 2. Preparation Couple Couple with This compound Deprotect->Couple 3. S_NAr Reaction Wash Wash Resin Couple->Wash 4. Purification Prep Cleave Cleave Product from Resin Wash->Cleave 5. Product Release Purify Purify Product Cleave->Purify 6. Final Product

Caption: General workflow for solid-phase synthesis.

PART 1: Resin Selection and Functionalization

The choice of solid support is critical and depends on the nature of the nucleophile and the desired cleavage strategy.

Table 1: Common Resins for Solid-Phase Synthesis of Pyrimidine Derivatives

Resin TypeLinker TypeSuitable NucleophilesCleavage Conditions
Merrifield Resin Benzyl etherAmines, Thiols, PhenolsStrong acids (e.g., HF, TFMSA)
2-Chlorotrityl Chloride (2-CTC) Resin TritylCarboxylic acids, Alcohols, AminesMild acids (e.g., TFA/DCM)
Wang Resin p-Alkoxybenzyl alcoholCarboxylic acidsModerate acids (e.g., TFA/DCM)

Protocol 1: Functionalization of Merrifield Resin with a Primary Amine

This protocol describes the immobilization of a primary amine, which will serve as the nucleophile to attack the this compound.

Materials:

  • Merrifield resin (1% DVB cross-linked, 100-200 mesh)

  • Primary amine (e.g., Boc-protected diamine)

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Place the Merrifield resin (1.0 g, ~1.0 mmol/g loading) in the reaction vessel. Add anhydrous DMF (10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Amine Solution Preparation: In a separate flask, dissolve the primary amine (3.0 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (5 mL).

  • Coupling: Drain the DMF from the swollen resin. Add the amine solution to the resin. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum.

  • (Optional) Capping: To block any unreacted chloromethyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

PART 2: Nucleophilic Aromatic Substitution

This is the core reaction where the this compound is introduced.

Protocol 2: SNAr Reaction on Solid Support

Materials:

  • Amine-functionalized resin (from Protocol 1)

  • This compound

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

  • DIPEA or another non-nucleophilic base

  • Reaction vessel

Procedure:

  • Deprotection (if necessary): If the immobilized amine is protected (e.g., with a Boc group), treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.

  • Reaction Setup: Swell the deprotected amine-functionalized resin in anhydrous DMF or NMP.

  • Coupling: Add a solution of this compound (3-5 equivalents relative to resin loading) and DIPEA (3-5 equivalents) in DMF or NMP to the resin.

  • Reaction: Agitate the mixture at an elevated temperature (e.g., 60-100 °C) for 12-24 hours. The progress of the reaction can be monitored using a qualitative test for free amines (e.g., the Kaiser test).[4] A negative Kaiser test indicates the reaction is complete.

  • Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Drying: Dry the resin-bound product under vacuum.

G cluster_1 S_NAr Reaction on Solid Support Resin_NH2 Resin-Bound Nucleophile (Amine) Product Resin-Bound Product Resin_NH2->Product Pyrimidine This compound Pyrimidine->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

Caption: Key components of the SNAr reaction.

PART 3: Cleavage and Purification

The final step is to release the synthesized molecule from the solid support. The choice of cleavage cocktail is dictated by the resin and linker used.

Protocol 3: Cleavage from Merrifield Resin

Materials:

  • Resin-bound product

  • Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry resin-bound product in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. For TFMSA cleavage, a typical mixture is TFMSA/TFA/scavenger. For HF cleavage, specialized equipment is mandatory.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 1-4 hours.[5]

  • Filtration: Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude product under vacuum.

Protocol 4: Purification of the Cleaved Product

The crude product obtained after cleavage typically requires purification.

Materials:

  • Crude product

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA) as mobile phases

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase).

  • HPLC Purification: Purify the product using RP-HPLC with a gradient of ACN in water (both containing 0.1% TFA).[6]

  • Fraction Collection: Collect the fractions containing the pure product.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.

Conclusion: A Gateway to Novel Chemical Entities

This compound is a powerful and versatile building block for solid-phase synthesis. Its enhanced reactivity, driven by the electron-withdrawing difluoromethoxy group, allows for efficient incorporation into a wide range of molecular scaffolds. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this reagent in the synthesis of novel chemical entities for drug discovery and other applications. By understanding the underlying chemical principles and adhering to best practices in solid-phase synthesis, scientists can effectively utilize this compound to accelerate their research and development efforts.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(difluoromethoxy)pyrimidine is a key building block in contemporary medicinal chemistry, valued for the unique physicochemical properties imparted by its difluoromethoxy group. The strategic incorporation of this moiety can enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bond donating capabilities.[1][2] However, the synthetic manipulation of the pyrimidine core in the presence of its reactive chloro and difluoromethoxy substituents necessitates a carefully considered protecting group strategy. This guide provides an in-depth analysis of such strategies, offering detailed protocols and the underlying chemical rationale to empower researchers in the synthesis of complex molecules derived from this versatile scaffold.

Molecular Analysis and Strategic Considerations

The structure of this compound presents several reactive sites. The C2-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The pyrimidine ring itself contains two nitrogen atoms (N1 and N3) that can undergo alkylation or other modifications. Furthermore, the C4 and C6 positions are potential sites for functionalization, for instance, via metalation.

A robust protecting group strategy for this molecule must address the following:

  • Chemoselectivity: Protecting one or both ring nitrogens can be crucial to prevent undesired side reactions during the functionalization of the C2, C4, or C6 positions.

  • Orthogonality: In multi-step syntheses, the chosen protecting groups must be removable under conditions that do not affect other protecting groups or sensitive functionalities within the molecule.

  • Stability: The protecting groups must be stable to the reaction conditions employed for subsequent transformations, and the core molecule, including the difluoromethoxy group, must be stable during the protection and deprotection steps. The difluoromethoxy group is generally stable under a range of acidic and basic conditions, though harsh conditions can lead to hydrolysis.[3][4]

Protecting the Pyrimidine Nitrogens

The primary focus for protecting this compound is on the ring nitrogens to modulate reactivity and enable selective functionalization at other sites.

Methoxymethyl (MOM) as a Versatile Protecting Group

The methoxymethyl (MOM) group is a reliable choice for the protection of pyrimidine nitrogens. It is introduced under basic conditions and can be removed with acid.

dot

MOM_Protection pyrimidine This compound mom_pyrimidine N-MOM-2-Chloro-5-(difluoromethoxy)pyrimidine pyrimidine->mom_pyrimidine Protection reagents MOM-Cl, Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or CH3CN)

Caption: Protection of pyrimidine nitrogen with a MOM group.

This protocol is adapted from methodologies for the N-methoxymethylation of pyrimidine derivatives.[5]

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile (CH3CN), add a suitable base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterCondition
Base NaH or K2CO3
Solvent Anhydrous DMF or CH3CN
Reagent MOM-Cl
Temperature 0 °C to room temperature
Time 12-16 hours

Table 1. Summary of N-MOM protection conditions.

The MOM group is typically removed under acidic conditions.

  • Preparation: Dissolve the N-MOM protected this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Reaction: Add a solution of hydrochloric acid (e.g., 2 M HCl in water) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography if necessary.

ParameterCondition
Acid HCl (aqueous)
Solvent Methanol or THF
Temperature Room temperature to 50 °C
Time 2-6 hours

Table 2. Summary of N-MOM deprotection conditions.

Causality Behind Experimental Choices: The choice of base for protection depends on the desired reactivity; NaH is a stronger, non-nucleophilic base suitable for complete deprotonation, while K2CO3 offers milder conditions. The acidic deprotection is a classic acetal hydrolysis mechanism. The choice of acid concentration and temperature should be optimized to ensure efficient MOM removal without affecting the C2-chloro or the difluoromethoxy group.

(Trimethylsilyl)ethoxymethyl (SEM) as an Orthogonal Protecting Group

The SEM group offers an orthogonal protection strategy, as it is stable to the acidic and basic conditions used to remove many other protecting groups but can be selectively cleaved with fluoride ions.

SEM_Workflow cluster_protection Protection cluster_reaction Functionalization cluster_deprotection Deprotection pyrimidine This compound sem_pyrimidine N-SEM Protected Pyrimidine pyrimidine->sem_pyrimidine SEM Protection functionalized_sem Functionalized N-SEM Pyrimidine sem_pyrimidine->functionalized_sem Reaction at C6 reagents_prot SEM-Cl, NaH Anhydrous DMF final_product Functionalized Pyrimidine functionalized_sem->final_product SEM Deprotection reagents_func e.g., Organolithium, Electrophile (for C6-functionalization) reagents_deprot TBAF THF

Caption: Workflow for C6-functionalization via directed ortho-metalation.

Conclusion

The successful synthesis of complex derivatives of this compound is highly dependent on the strategic use of protecting groups. The MOM and SEM groups are effective for the protection of the pyrimidine nitrogens, with SEM offering the advantage of orthogonal cleavage. These strategies open avenues for selective functionalization of the pyrimidine core, particularly at the C6 position through directed metalation. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to develop robust and efficient synthetic routes towards novel molecules with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-5-(difluoromethoxy)pyrimidine. This guide is designed to provide in-depth, practical advice to help you overcome common challenges and improve the yield and reproducibility of this important reaction. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and extensive field experience.

I. Understanding the Substrate: Key Challenges

The Suzuki coupling of this compound presents a unique set of challenges stemming from the electronic properties of the substrate.

  • Electron-Deficient Heterocycle: The pyrimidine ring is inherently electron-deficient, which can influence the rate-determining steps of the catalytic cycle.

  • Less Reactive Chloro Leaving Group: Compared to bromo or iodo analogs, the C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium catalyst, often requiring more specialized catalytic systems.[1][2]

  • The Difluoromethoxy Group: While often incorporated to enhance metabolic stability and other pharmacokinetic properties in drug candidates, the -OCF₂H group is electron-withdrawing and can be sensitive to certain reaction conditions, particularly strong bases.[3][4]

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What are the most critical parameters to investigate first?

Low yield is the most common issue. A systematic approach to optimization is crucial. We recommend investigating the following parameters in order of likely impact:

  • Catalyst System (Palladium Precursor & Ligand): This is often the most critical factor for activating the chloro-pyrimidine.

  • Base: The choice and strength of the base are crucial for the transmetalation step and can also influence side reactions.

  • Solvent: The solvent system affects the solubility of reagents and the stability of the catalytic species.

  • Temperature: Higher temperatures are often required for activating chloro-heterocycles, but can also lead to degradation.

Q2: Which palladium catalyst and ligand combination is most effective for this coupling?

For challenging couplings involving heteroaryl chlorides, traditional catalysts like Pd(PPh₃)₄ may be insufficient.[1] More robust systems are generally required.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are highly effective. These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step.[2] Excellent choices include:

    • Buchwald-type biarylphosphine ligands: Such as SPhos, XPhos, and RuPhos. These are often the go-to ligands for difficult couplings.

    • Bulky trialkylphosphines: Such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃).

  • Recommended Palladium Precursors:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.

    • Pd(OAc)₂ (Palladium(II) acetate) is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

    • Palladacycle precatalysts (e.g., G2, G3, G4 XPhos Palladacycles) are highly active and often provide excellent results with lower catalyst loadings.[5][6]

Expert Tip: A good starting point is to screen a combination of Pd₂(dba)₃ with XPhos or SPhos.

Q3: What is the best base for this reaction, and how does it impact the difluoromethoxy group?

The base plays a critical role in activating the boronic acid for transmetalation.[7] However, excessively strong bases can lead to decomposition of the starting material or product, including potential hydrolysis of the difluoromethoxy group.

  • Commonly Used Bases:

    • Potassium Carbonate (K₂CO₃): A moderately strong base that is often effective and cost-efficient.

    • Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can significantly enhance reaction rates, but should be used with caution due to its higher basicity.[8]

    • Potassium Phosphate (K₃PO₄): A strong base that is often very effective in Suzuki couplings of heteroaryl chlorides.

Caution Regarding the -OCF₂H Group: While generally stable, the difluoromethoxy group can be susceptible to hydrolysis under harsh basic conditions, especially in the presence of water at elevated temperatures, which could lead to the formation of a phenol byproduct.[9][10] It is crucial to monitor for this side reaction.

Q4: Should I use a boronic acid or a boronate ester?

The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[11]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times.[12][13] However, they are more prone to decomposition pathways like protodeboronation (replacement of the boron group with hydrogen) and oxidation.[11][14]

  • Boronate Esters (e.g., pinacol esters): Significantly more stable, making them easier to handle, purify, and store.[11][15] While they may react more slowly, the improved stability and purity can often lead to more reproducible and higher isolated yields, especially in complex syntheses.[11][12] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling.[12][14]

Recommendation: For initial screenings and small-scale reactions, high-purity boronic acids are often sufficient. For larger-scale synthesis or when encountering issues with boronic acid stability, using a pinacol boronate ester is highly recommended.

III. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Incomplete conversion of the starting material.

Q: I'm seeing a significant amount of unreacted this compound in my reaction mixture. What should I try?

A: This suggests an issue with the catalytic cycle's efficiency, likely the oxidative addition step.

  • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for difficult couplings, increasing the loading from 1-2 mol% to 5 mol% can be effective.

  • Switch to a More Active Catalyst System: If using a less active catalyst like Pd(PPh₃)₄, switch to a more robust system such as Pd₂(dba)₃/XPhos or a palladacycle precatalyst.

  • Increase Temperature: The oxidative addition of aryl chlorides is often the rate-limiting step and is highly temperature-dependent. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or 110 °C).

  • Use a Stronger Base: A stronger base like K₃PO₄ can accelerate the overall catalytic cycle.

Problem 2: Formation of significant byproducts.

Q: My main byproduct appears to be the protodechlorinated starting material (5-(difluoromethoxy)pyrimidine). What causes this?

A: Protodechlorination (or dehalogenation) is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[16][17] This often occurs when the transmetalation step is slow compared to competing pathways.

  • Ensure High-Purity Boronic Acid/Ester: Degradation of the boronic acid can lead to a lower effective concentration, slowing transmetalation.

  • Use an Anhydrous Solvent: While some water is often necessary to facilitate the action of inorganic bases, excess water can promote protodeboronation of the boronic acid, which in turn can lead to protodechlorination of the starting material.

  • Increase Boronic Acid/Ester Stoichiometry: Increasing the equivalents of the boron reagent from 1.1 to 1.5 can help push the transmetalation step forward.

Q: I am observing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

A: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can interfere with the palladium catalyst.[16][17]

  • Thoroughly Degas Solvents: Solvents should be rigorously degassed before use by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere. Use Schlenk techniques or a glovebox.

IV. Optimized Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk tube under a counterflow of argon.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Difficult Couplings

This protocol utilizes a highly active palladacycle for more challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.01 equiv, 1 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To an oven-dried vial in a glovebox, add this compound, the arylboronic acid pinacol ester, XPhos Pd G3, and Cs₂CO₃.

  • Add the anhydrous, degassed THF.

  • Seal the vial and heat to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure described in Protocol 1.

V. Data Presentation

The following table illustrates hypothetical results from a reaction optimization screen, demonstrating the impact of different parameters on the reaction yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10015
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O10065
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
4XPhos Pd G3 (1)-K₃PO₄ (2)Dioxane/H₂O10092
5XPhos Pd G3 (1)-Cs₂CO₃ (2.5)THF8095

Note: This is hypothetical data for illustrative purposes only.

VI. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'-B(OR)₂OH]⁻ PdII_Both Ar-Pd(II)-Ar' Ln Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing common issues.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_catalyst Is the catalyst system optimal for Ar-Cl? start->check_catalyst optimize_catalyst Switch to Pd₂(dba)₃/XPhos or a Palladacycle. Increase loading. check_catalyst->optimize_catalyst No check_temp_base Are temperature and base strong enough? check_catalyst->check_temp_base Yes optimize_catalyst->check_temp_base increase_temp_base Increase temperature (e.g., 100-110 °C). Use K₃PO₄ or Cs₂CO₃. check_temp_base->increase_temp_base No check_byproducts Are major byproducts (dehalogenation, homocoupling) observed? check_temp_base->check_byproducts Yes increase_temp_base->check_byproducts address_dehalogenation Check boronic acid quality. Use pinacol ester. Increase B(OR)₂ equivalents. check_byproducts->address_dehalogenation Dehalogenation address_homocoupling Thoroughly degas all solvents and reagents. Ensure inert atmosphere. check_byproducts->address_homocoupling Homocoupling success Improved Yield check_byproducts->success No address_dehalogenation->success address_homocoupling->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

VII. References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem. Available at: --INVALID-LINK--

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem. Available at: --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: --INVALID-LINK--

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: --INVALID-LINK--

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: --INVALID-LINK--

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. Available at: --INVALID-LINK--

  • Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem. Available at: --INVALID-LINK--

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available at: --INVALID-LINK--

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: --INVALID-LINK--

  • Screening of different bases for Suzuki coupling. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. Available at: --INVALID-LINK--

  • Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Semantic Scholar. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: --INVALID-LINK--

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: --INVALID-LINK--

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: --INVALID-LINK--

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Benchchem. Available at: --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Available at: --INVALID-LINK--

  • Use of Base Metals in Suzuki Coupling. Wordpress. Available at: --INVALID-LINK--

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem. Available at: --INVALID-LINK--

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. Available at: --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: --INVALID-LINK--

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: --INVALID-LINK--

  • This compound. PubChem. Available at: --INVALID-LINK--

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. Available at: --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: --INVALID-LINK--

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Chemia-Stosowana. Available at: --INVALID-LINK--

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. Available at: --INVALID-LINK--

  • Common Byproducts in Suzuki Coupling. YouTube. Available at: --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Benchchem. Available at: --INVALID-LINK--

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-difluoromethoxy-4-fluorophenol. Benchchem. Available at: --INVALID-LINK--

  • Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ResearchGate. Available at: --INVALID-LINK--

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: --INVALID-LINK--

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 2-Chloro-5-(difluoromethoxy)pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this key intermediate in high purity.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic strategies for related halogenated pyrimidines, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as 5-(difluoromethoxy)pyrimidin-2-ol or related precursors.

  • Over-chlorinated or Under-chlorinated Byproducts: Depending on the specifics of the chlorination reaction, you might see species with additional chlorine atoms or unreacted hydroxyl groups.

  • Reagents and Catalysts: Residual chlorinating agents (e.g., phosphorus oxychloride) and any catalysts used in the reaction may be present.[1][2][3]

  • Solvent Adducts: In some cases, reaction solvents can form adducts with the product or intermediates.

  • Decomposition Products: Halogenated pyrimidines can be susceptible to degradation under certain conditions, leading to a variety of byproducts.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and widely used methods for the purification of this compound and its analogs are:

  • Flash Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material.

The choice between these methods, or a combination of both, will depend on the scale of your reaction and the nature of the impurities.

Q3: How do I choose the right analytical technique to assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify your target compound and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the structure of your compound and identifying any structurally related impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help in the identification of unknown impurities.

  • Gas Chromatography (GC): For assessing volatile impurities, GC can be a useful tool.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Flash Column Chromatography Issues

Issue 1: My compound is not separating from an impurity.

  • Cause: The polarity of your compound and the impurity are too similar in the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution. Consider switching to a different solvent system altogether. For example, if a hexane/ethyl acetate gradient is not working, try a dichloromethane/methanol system.

    • Change the Stationary Phase: If your compound is unstable on silica gel, or if separation is still not achieved, consider using a different stationary phase such as alumina (basic or neutral) or a fluorinated stationary phase, which can offer different selectivity for fluorinated molecules.[7]

    • Employ a Different Chromatographic Technique: If flash chromatography is insufficient, consider preparative HPLC for more challenging separations.

Issue 2: My compound appears to be degrading on the column.

  • Cause: this compound, like many halogenated heterocycles, can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Use Deactivated Silica: Treat your silica gel with a base, such as triethylamine, by adding a small percentage (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica.

    • Switch to a Different Stationary Phase: As mentioned above, alumina can be a good alternative for acid-sensitive compounds.

    • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.

Recrystallization Issues

Issue 1: My compound "oils out" instead of forming crystals.

  • Cause: This typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the concentration of impurities is high.

  • Solution:

    • Choose a Lower-Boiling Point Solvent: Select a solvent in which your compound has good solubility at a lower temperature.

    • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear, and then allow it to cool slowly.[8]

    • Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.

    • Purify by Chromatography First: If the crude material is very impure, it may be necessary to perform a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated. This could be because too much solvent was used, or the compound has a high solubility even at low temperatures in the chosen solvent.

  • Solution:

    • Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Induce Crystallization: Use the scratching or seeding techniques described above.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a freezer to further decrease the solubility of your compound.

    • Change the Solvent: Your chosen solvent may not be appropriate. Experiment with different solvents or solvent systems.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (or other appropriate stationary phase)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system (column, pump, fraction collector)

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Pack the Column:

    • Choose a column size appropriate for the amount of crude material you are purifying.

    • Dry pack the column with silica gel.

    • Wet the column with the initial, low-polarity eluent.

  • Load the Sample:

    • Dissolve your crude material in a minimal amount of the appropriate solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Run the Column:

    • Start eluting with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Flash Chromatography Purification

flash_chromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc Develop TLC Method pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions concentrate Concentrate to Yield Pure Product combine->concentrate

Caption: Workflow for flash chromatography purification.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (see table below)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent:

    • Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Refer to the table below for common choices.

  • Dissolve the Crude Product:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using a large excess.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Dry the Crystals:

    • Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Data Presentation: Common Solvents for Recrystallization of Halogenated Pyrimidines

Solvent/SystemBoiling Point (°C)PolarityComments
Ethanol78PolarA good starting point for many pyrimidine derivatives.
Methanol65PolarSimilar to ethanol, but with a lower boiling point.
Isopropanol82PolarCan be effective if ethanol or methanol are too good of solvents.
Ethyl Acetate/HexaneVariableTunableA versatile two-solvent system for fine-tuning solubility.[9]
Dichloromethane/HexaneVariableTunableUseful for less polar compounds.
Toluene111Non-polarCan be effective for some aromatic compounds.
Water100Very PolarGenerally not suitable unless the compound has highly polar functional groups.[9]

Logical Flow for Troubleshooting Recrystallization

recrystallization_troubleshooting cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oil_out Solutions for Oiling Out start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it 'Oil Out'? crystals_form->oil_out No success Pure Crystals Obtained crystals_form->success Yes concentrate Concentrate Solution crystals_form->concentrate No, solution remains clear induce Induce Crystallization (Scratch/Seed) crystals_form->induce No, solution remains clear lower_temp Cool to Lower Temperature crystals_form->lower_temp No, solution remains clear change_solvent Change Solvent crystals_form->change_solvent No, solution remains clear oil_out->success No lower_bp_solvent Use Lower Boiling Point Solvent oil_out->lower_bp_solvent Yes two_solvents Use Two-Solvent System oil_out->two_solvents Yes pre_purify Pre-purify by Chromatography oil_out->pre_purify Yes concentrate->cool induce->cool lower_temp->cool change_solvent->cool lower_bp_solvent->start two_solvents->start pre_purify->start

Caption: Logical flow for troubleshooting recrystallization.

References

Technical Support Center: Buchwald-Hartwig Reactions with 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide in-depth, field-proven insights into troubleshooting the Buchwald-Hartwig amination of 2-Chloro-5-(difluoromethoxy)pyrimidine. This electron-deficient heterocyclic halide presents unique challenges and opportunities. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows no conversion of the starting material. Where do I begin troubleshooting?

Answer:

Zero conversion is often indicative of a fundamental issue with the catalytic cycle, typically catalyst activation or stability. The primary suspects are an inactive catalyst, catalyst poisoning, or inappropriate reaction conditions for this specific substrate.

Core Technical Analysis: The Buchwald-Hartwig reaction begins with the generation of an active Pd(0) species from a Pd(II) precatalyst. This Pd(0) complex then undergoes oxidative addition into the C-Cl bond of the pyrimidine.[1][2] For an electron-deficient substrate like this compound, oxidative addition is generally favorable. However, the nitrogen atoms of the pyrimidine ring can act as coordinating ligands, potentially sequestering the palladium and preventing it from participating in the catalytic cycle.[3][4]

Troubleshooting Workflow:

  • Verify Catalyst & Reagent Integrity:

    • Palladium Source: Using a reliable palladium precatalyst is critical. While Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be unreliable for generating the active Pd(0) species consistently.[5] Air- and moisture-stable precatalysts like G2, G3, or G4 Buchwald precatalysts are strongly recommended as they form the active LPd(0) species more efficiently upon exposure to a base.[1]

    • Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[6]

    • Reagent Purity: Ensure the amine, base, and solvent are pure and anhydrous. Water can interfere with the base and affect catalyst stability.[7]

  • Initial Protocol Check:

    • Are you using a strong enough base? For aryl chlorides, a strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is often necessary to facilitate the deprotonation of the amine-palladium complex.[1][8]

    • Is the temperature high enough? C-Cl bond activation typically requires higher temperatures (80-110 °C) than C-Br or C-I bonds.[1]

If these initial checks do not resolve the issue, a systematic screen of the core reaction parameters is the next logical step.

Question 2: My reaction is sluggish or stalls at low conversion. How can I improve the yield and reaction rate?

Answer:

A stalled reaction suggests that while the catalyst is initially active, it is either deactivating over time or the reaction conditions are suboptimal for this specific transformation. The choice of ligand, base, and solvent becomes paramount.

Core Technical Analysis: The ligand's role is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition. For an electron-deficient heteroaryl chloride, a ligand that is both bulky and electron-rich is required to facilitate the challenging C-Cl bond activation and subsequent steps.[2] The difluoromethoxy group is strongly electron-withdrawing, which makes the pyrimidine ring more electrophilic but can also influence catalyst binding and stability.[9]

Systematic Optimization Strategy:

A methodical screening of ligand, base, and solvent is the most effective approach.

1. Ligand Screening: The choice of phosphine ligand is arguably the most critical parameter. Start with a well-established ligand for heteroaryl chlorides.

Ligand FamilySpecific LigandRationale & Key Features
Biarylphosphines XPhosA general, robust ligand for many C-N couplings. Good starting point.
RuPhosOften excellent for hindered substrates and heteroaromatic couplings due to its steric profile.[10]
BrettPhosHighly active and effective for a broad range of amines, including primary amines.[8]
N-Heterocyclic Carbenes (NHCs) IPrNHCs are strong σ-donors and can be highly effective, forming very stable palladium complexes.[11][12]

2. Base and Solvent Screening: The base and solvent are interdependent. A non-polar solvent like toluene favors strong, anionic bases, while more polar solvents might allow for the use of weaker carbonate bases.[13][14]

BasepKaHRecommended Solvent(s)Comments
NaOtBu~19Toluene, DioxaneHighly effective but can degrade base-sensitive functional groups.[15]
LHMDS~26THF, TolueneVery strong base; useful for protic functional groups and low-temperature reactions.[8]
K₃PO₄~12.3Dioxane, t-Amyl alcoholWeaker base, good for substrates with sensitive functional groups.
Cs₂CO₃~10Dioxane, DMFGood solubility and often effective when stronger bases fail or cause decomposition.[1]

Experimental Protocol: Screening Conditions

  • Setup: In parallel vials under an inert atmosphere, add this compound (1.0 equiv), palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the selected ligand (if not using a precatalyst, 4 mol%).

  • Addition: Add the selected base (1.5 equiv) and the amine (1.2 equiv).

  • Solvent: Add the degassed solvent to achieve a concentration of 0.1 M.

  • Reaction: Heat the reactions to a standard temperature (e.g., 100 °C) and monitor by LC-MS at set time points (e.g., 1h, 4h, 16h).

This systematic approach will rapidly identify a promising set of conditions for further optimization.

Question 3: I am observing significant hydrodehalogenation of my starting material. What causes this and how can I prevent it?

Answer:

Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common and problematic side reaction. It typically arises from a β-hydride elimination pathway or from catalyst decomposition.

Core Technical Analysis: After oxidative addition, the palladium-aryl complex reacts with the amine. If the resulting palladium-amido complex undergoes reductive elimination, the desired C-N bond is formed. However, an alternative pathway exists, especially for amines with β-hydrogens. A β-hydride elimination can occur, forming a palladium-hydride species and an imine (for primary amines) or enamine (for secondary amines). This palladium-hydride intermediate can then reductively eliminate with the pyrimidine ring to yield the undesired hydrodehalogenated product.[2]

Troubleshooting Decision Tree for Hydrodehalogenation:

G start High Hydrodehalogenation Observed amine_check Is the amine primary with β-hydrogens? start->amine_check ligand_sterics Increase Ligand Steric Bulk (e.g., XPhos -> RuPhos/BrettPhos) amine_check->ligand_sterics Yes base_check Is a very strong base being used (e.g., NaOtBu)? amine_check->base_check No / Already Tried ligand_sterics_exp Rationale: Bulky ligands favor reductive elimination over β-hydride elimination. ligand_sterics->ligand_sterics_exp weaker_base Switch to a Weaker Base (e.g., K₃PO₄, Cs₂CO₃) base_check->weaker_base Yes temp_check Is the reaction temperature >110°C? base_check->temp_check No / Already Tried weaker_base_exp Rationale: May alter the rate-determining step and disfavor the hydride pathway. weaker_base->weaker_base_exp lower_temp Lower the Temperature temp_check->lower_temp Yes precatalyst Use a well-defined precatalyst (e.g., G3/G4) temp_check->precatalyst No / Already Tried lower_temp_exp Rationale: Side reactions often have higher activation energies. lower_temp->lower_temp_exp precatalyst_exp Rationale: Ensures efficient generation of the active LPd(0) catalyst and minimizes alternative decomposition pathways that can form hydrides. precatalyst->precatalyst_exp

Caption: A decision tree for troubleshooting hydrodehalogenation.

Specific Recommendations:

  • Ligand Choice: Switching to bulkier biarylphosphine ligands like RuPhos or BrettPhos can sterically enforce the geometry required for C-N reductive elimination, making the competing β-hydride elimination less favorable.[2]

  • Base Modification: Using a less hindered or weaker base (e.g., K₃PO₄) can sometimes suppress this side reaction.[1]

  • Amine Stoichiometry: Using a smaller excess of the amine (e.g., 1.1 equivalents) can sometimes help, as a large excess can facilitate side reactions.

General Experimental Protocol & Workflow

This protocol provides a robust starting point for the amination of this compound. Optimization will be required based on the specific amine used.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald-Hartwig Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (LPd(II)) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex Palladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², + Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Starting Protocol:

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), followed by the amine (1.2 equiv), and finally the degassed solvent (e.g., Toluene, to 0.1 M).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until consumption of the limiting reagent is observed.

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

This guide provides a framework for logically and systematically troubleshooting one of the most powerful C-N bond-forming reactions in modern synthesis. By understanding the underlying principles, researchers can overcome common challenges and successfully apply this methodology to complex substrates like this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers utilizing 2-Chloro-5-(difluoromethoxy)pyrimidine in palladium-catalyzed cross-coupling reactions. The content is structured to provide not only procedural guidance but also a deep understanding of the underlying chemical principles, empowering users to troubleshoot and optimize their synthetic routes effectively.

Overview of the Substrate: this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the pyrimidine core, a common motif in bioactive molecules, and the unique electronic properties imparted by the difluoromethoxy group.[1][2] However, the successful functionalization of this substrate via cross-coupling requires a nuanced approach to catalyst selection due to the specific reactivity of the chloro-pyrimidine scaffold.

The primary challenge lies in the inherent inertness of the C(sp²)-Cl bond compared to its bromide or iodide counterparts.[3] Oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles, is significantly slower for aryl chlorides.[3] This necessitates the use of highly active catalyst systems, typically employing bulky and electron-rich ligands that can facilitate this challenging transformation.[4][5]

The 5-(difluoromethoxy) substituent is a moderate electron-withdrawing group. This electronic feature activates the C-Cl bond towards oxidative addition, which can be beneficial. However, it also increases the propensity for a common side reaction: hydrodehalogenation.[6]

This guide focuses on the three most common and powerful transformations for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs): General Considerations

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: There are three main challenges:

  • C-Cl Bond Inertness: The carbon-chlorine bond is strong and less reactive than C-Br or C-I bonds, making the initial oxidative addition step difficult. This requires specialized, highly active palladium catalysts.[3]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting its activity.[7] The choice of ligand is critical to mitigate this effect.

  • Hydrodehalogenation: The electron-deficient nature of the pyrimidine ring, further enhanced by the difluoromethoxy group, makes the substrate susceptible to hydrodehalogenation (replacement of -Cl with -H), a common side reaction that reduces product yield.[6][8]

Q2: How does the choice of palladium precursor affect the reaction?

A2: The choice of palladium source is fundamental.

  • Pd(II) sources like Pd(OAc)₂ or PdCl₂: These are cost-effective and common but require in situ reduction to the active Pd(0) species.[9] The efficiency of this reduction can be variable and is influenced by solvents, bases, and ligands, sometimes leading to inconsistent results.[9]

  • Pd(0) sources like Pd₂(dba)₃: These precursors are already in the correct oxidation state (or close to it) but can be less stable in air.

  • Palladium Precatalysts (e.g., G3/G4 Palladacycles): These are air-stable, well-defined complexes that readily form the active Pd(0) catalyst under the reaction conditions upon activation by a base.[10] They often provide more reproducible results, require lower catalyst loadings, and are highly effective for challenging substrates like heteroaryl chlorides.[10]

Q3: Why are bulky, electron-rich phosphine ligands so critical for this substrate?

A3: These ligands are essential for several reasons:

  • They accelerate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.

  • Their steric bulk promotes the final reductive elimination step, which forms the desired product and regenerates the catalyst.[4]

  • They stabilize the monomeric Pd(0) species, preventing the formation of less reactive palladium clusters.

  • Prominent examples include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and other hindered phosphines like P(t-Bu)₃.[4][5]

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids/esters.

Catalyst System Selection for Suzuki-Miyaura Coupling
Catalyst System ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3G3 precatalysts offer high reliability for heteroaryl chlorides.[10] Pd(OAc)₂ is a cost-effective alternative but may require more optimization.[9]
Ligand XPhos , SPhos, RuPhosThese bulky, electron-rich biaryl phosphine ligands are the gold standard for activating C-Cl bonds.[4][5] XPhos often provides an excellent balance of reactivity and stability.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is required to facilitate the transmetalation step. K₃PO₄ is often a good starting point. For challenging or base-sensitive substrates, weaker bases may be used, often requiring higher temperatures.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THFA polar aprotic solvent with a small amount of water is typically used to dissolve the inorganic base and facilitate the reaction.[12] Rigorous degassing is crucial to prevent catalyst oxidation.

Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Transmetalation Intermediate OA_Complex->Transmetalation_Complex Transmetalation Product_Complex Product Complex Transmetalation_Complex->Product_Complex Product_Complex->Pd0 Reductive Elimination product Ar-R (Product) Product_Complex->product sub Ar-Cl (this compound) sub->OA_Complex boronic R-B(OR)₂ boronic->Transmetalation_Complex base Base (e.g., K₃PO₄) base->Transmetalation_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Place the reaction vial in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for synthesizing aryl amines, which are prevalent in pharmaceuticals. The coupling of amines with this compound requires careful selection of a strong base and a highly active catalyst.

Catalyst System Selection for Buchwald-Hartwig Amination
Catalyst System ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, RuPhos Pd G3/G4G3/G4 precatalysts are extremely effective and reliable for C-N couplings.[10] They often allow for lower reaction temperatures and catalyst loadings.
Ligand RuPhos , XPhos, BrettPhosThese ligands are specifically designed for C-N bond formation.[13] RuPhos is particularly effective for a broad range of amines with heteroaryl chlorides. BrettPhos is excellent for primary amines.
Base NaOtBu , LiHMDS, K₃PO₄A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. NaOtBu is the most common choice.[14] Weaker bases like K₃PO₄ may be required for substrates with base-sensitive functional groups but often necessitate higher temperatures.
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, non-protic solvents are required.[15] Toluene is a very common and effective solvent for these reactions.[14]

Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord Amine Coordination Amido_Complex Palladium Amido Complex Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination product Ar-NR₂ (Product) Amido_Complex->product sub Ar-Cl sub->OA_Complex amine R₂NH amine->Amine_Coord base Base (e.g., NaOtBu) base->Amine_Coord Troubleshooting_Tree Start Low or No Conversion Check_Reagents Verify Reagent Quality & Anhydrous/Degassed Conditions Start->Check_Reagents First step Side_Reaction Significant Side Product? Start->Side_Reaction If product mixture is complex Check_Catalyst Is the Catalyst System Appropriate for a C-Cl Bond? Check_Reagents->Check_Catalyst If reagents are good Sol_Reagents Use fresh, pure reagents. Ensure rigorous inert atmosphere. Check_Reagents->Sol_Reagents If issues found Increase_Temp Increase Reaction Temperature (e.g., in 10-20°C increments) Check_Catalyst->Increase_Temp If catalyst is appropriate Sol_Catalyst Switch to a more active ligand (e.g., XPhos, RuPhos) and/or a precatalyst (e.g., G3/G4). Check_Catalyst->Sol_Catalyst If catalyst is suboptimal Hydrodehalogenation Hydrodehalogenation (-Cl replaced by -H) Side_Reaction->Hydrodehalogenation If mass matches dehalogenated SM Dimerization Homocoupling of Coupling Partner Side_Reaction->Dimerization If mass matches dimer of boronic acid/amine Sol_Hydro Use rigorously dry solvents. Screen different bases. Consider a ligand that promotes faster reductive elimination. Hydrodehalogenation->Sol_Hydro Sol_Dimer Lower reaction temperature. Adjust stoichiometry (slight excess of the pyrimidine halide). Dimerization->Sol_Dimer

References

Navigating the Synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine: A Technical Support Guide for Impurity Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-5-(difluoromethoxy)pyrimidine. As a key intermediate in the development of numerous pharmaceutical compounds, ensuring its purity is paramount. This guide, structured in a responsive question-and-answer format, is designed to provide you, our fellow researchers, with actionable insights and troubleshooting strategies to manage and control impurities during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reagents?

A common and effective method for the synthesis of this compound involves the reaction of 2-Chloropyrimidin-5-ol with a difluorocarbene source. Typically, sodium 2-chloro-2,2-difluoroacetate is used as the difluorocarbene precursor, and the reaction is often carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] The thermal decomposition of sodium 2-chloro-2,2-difluoroacetate generates the highly reactive difluorocarbene intermediate.[2]

Q2: What are the primary expected impurities in this synthesis?

Based on the starting materials and reaction mechanism, the primary impurities can be categorized as:

  • Starting Material-Related Impurities:

    • Unreacted 2-Chloropyrimidin-5-ol.

    • Impurities present in the starting 2-Chloropyrimidin-5-ol, such as 2,5-dihydroxypyrimidine.

  • Process-Related Impurities:

    • Over-reaction Products: Formation of dichlorinated species, such as 2,4-dichloro-5-(difluoromethoxy)pyrimidine, can occur under harsh conditions.

    • Side-Reaction Products: Byproducts from the reaction of difluorocarbene with the solvent (e.g., DMF) or with itself.

    • Degradation Products: Hydrolysis of the desired product back to 2-Chloropyrimidin-5-ol if water is not adequately controlled.

Q3: How can I monitor the progress of the reaction and detect these impurities?

High-Performance Liquid Chromatography (HPLC) is the recommended technique for in-process control and final purity assessment. A reversed-phase method using a C18 column is generally effective. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities and confirming the structure of byproducts.[3][4]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Presence of Unreacted 2-Chloropyrimidin-5-ol in the Final Product

Q: I'm observing a significant amount of unreacted 2-Chloropyrimidin-5-ol in my final product after purification. What are the likely causes and how can I improve the conversion?

A: The persistence of unreacted 2-Chloropyrimidin-5-ol is a common issue that can typically be traced back to several factors related to the generation and reactivity of the difluorocarbene intermediate.

Causality and Expert Insights:

The reaction hinges on the efficient in-situ generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate and its subsequent reaction with the hydroxyl group of 2-Chloropyrimidin-5-ol. Insufficient generation or rapid quenching of the difluorocarbene will lead to incomplete conversion.

Troubleshooting Protocol:

  • Temperature Control: The decomposition of sodium 2-chloro-2,2-difluoroacetate to difluorocarbene is temperature-dependent. Ensure your reaction temperature is optimal (typically around 90-120 °C in DMF). A temperature that is too low will result in slow or incomplete decomposition, while an excessively high temperature can lead to degradation of the starting material or product and the formation of other byproducts.[2] It is crucial to monitor the internal reaction temperature, not just the bath temperature.

  • Reagent Stoichiometry: An excess of the difluorocarbene precursor is typically used to drive the reaction to completion. A molar ratio of 2-3 equivalents of sodium 2-chloro-2,2-difluoroacetate to 1 equivalent of 2-Chloropyrimidin-5-ol is a good starting point.[1]

  • Solvent Quality: Ensure the use of anhydrous DMF. Water can compete with the starting material for the difluorocarbene and also lead to hydrolysis of the product.

  • Reaction Time: Monitor the reaction progress by HPLC. Insufficient reaction time will result in incomplete conversion.

Data Summary Table:

ParameterSub-optimal ConditionRecommended Action
Temperature < 90 °CIncrease to 90-120 °C and monitor
Reagent Ratio < 2 eq. of difluorocarbene precursorIncrease to 2-3 equivalents
Solvent Presence of waterUse anhydrous DMF
Reaction Time Incomplete conversion by HPLCExtend reaction time and monitor
Issue 2: Formation of a Dihydroxy Byproduct

Q: My analysis shows a byproduct with a mass corresponding to a dihydroxypyrimidine. How is this formed and how can I prevent it?

A: The presence of a dihydroxy byproduct, likely 2,5-dihydroxypyrimidine, often originates from the quality of your 2-Chloropyrimidin-5-ol starting material.

Causality and Expert Insights:

The synthesis of 2-Chloropyrimidin-5-ol from precursors like 2-chloro-5-methoxypyrimidine can sometimes lead to the formation of 2,5-dihydroxypyrimidine as a byproduct due to over-hydrolysis.[5] This impurity will then be carried over into your reaction.

Troubleshooting Workflow:

Caption: Workflow for addressing dihydroxy impurities.

Control Strategy:

  • Starting Material Purity Check: Before starting your synthesis, analyze your batch of 2-Chloropyrimidin-5-ol by HPLC or LC-MS to quantify the level of any dihydroxy impurities.

  • Purification of Starting Material: If significant levels of the dihydroxy impurity are present, purify the 2-Chloropyrimidin-5-ol. Recrystallization from a suitable solvent is often effective.

  • Source High-Purity Starting Materials: Whenever possible, source your starting materials from reputable suppliers who provide a certificate of analysis with purity data.[6][7]

Issue 3: Detection of Dichlorinated Impurities

Q: I have identified a dichlorinated impurity in my product. What is the likely structure and how can I minimize its formation?

A: A common dichlorinated impurity is 2,4-dichloro-5-(difluoromethoxy)pyrimidine. Its formation is typically a result of a side reaction involving the chlorinating agent used in the synthesis of the pyrimidine core.

Causality and Expert Insights:

Many pyrimidine syntheses utilize chlorinating agents like phosphorus oxychloride (POCl₃) to convert hydroxyl groups to chloro groups. If the reaction conditions are not carefully controlled, over-chlorination can occur, leading to the formation of dichlorinated species.

Control Strategies:

  • Control of Chlorination Step: If you are synthesizing your own 2-Chloropyrimidin-5-ol, carefully control the stoichiometry of the chlorinating agent and the reaction temperature to prevent over-chlorination.

  • Purification: Dichlorinated impurities often have different polarity compared to the desired product and can typically be separated by column chromatography.

  • Alternative Synthetic Routes: If dichlorination is a persistent issue, consider alternative synthetic routes that avoid harsh chlorinating conditions.

Analytical Methodologies

A robust analytical method is crucial for the successful management of impurities. Below is a starting point for developing an HPLC method for the analysis of this compound and its potential impurities.

Hypothetical HPLC Method:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific impurity profile. For definitive identification of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[8]

Logical Relationships in Impurity Formation

Caption: Logical map of impurity origins.

By understanding the potential sources and formation pathways of impurities, researchers can proactively implement control strategies to ensure the synthesis of high-purity this compound, a critical step in the advancement of pharmaceutical research and development.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document addresses the most common challenges encountered in the lab, with a specific focus on the critical role of solvent selection in modulating reactivity.

Core Principles: The Chemistry of this compound

The primary reaction pathway for this molecule is a Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which makes it susceptible to attack by nucleophiles. The chlorine atom at the C2 position serves as a good leaving group.

The reaction proceeds via a two-step mechanism:

  • Addition: The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex . This step is typically the rate-determining step.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The electron-withdrawing nature of the nitrogen atoms is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[1][2] The difluoromethoxy group at the C5 position also contributes a moderate electron-withdrawing inductive effect, further activating the ring towards nucleophilic attack.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Rate-Determining Intermediate) sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Cl⁻ cl_ion Cl⁻

Caption: General mechanism for the SNAr reaction.

Troubleshooting Guide & FAQs

This section is structured to address the most pressing issues you might face during your experiments.

Q1: My SNAr reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?

This is the most common issue and almost always traces back to one of four factors: the solvent, the base, the temperature, or the nucleophile's intrinsic reactivity.

Answer:

  • Solvent Choice is Critical: The rate of an SNAr reaction is profoundly influenced by the solvent. The rate-determining step involves the formation of a charged intermediate (Meisenheimer complex). Polar aprotic solvents such as DMSO, DMF, and Acetonitrile (ACN) are highly recommended.[3] These solvents excel at stabilizing the charged intermediate without strongly solvating the nucleophile, leaving it "naked" and more reactive.[4]

    • Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its nucleophilicity and significantly slows down the reaction.[3][4]

    • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they cannot effectively stabilize the charged Meisenheimer complex, leading to a very high activation energy barrier.[5]

  • Base Selection and Stoichiometry: If your nucleophile is an amine or thiol, a base is required to deprotonate it (if used as a salt) or to scavenge the HCl generated during the reaction.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices. They are generally non-nucleophilic and have good solubility in polar aprotic solvents.

    • Organic Bases: Hindered amine bases like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) can be used, but ensure they are not competitive nucleophiles.

  • Temperature: SNAr reactions on heteroaromatic systems often require heating. If you see low conversion at room temperature, gradually increasing the temperature to 80-120 °C is a standard approach. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

Answer:

Unwanted byproducts typically arise from reactions with residual water, the solvent itself, or from the nucleophile reacting at unintended sites.

  • Hydrolysis: If your starting material is consumed but you don't see the desired product, hydrolysis of the C2-Cl bond to a C2-OH group is a possibility, especially if your solvent is not anhydrous or if you are using a hydroxide base.

  • Solvolysis: When using alcohol-based solvents (e.g., ethanol, methanol), the solvent can act as a nucleophile, leading to the formation of the corresponding 2-alkoxy-5-(difluoromethoxy)pyrimidine.[6] This is another strong reason to favor aprotic solvents.

  • Dimerization/Polymerization: If your nucleophile is bifunctional (e.g., has two amino groups), you may form dimers or oligomers. This can be mitigated by using a high dilution or by slowly adding the bifunctional nucleophile to the pyrimidine.

Troubleshooting_Workflow start Low Yield / No Reaction check_solvent Is the solvent polar and aprotic (e.g., DMF, DMSO)? start->check_solvent check_temp Is the temperature adequate (e.g., 80-120 °C)? check_solvent->check_temp Yes action_solvent Switch to DMF, DMSO, or ACN. check_solvent->action_solvent No check_base Is a suitable base present (if needed)? check_temp->check_base Yes action_temp Increase temperature. Monitor for decomposition. check_temp->action_temp No action_base Add K₂CO₃ or DIPEA. check_base->action_base No success Problem Solved check_base->success Yes action_solvent->success action_temp->success action_base->success

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

Q3: How do I choose the optimal solvent for my specific nucleophile?

Answer:

While the general rule is "polar aprotic," nuances exist. The ideal solvent can be influenced by the nature of both the nucleophile and the electrophile.[7]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47189Excellent for stabilizing intermediates; can be difficult to remove during work-up.
DMF Polar Aprotic37153Very common and effective; potential for decomposition at high temperatures.[8][9]
Acetonitrile (ACN) Polar Aprotic37.582Easier to remove than DMF/DMSO; may be less effective for weaker nucleophiles due to lower boiling point.
THF Polar Aprotic7.666Moderately polar; may not be sufficient for unreactive systems.
Ethanol (EtOH) Polar Protic24.578Not Recommended. Reduces nucleophilicity and can act as a competing nucleophile (solvolysis).[3]
Toluene Non-Polar2.4111Not Recommended. Fails to stabilize the charged Meisenheimer complex.

Expert Recommendation: Start with DMF for most applications (e.g., amine or thiol nucleophiles) at a temperature of 80-100 °C. If the reaction is still slow, switching to DMSO may provide a rate enhancement.

Experimental Protocols

This section provides a trusted, step-by-step procedure for a typical SNAr reaction.

Protocol 1: General Procedure for Amination

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (to make a 0.2 - 0.5 M solution)

Procedure:

  • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe to the desired concentration (e.g., 5 mL for every 1 mmol of the pyrimidine).

  • Begin stirring the suspension.

  • Add the amine nucleophile (1.1 eq) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

References

Technical Support Center: Workup and Troubleshooting for Reactions Involving 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-(difluoromethoxy)pyrimidine. This document provides in-depth guidance for researchers, chemists, and drug development professionals on best practices for reaction workup, purification, and troubleshooting. As a key building block in medicinal chemistry, understanding the nuances of handling this reagent is critical for success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field.

Section 1: Core Properties & Safety Considerations

Before beginning any experiment, it is crucial to be familiar with the physicochemical properties and safety hazards of this compound.

PropertyValueSource
CAS Number 1192813-64-1[1][2]
Molecular Formula C₅H₃ClF₂N₂O[1][3]
Molecular Weight 180.54 g/mol [3]
Appearance Light yellow oil or clear, colorless liquid[1]
Boiling Point 260.1±30.0 °C (Predicted)[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1][2]
LogP 1.73[2]
Incompatible Materials Strong oxidizing agents, Strong bases[4]
FAQ: What are the primary safety precautions for handling this reagent?

Answer: this compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[3]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[5][6]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][6] The compound is harmful if inhaled and may cause respiratory irritation.[3]

  • Exposure Risks: This compound is harmful if swallowed or in contact with skin and causes serious skin and eye irritation.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]

  • Chemical Incompatibilities: Avoid contact with strong bases and strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[4]

  • Thermal Decomposition: Upon heating to decomposition, it can release toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[4][6]

Section 2: General Workup Strategy

A successful workup isolates the desired product from unreacted starting materials, catalysts, reagents, and solvents. The strategy often depends on the reaction solvent and the stability of the product.

G cluster_0 Phase 1: Quenching & Initial Separation cluster_1 Phase 2: Washing & Drying cluster_2 Phase 3: Purification Reaction Reaction Mixture (e.g., in DMF, THF, Dioxane) Quench Quench Reaction (e.g., with H₂O, sat. NH₄Cl) Reaction->Quench Cool to RT Extraction Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quench->Extraction Transfer to Sep. Funnel Wash Wash Organic Layer (Brine, H₂O, sat. NaHCO₃) Extraction->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Filter Filter & Concentrate (Rotary Evaporation) Dry->Filter Crude Crude Product Filter->Crude Purify Purification Method Crude->Purify Column Column Chromatography Purify->Column Recrystallization Recrystallization Purify->Recrystallization Distillation Distillation Purify->Distillation

Caption: General workflow for reaction workup and purification.

Protocol: Standard Aqueous Workup for a Suzuki Coupling Reaction

This protocol assumes a typical palladium-catalyzed Suzuki coupling reaction performed in a solvent like 1,4-dioxane or DMF.[7][8]

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature. Cautiously pour the mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of the reaction solvent.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The LogP of ~1.7 suggests good solubility in moderately polar organic solvents.[2]

  • Washing: Combine the organic layers. Wash sequentially with:

    • Deionized water (to remove bulk DMF/salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic residues).

    • Saturated aqueous sodium chloride (brine) solution (to break emulsions and remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Section 3: Troubleshooting Guides & FAQs

Q1: My reaction mixture formed a persistent emulsion during the aqueous workup. What should I do?

Answer: Emulsions are common when working with polar aprotic solvents and basic nitrogen-containing compounds. They are stabilized by fine particulates or surfactants.

Causality & Solutions:

  • High Concentration of Salts: The presence of inorganic salts from the reaction (e.g., carbonates, phosphates) can increase the viscosity of the aqueous phase.

    • Solution: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the organic layer.

  • Fine Particulates: Insoluble catalysts (e.g., palladium black) or inorganic salts can stabilize emulsions at the interface.

    • Solution: Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. Rinse the pad with the organic extraction solvent. This removes the fine solids responsible for stabilizing the emulsion.

  • Insufficient Solvent: Using too little extraction solvent can lead to highly concentrated organic layers that are prone to emulsification.

    • Solution: Add more organic solvent to dilute the mixture and try gently swirling the separatory funnel instead of vigorous shaking.

Q2: I suspect my product is hydrolyzing during workup. How can I identify the byproduct and prevent its formation?

Answer: The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis to the corresponding 2-hydroxypyrimidine (which exists in its tautomeric pyrimidinone form). This is accelerated by strong acid or base and elevated temperatures.

Identification and Prevention:

  • Identification: The hydrolyzed byproduct, 2-hydroxy-5-(difluoromethoxy)pyrimidine, is significantly more polar than the starting material or the desired chloro-product.

    • TLC: It will have a much lower Rf value on silica gel.

    • LC-MS: It will show a mass corresponding to [M-Cl+OH]+, with a molecular weight of 162.09 g/mol .

    • NMR: The characteristic signals of the pyrimidine ring will shift, and a broad N-H proton signal may appear.

  • Prevention:

    • Neutral pH: Ensure all aqueous washes are neutral or slightly basic (pH 7-8). Avoid acidic washes unless your product is a non-basic compound that can be separated from basic impurities. A wash with saturated sodium bicarbonate is often sufficient to neutralize residual acid.[9]

    • Temperature Control: Perform the workup at room temperature or below. Avoid heating the reaction mixture during concentration if acidic or basic residues are present.

    • Minimize Contact Time: Do not let the reaction mixture sit in aqueous conditions for extended periods. Proceed through the extraction and drying steps efficiently.

G SM This compound (Starting Material) Prod Desired Product (e.g., Suzuki Product) SM->Prod Reaction (e.g., Suzuki Coupling) Hydrolysis 2-Hydroxy-5-(difluoromethoxy)pyrimidine (Hydrolysis Byproduct) SM->Hydrolysis Workup (H₂O, Acid/Base) Prod->Hydrolysis Workup (Harsh Conditions)

Caption: Relationship between starting material, product, and key byproduct.

Q3: How do I effectively remove high-boiling point solvents like DMF, DMAc, or NMP?

Answer: These polar aprotic solvents are water-miscible but have high boiling points, making them difficult to remove by standard rotary evaporation.

Protocol for DMF Removal:

  • Dilution: After quenching the reaction, dilute the mixture with a large volume of water (10-20x the volume of DMF).

  • Extraction: Extract the product into a water-immiscible organic solvent with low-to-medium polarity, such as diethyl ether, ethyl acetate, or toluene. Perform at least 3-5 extractions. DMF has a high partition coefficient in water, so multiple extractions are key.

  • Back-Washing: Combine the organic layers and wash them repeatedly (3-5 times) with water or a 5% LiCl (aq) solution. Lithium chloride increases the ionic strength of the aqueous phase, further improving the partitioning of DMF out of the organic layer.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Verification: Check for residual DMF in the crude product via ¹H NMR (signals around 8.0, 2.9, and 2.7 ppm). If significant DMF remains, consider a high-vacuum distillation (if the product is stable) or an additional aqueous wash.

Q4: My crude NMR shows multiple aromatic signals. What are the likely impurities?

Answer: Besides unreacted starting material, several byproducts can arise depending on the reaction type.

Impurity/ByproductOriginDistinguishing Features
Unreacted Starting Material Incomplete reaction.Signals corresponding to this compound.
Hydrolyzed Byproduct Workup conditions.More polar (lower Rf on TLC), different aromatic shifts in NMR, mass of 162.09.
Protodehalogenated Product Reductive quenching or catalyst side reaction.Product where the -Cl is replaced by -H. Mass of [M-Cl+H]+.
Homo-coupled Byproduct (e.g., Suzuki) From boronic acid.Dimeric structure of the boronic acid coupling partner.
Catalyst Ligands (e.g., Suzuki) Triphenylphosphine from Pd(PPh₃)₄.PPh₃ and its oxide (Ph₃P=O) have characteristic signals in ¹H NMR and ³¹P NMR.
Q5: What is a good starting point for purifying my product via flash column chromatography?

Answer: Given the LogP of ~1.7, this compound and its derivatives are typically of intermediate polarity.[2] A hexane/ethyl acetate solvent system is an excellent starting point for method development.

Step-by-Step Method Development:

  • TLC Analysis: Spot the crude material on a silica gel TLC plate. Develop several plates in different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Target Rf: Aim for a solvent system that gives your desired product an Rf value of 0.25-0.35 . This provides the best separation during column chromatography.

  • Column Packing and Loading: Pack the column with silica gel using the initial, weaker eluent (e.g., 100% hexane or 95:5 Hexane:EtOAc). Load the crude product onto the column either neat (adsorbed onto a small amount of silica) or dissolved in a minimal amount of a non-polar solvent like dichloromethane or toluene.

  • Elution: Begin eluting with the weaker solvent mixture and gradually increase the polarity (gradient elution) towards the ratio determined by your TLC analysis. For example, start with 5% EtOAc in hexane and gradually increase to 20% EtOAc in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure. A synthesis of the parent compound itself used a gradient of 5-30% ethyl acetate/hexane.[1]

References

Technical Support Center: Analytical Methods for Monitoring 2-Chloro-5-(difluoromethoxy)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Chloro-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and process control of this important chemical intermediate. As a fluorinated heterocyclic compound, it presents unique analytical challenges and opportunities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques used in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our goal is to equip you with the expertise and practical insights needed to resolve common issues and ensure the integrity of your analytical data.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the purity, consumption of starting materials, and formation of products in this compound reactions.[1][2] Reversed-phase HPLC is typically the method of choice for analyzing pyrimidine derivatives.[1]

HPLC Troubleshooting Guide (Q&A Format)

Question 1: My primary analyte peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, especially with heterocyclic compounds containing basic nitrogen atoms, and it can compromise resolution and integration accuracy. The primary cause is often secondary interactions between the analyte and the stationary phase.[3]

  • Causality & Explanation: The lone pair of electrons on the pyrimidine nitrogen atoms can interact strongly with acidic, ionized silanol groups present on the surface of standard silica-based C18 columns.[3] This creates a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing some analyte molecules to lag behind and create a "tail".[3] Other causes can include column overload, extracolumn dead volume, or a contaminated guard column.[4][5][6]

  • Step-by-Step Troubleshooting Protocol:

    • Assess Mobile Phase pH: The pKa of your analyte is critical. If the mobile phase pH is not optimal, the pyrimidine nitrogens can be partially protonated, leading to strong interactions with silanols.

      • Action: Add a buffer to your mobile phase to maintain a consistent pH. For pyrimidine derivatives, a buffer like phosphate or acetate in the pH range of 3-5 can often suppress silanol interactions by keeping the silanols protonated (less active) and ensuring the analyte is in a single ionic state.[3]

    • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase.[3][4]

      • Action: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves dramatically with dilution, you are overloading the column. Reduce your sample concentration or injection volume.[3][4]

    • Evaluate Column Health: A contaminated guard column or a void at the head of the analytical column can cause tailing for all peaks.[3][5]

      • Action: First, remove the guard column and run the analysis again. If the tailing disappears, replace the guard column. If the issue persists, try reversing and flushing the analytical column with a strong solvent (ensure the column is designed to be reversed). If this fails, the column may need replacement.[7]

    • Minimize Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can increase extracolumn volume, leading to peak broadening and tailing.[4][7]

      • Action: Ensure all fittings are properly tightened and use the shortest possible length of narrow-bore tubing (PEEK or stainless steel) to connect the components.[7]

Question 2: I'm seeing poor resolution between my starting material and an impurity. How can I improve the separation?

Answer: Achieving adequate resolution is fundamental for accurate quantification. Poor resolution means the peaks are not sufficiently separated, leading to co-elution.

  • Causality & Explanation: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must manipulate one or more of these parameters. The chemical similarity between your starting material and the impurity is likely high, requiring optimization of the chromatographic selectivity.

  • Step-by-Step Troubleshooting Protocol:

    • Modify Mobile Phase Composition: Changing the organic modifier can alter selectivity.

      • Action: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. These solvents have different interactions with the stationary phase and analytes, which can significantly alter the elution order and separation.[3]

    • Adjust Gradient Slope (for gradient methods): A steep gradient can cause peaks to elute too quickly and close together.

      • Action: Make the gradient shallower around the time your key peaks elute. For example, if your peaks come out during a 40-80% B ramp over 5 minutes, try changing it to a 50-70% B ramp over 10 minutes. This gives more time for the column to differentiate between the analytes.

    • Change Column Temperature: Temperature affects mobile phase viscosity and analyte interaction kinetics.

      • Action: Increase the column temperature (e.g., from 30°C to 40°C). This typically reduces retention times and sharpens peaks, which can sometimes improve resolution.[7] Conversely, lowering the temperature can sometimes increase retention and improve selectivity.

    • Consider a Different Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry may not be suitable.

      • Action: Switch to a column with a different selectivity. For example, a phenyl-hexyl or a polar-embedded phase can offer different interactions (e.g., pi-pi stacking) compared to a standard C18, which may resolve closely eluting compounds.

HPLC Data & Starting Conditions

The following table provides a validated starting point for method development.

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeStandard for reversed-phase analysis of pyrimidine derivatives.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA good starting point to elute a range of polar and non-polar species.
Flow Rate 0.3 - 1.0 mL/minAdjust based on column diameter and desired analysis time.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.[7]
Detection (UV) ~254 nm or ~270 nmPyrimidine rings typically have strong absorbance in this region.
Injection Vol. 1 - 5 µLKeep low to prevent column overload.[4]

HPLC Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) check_all_peaks Affects All Peaks? start->check_all_peaks check_analyte_props Affects Basic Analytes? check_all_peaks->check_analyte_props No system_issue System Problem: - Check Dead Volume - Replace Guard Column - Flush/Replace Column check_all_peaks->system_issue Yes overload Dilute Sample (1:10, 1:100) check_analyte_props->overload No method_issue Method Problem: - Add Buffer to Mobile Phase - Use End-Capped Column check_analyte_props->method_issue Yes overload_improves Peak Shape Improves? overload->overload_improves fix_overload Reduce Injection Volume/Concentration overload_improves->fix_overload Yes no_change No Improvement overload_improves->no_change No no_change->system_issue

Caption: Troubleshooting logic for HPLC peak shape issues.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For analyzing volatile impurities or byproducts, GC-MS is an invaluable tool. This compound is sufficiently volatile for GC analysis.

GC-MS Troubleshooting Guide (Q&A Format)

Question 1: I'm not seeing any peak for my compound, or the peak is very small and broad. What's wrong?

Answer: This common problem can stem from issues with sample introduction, thermal stability, or system integrity.

  • Causality & Explanation: The compound may be degrading in the high-temperature injector, adsorbing onto active sites in the system, or simply not reaching the detector due to a leak. Halogenated compounds can be sensitive to thermal stress.[8][9]

  • Step-by-Step Troubleshooting Protocol:

    • Check for System Leaks: A leak in the carrier gas line, septum, or column fittings is a primary cause of poor sensitivity and reproducibility.[10][11]

      • Action: Use an electronic leak detector to check all fittings from the gas source to the detector. Pay close attention to the injector septum, which should be replaced regularly.[11]

    • Optimize Injector Temperature: The inlet temperature must be high enough to volatilize the sample instantly but not so high that it causes degradation.

      • Action: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it in 10-20 °C increments. Observe the peak area and shape at each step. If the peak area increases and then starts to decrease, you have found the point of thermal degradation.

    • Deactivate the System: Active sites, such as exposed silanols in the injector liner or column, can irreversibly adsorb analytes.

      • Action: Use a deactivated injector liner (e.g., silanized). If the problem persists, you may need to condition the column by baking it out at a high temperature (without exceeding its limit) or trim the first few centimeters off the column inlet to remove non-volatile residues.[8]

    • Verify Injection Technique: Inconsistent or incorrect manual injections can lead to poor results.[9][10]

      • Action: Ensure you are using the correct syringe for your injection volume and that the injection is performed quickly and smoothly to minimize discrimination effects in the inlet.[11] An autosampler is highly recommended for reproducibility.

Question 2: I'm observing "ghost peaks" in my blank runs after analyzing a reaction sample. What are they and how do I get rid of them?

Answer: Ghost peaks are extraneous peaks that appear in blank or subsequent runs, indicating contamination or carryover from previous injections.[8][10]

  • Causality & Explanation: This is caused by residue from a previous, more concentrated sample being retained somewhere in the system (typically the injector liner or column head) and then slowly eluting in later runs. It can also be caused by septum bleed or contaminated carrier gas.[8]

  • Step-by-Step Troubleshooting Protocol:

    • Clean the Injector: The injector is the most common source of carryover.

      • Action: Replace the injector liner and the septum.[8][11] These are consumable parts and should be changed as part of routine maintenance.

    • Bake Out the Column: High-boiling contaminants can be flushed from the column by heating it.

      • Action: Disconnect the column from the detector to avoid contaminating it. Set the oven to a temperature about 20-30 °C above your highest analysis temperature (but below the column's maximum limit) and hold for 1-2 hours with carrier gas flowing.

    • Check Gas Purity: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven heats up.

      • Action: Ensure high-purity carrier gas is being used and that an indicating oxygen/moisture trap is installed in the gas line and is not exhausted.

GC-MS Typical Parameters
ParameterRecommended SettingRationale
Column Mid-polarity (e.g., 5% Phenyl Polysiloxane)Provides good selectivity for halogenated and aromatic compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Inlet Temp. 220 - 250 °CBalance between efficient volatilization and preventing degradation.
Oven Program 50 °C (hold 2 min), ramp 10-20 °C/min to 280 °CA general-purpose program to separate compounds of varying volatility.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150 °CStandard temperature for quadrupoles.
MS Scan Range 40 - 400 m/zCovers the molecular ion (m/z 180.54) and expected fragments.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for confirming the structure of products and intermediates and for quantitative analysis of reaction kinetics in real-time. The presence of a difluoromethoxy group makes ¹⁹F NMR an exceptionally powerful and clean technique for monitoring these reactions.[12][13][14]

NMR Troubleshooting Guide (Q&A Format)

Question 1: My ¹⁹F NMR spectrum shows a broad signal instead of a sharp triplet. What does this mean?

Answer: Signal broadening in ¹⁹F NMR can be caused by several factors, including poor shimming, chemical exchange, or interaction with paramagnetic species.

  • Causality & Explanation: The difluoromethoxy group (-OCHF₂) should appear as a triplet due to coupling with the single proton. Broadening suggests that the magnetic field homogeneity across the sample is poor (shimming issue) or that a dynamic chemical process is occurring on the NMR timescale.

  • Step-by-Step Troubleshooting Protocol:

    • Improve Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.

      • Action: Re-shim the spectrometer, particularly the Z1 and Z2 shims, using the lock signal as a guide. If available, use an automated shimming routine.

    • Check Sample Preparation: Undissolved solids or paramagnetic impurities (e.g., trace metals from catalysts) can severely broaden NMR signals.

      • Action: Filter your NMR sample through a small plug of celite or silica in a pipette to remove particulates. If paramagnetic species are suspected, adding a chelating agent like EDTA can sometimes help, though this may interfere with your reaction.

    • Consider Temperature Effects: Chemical exchange phenomena are temperature-dependent.

      • Action: Acquire spectra at different temperatures. If the signal sharpens or coalesces upon heating or cooling, you are observing a dynamic process, which could be scientifically interesting (e.g., conformational changes).

Question 2: How can I use NMR to determine the conversion rate of my reaction?

Answer: Quantitative NMR (qNMR) is a highly accurate method for determining reaction conversion by comparing the integral of a product peak to a starting material peak.

  • Causality & Explanation: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. By comparing the integration of a unique signal from the product with a unique signal from the starting material, you can calculate the relative molar ratio. ¹⁹F NMR is ideal for this because the signals are often in a clear spectral region with no background interference.[13][14]

  • Step-by-Step qNMR Protocol:

    • Choose Appropriate Signals: Select a signal for the starting material and one for the product that are well-resolved and free from overlap. The -OCHF₂ signals in the ¹⁹F spectrum are perfect candidates.

    • Ensure Full Relaxation: For accurate integration, the nuclei must fully relax between pulses.

      • Action: Set a long relaxation delay (D1) in your acquisition parameters. A good starting point is 5 times the longest T1 relaxation time of the peaks you are integrating. For ¹⁹F, a D1 of 5-10 seconds is often sufficient.

    • Acquire the Spectrum: Collect the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

    • Process and Integrate:

      • Action: Apply a zero-filling and a gentle line-broadening function if needed. Carefully phase the spectrum. Use the spectrometer's integration tool to measure the area of the selected starting material (Int_SM) and product (Int_P) peaks.

    • Calculate Conversion:

      • Formula: Percent Conversion (%) = [Int_P / (Int_P + Int_SM)] * 100

NMR Data Interpretation
CompoundNucleusExpected Chemical Shift (ppm)Multiplicity
This compound¹⁹F~ -80 to -90Triplet (t)
"¹H~ 6.8 - 7.5 (OCHF₂)Triplet (t)
"¹H~ 8.5 - 8.8 (Pyrimidine protons)Singlets (s)
A potential amine substitution product (R₂N- replaces Cl-)¹⁹FShifted from starting materialTriplet (t)

Note: Chemical shifts are approximate and depend on the solvent and specific reaction conditions.

Analytical Method Selection Workflow

Method_Selection goal What is the Analytical Goal? purity Determine Purity / Detect Impurities goal->purity kinetics Monitor Reaction Kinetics / Conversion goal->kinetics structure Confirm Product Structure goal->structure hplc Use HPLC-UV/MS purity->hplc gcms Use GC-MS (for volatile species) purity->gcms kinetics->hplc (for discrete time points) nmr Use ¹H and ¹⁹F NMR kinetics->nmr structure->nmr nmr_2d Use 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d for complex structures

Caption: Decision tree for selecting the appropriate analytical method.

Section 4: General FAQs

Question 1: Do I need to validate my analytical method for in-process reaction monitoring?

Answer: Yes, method validation is a critical activity in the pharmaceutical industry to ensure that an analytical procedure is suitable for its intended purpose.[15][16][17] For process monitoring, the level of validation may differ from that required for final product release, but it is still essential. Key parameters to consider are specificity (the ability to distinguish the analyte from impurities), linearity, and precision.[18] This provides documented evidence that the method reliably reflects the state of the reaction.[16]

Question 2: My reaction involves a catalyst. How can I prevent it from interfering with my analysis?

Answer: Catalysts, especially transition metals, can interfere with all three techniques discussed.

  • For HPLC: Metal catalysts can irreversibly bind to silica columns, leading to peak tailing and loss of resolution. Solution: Perform a simple workup or filtration before injection. A quick pass through a small plug of silica gel or celite can often remove the catalyst.

  • For GC-MS: Non-volatile catalysts can contaminate the injector liner. Solution: Use a liner packed with deactivated glass wool to trap non-volatile components.

  • For NMR: Paramagnetic metal catalysts can cause severe peak broadening. Solution: If possible, use an NMR-silent catalyst. Otherwise, the sample must be purified before analysis, or the reaction must be monitored by quenching aliquots and performing a workup before taking the NMR.

Question 3: Which technique is best for real-time, online reaction monitoring?

Answer: While HPLC and GC are typically used for offline analysis of discrete samples, NMR spectroscopy is exceptionally well-suited for online monitoring.[14] By using a flow-NMR setup, the reaction mixture can be continuously circulated through the spectrometer, providing real-time data on the concentration of multiple species simultaneously without the need for sample workup.[14] The distinct signals in the ¹⁹F NMR spectrum make it particularly robust for this application.[14]

References

Technical Support Center: Navigating the Reactivity of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(difluoromethoxy)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable, yet sometimes challenging, building block into their synthetic workflows. The unique electronic nature of this substrate—characterized by an electron-deficient pyrimidine core further influenced by a strongly inductive difluoromethoxy group—often leads to lower-than-expected reactivity in standard protocols.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve optimal results in your experiments. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper mechanistic understanding.

Troubleshooting Guide: Common Synthetic Transformations

This section addresses specific issues encountered during common reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring can make standard cross-coupling conditions suboptimal. The two nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. Furthermore, the C-Cl bond at the 2-position is less readily activated than in other positions (e.g., C4 or C6) on the pyrimidine ring.

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid using Pd(PPh₃)₄ and Na₂CO₃, but I am seeing very low conversion to the desired product. What is going wrong?

Answer: This is a frequent challenge stemming from insufficient catalyst activity and suboptimal reaction parameters for this deactivated substrate. The combination of Pd(PPh₃)₄ and a mild base like sodium carbonate is often not potent enough to drive the catalytic cycle, particularly the rate-limiting oxidative addition step, to completion.

Troubleshooting Workflow & Recommendations:

  • Re-evaluate the Catalyst and Ligand System: The choice of ligand is critical for activating the C-Cl bond and facilitating reductive elimination.[1][2] Standard triphenylphosphine is often inadequate.

    • Expert Recommendation: Switch to a more electron-rich and sterically hindered biaryl phosphine ligand. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition.

    • Protocol Insight: The steric bulk of these ligands also accelerates the final reductive elimination step, preventing catalyst decomposition and side reactions.

  • Strengthen the Base: Transmetalation, where the organic group is transferred from boron to palladium, is highly dependent on the base.

    • Expert Recommendation: Employ stronger bases such as K₃PO₄ or Cs₂CO₃. These bases are more effective at activating the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transmetalation step.

  • Optimize Solvent and Temperature:

    • Expert Recommendation: Use polar aprotic solvents like 1,4-dioxane or DME, often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base and facilitating the reaction.[3] For particularly stubborn couplings, consider microwave irradiation, which can significantly shorten reaction times and improve yields by overcoming high activation energy barriers.[3][4]

Optimized Suzuki Coupling Protocol (Example):

Data Summary: Suzuki Coupling Condition Comparison

ParameterStandard ConditionsOptimized ConditionsRationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) + SPhos (5.5 mol%)Electron-rich, bulky ligands enhance oxidative addition and reductive elimination.
Base Na₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Stronger base accelerates the transmetalation step.
Solvent Toluene1,4-Dioxane / H₂O (10:1)Polar aprotic solvent system improves solubility and reaction rates.[3]
Temperature 80-100 °C (Oil Bath)120 °C (Microwave)Overcomes high activation energy, reducing reaction time.[4]
Typical Yield < 20%> 75%Combination of factors overcomes the substrate's low reactivity.

Question: My Buchwald-Hartwig amination of this compound with a primary amine is failing. I see starting material and some hydrodehalogenation side product.

Answer: This outcome points to a catalytic system that is not competent enough to favor C-N reductive elimination over competing side pathways like β-hydride elimination (if the amine has β-hydrogens) or hydrodehalogenation. The choice of ligand and base is paramount for success.[5][6][7]

Troubleshooting Workflow & Recommendations:

  • Employ Specialized Ligands: The success of Buchwald-Hartwig amination on heteroaryl chlorides is highly dependent on using ligands designed for this purpose.[6][8]

    • Expert Recommendation: Use ligands such as Xantphos (for a wide range of amines) or bulky biaryl phosphine ligands like BrettPhos or RuPhos. These ligands stabilize the palladium center and create a favorable steric environment for C-N bond formation.

  • Select the Correct Base: The base must be strong enough to deprotonate the amine (or the N-H precursor complex) but should not promote side reactions.

    • Expert Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, a weaker base like Cs₂CO₃ may be used, though it often requires higher temperatures.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation. Hydrodehalogenation can be exacerbated by the presence of water or other protic sources.

    • Protocol Insight: Thoroughly degas your solvent and ensure all reagents are anhydrous. Maintain a positive pressure of an inert gas (Argon is preferred) throughout the reaction setup and duration.

Troubleshooting Logic for Cross-Coupling Reactions

G cluster_solutions Solutions start Low Yield in Cross-Coupling catalyst Is the Catalyst/Ligand System Potent Enough? (e.g., Pd(PPh3)4) start->catalyst base Is the Base Strong Enough? (e.g., Na2CO3) catalyst->base No catalyst->base Yes sol_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, Xantphos) with Pd(0) or Pd(II) Precatalyst catalyst->sol_catalyst No conditions Are Conditions Forcing Enough? (e.g., 80°C, Toluene) base->conditions No base->conditions Yes sol_base Use Stronger Base (e.g., K3PO4, Cs2CO3, NaOtBu) base->sol_base No success Reaction Successful conditions->success Yes sol_conditions Increase Temperature Use Polar Aprotic Solvent Consider Microwave Heating conditions->sol_conditions No sol_catalyst->success sol_base->success sol_conditions->success

Caption: Troubleshooting flowchart for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the chloride with an amine nucleophile via an SNAr reaction, but it requires very high temperatures (>150 °C) and still gives incomplete conversion. Why is it so difficult?

Answer: While the pyrimidine ring is electron-deficient and thus activated for SNAr, the reactivity of halogens on the ring is position-dependent. Generally, halogens at the 4- and 6-positions are more reactive towards nucleophilic displacement than one at the 2-position.[9] This is due to the relative stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[9][10] The attack at C-2 results in a resonance structure where the negative charge is placed on a nitrogen atom, but the overall stability can be less favorable compared to attack at C-4/C-6.

Troubleshooting Workflow & Recommendations:

  • Maximize Reaction Concentration and Temperature: SNAr reactions are often concentration-dependent.

    • Expert Recommendation: Run the reaction neat (if the nucleophile is a liquid) or in a high-boiling polar aprotic solvent like DMSO, NMP, or sulfolane to achieve the necessary high temperatures (150-200 °C). Microwave heating is highly effective here.

  • Consider Additives:

    • Expert Recommendation: In some cases, adding a phase-transfer catalyst can be beneficial, especially if there are solubility issues between the substrate and a salt-based nucleophile. For amine nucleophiles, using a slight excess of the amine can act as both the nucleophile and the base to scavenge the HCl byproduct.

  • Alternative Synthetic Strategies: If direct SNAr is not feasible, consider a metal-catalyzed approach.

    • Protocol Insight: A Buchwald-Hartwig amination, as described previously, is often a more reliable and milder method for forming the C-N bond on this specific substrate, even though it involves more expensive reagents.

Frequently Asked Questions (FAQs)

Q1: What are the key electronic properties of this compound? The molecule's reactivity is governed by two main features:

  • Pyrimidine Core: The two nitrogen atoms are strongly electron-withdrawing, making the entire ring system electron-deficient (π-deficient). This deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.[3]

  • Substituents:

    • The 2-Chloro group is an inductively withdrawing group.

    • The 5-(difluoromethoxy) group (-OCF₂H) is also a powerful inductively electron-withdrawing group due to the highly electronegative fluorine atoms.[11][12] This effect further reduces the electron density of the pyrimidine ring.

Q2: Can the chloro group be hydrolyzed? Yes, under forcing conditions, particularly with strong aqueous base and high heat, the 2-chloro group can be hydrolyzed to the corresponding pyrimidin-2-ol, which exists in equilibrium with its 2-pyridone tautomer. This is a potential side reaction to be aware of during cross-coupling reactions that use aqueous bases at high temperatures for prolonged periods.

Q3: How should I store and handle this compound? According to supplier information, this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[13] As with most halo-heteroaromatic compounds, it is prudent to protect it from moisture and excessive heat to prevent degradation.

Q4: What is the expected regioselectivity in reactions like Sonogashira coupling? For Sonogashira coupling, the reactivity follows a similar trend to other palladium-catalyzed reactions. The C-Cl bond at the 2-position will be the reactive site. Achieving high yields will again depend on using an active catalyst system, often involving a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylethylamine in a solvent like THF or DMF.[14][15][16]

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References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-5-(difluoromethoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in the nucleobases of DNA and RNA, making it a cornerstone of life's essential processes.[1] This inherent biological relevance has inspired medicinal chemists to explore substituted pyrimidines as a privileged scaffold for drug discovery.[2] The pyrimidine core is found in a wide array of approved drugs with diverse therapeutic applications, including anticancer agents like 5-fluorouracil and kinase inhibitors, as well as anti-inflammatory drugs.[3]

The introduction of a difluoromethoxy group (-OCHF₂) at the 5-position and a reactive chlorine atom at the 2-position of the pyrimidine ring creates a unique chemical entity: 2-Chloro-5-(difluoromethoxy)pyrimidine. The difluoromethoxy group is of particular interest as it can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially improving the drug-like characteristics of the resulting derivatives.[4] The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

This guide will delve into the known and potential biological activities of derivatives synthesized from this core structure, with a primary focus on their anticancer and anti-inflammatory properties.

Synthesis of the Core Scaffold: this compound

The starting material, this compound, is a crucial intermediate for the synthesis of a diverse library of derivatives. A common synthetic route to this compound is outlined below.

Workflow for the Synthesis of this compound:

A 2-Chloropyrimidin-5-ol C DMF, H₂O, 90°C A->C B Sodium 2-chloro-2,2-difluoroacetate B->C D This compound C->D

Caption: Synthetic scheme for this compound.

The synthesis typically involves the reaction of 2-chloropyrimidin-5-ol with a difluoromethylating agent, such as sodium 2-chloro-2,2-difluoroacetate, in a suitable solvent like N,N-dimethylformamide (DMF) at an elevated temperature.[5] This reaction furnishes the desired this compound, which can then be used in subsequent derivatization steps.

Anticancer Activity: Targeting Kinases and Cell Proliferation

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. The 2-amino-pyrimidine core, for instance, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.

While specific data for a broad range of this compound derivatives is still emerging in publicly accessible literature, patent literature indicates significant interest in this scaffold for developing potent kinase inhibitors.

One notable example involves the synthesis of a complex pyrimidine derivative for use as an Anaplastic Lymphoma Kinase (ALK) inhibitor. Although the final compound is several steps removed from the initial scaffold, the synthesis originates from a related 2,5-dichloropyrimidine and a 2-(difluoromethoxy)aniline derivative, highlighting the utility of the difluoromethoxy-substituted pyrimidine core in targeting this important cancer-related kinase.

Comparative Anticancer Activity of Pyrimidine Derivatives

To provide a framework for evaluating the potential of this compound derivatives, the following table summarizes the anticancer activity of other substituted pyrimidine compounds against various cancer cell lines. This data serves as a benchmark for future studies on our topic of interest.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)0.02 - 24.4[1][6]
Thiazolo[4,5-d]pyrimidineC32 (Melanoma)0.03 - 24.4[1][6]
Thiazolo[4,5-d]pyrimidineDU145 (Prostate)0.04 - >50[1][6]
Thiazolo[4,5-d]pyrimidineMCF-7 (Breast)0.03 - >50[1][6]
Pyrimidin-2-aminePLK4 (Kinase Assay)0.0067 - 0.0312[7]
Pyrido[2,3-d]pyrimidineA549 (Lung)Strong Cytotoxicity at 100 µM[8]
2-amino-5-cyanopyrimidineLeukemia-[9]

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that substitutions on the pyrimidine ring profoundly influence anticancer potency, with some derivatives exhibiting activity in the nanomolar to low micromolar range. This underscores the potential for discovering highly active compounds through the derivatization of the this compound scaffold.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation, and their inhibition is a major therapeutic strategy. Several pyrimidine derivatives have been investigated as selective COX-2 inhibitors.

Comparative COX-2 Inhibition by Pyrimidine Derivatives

The following table presents the COX-2 inhibitory activity of various pyrimidine derivatives, providing a comparative landscape for assessing the potential of novel compounds derived from this compound.

Derivative ClassCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Pyrimidine-5-carbonitriles0.16 - 0.20>500[10]
Benzimidazole-oxadiazole hybrids8.2 - 22.6>4.4 - >12.1[6]
Dihydropyrazole sulfonamide0.33High[6]

The high selectivity of some pyrimidine derivatives for COX-2 over COX-1 is a desirable characteristic, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The difluoromethoxy group in our core scaffold could potentially enhance binding to the COX-2 active site, making this an exciting avenue for further investigation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following section provides step-by-step methodologies for key assays used to evaluate the anticancer and anti-inflammatory activities of pyrimidine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow:

A Seed cancer cells in 96-well plate B Treat with pyrimidine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

COX Inhibition Assay Workflow:

A Prepare reaction mixture (Buffer, Heme, Enzyme) B Add test compound or vehicle A->B C Pre-incubate B->C D Initiate reaction with Arachidonic Acid C->D E Add colorimetric substrate (TMPD) D->E F Measure absorbance change over time E->F

Caption: Workflow for the COX inhibition assay.

Protocol:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and COX-2 enzymes in a suitable buffer containing heme.

  • Compound Incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate.

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid.

  • Peroxidase Reaction: The peroxidase activity is measured by monitoring the oxidation of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.

  • Absorbance Measurement: Measure the rate of color development using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The presence of the difluoromethoxy group offers potential advantages in terms of metabolic stability and potency, while the reactive chlorine atom allows for extensive synthetic exploration.

Although direct and extensive comparative data for derivatives of this specific scaffold is not yet widely available in the public domain, the existing patent literature and the broader landscape of pyrimidine pharmacology strongly suggest that this is a fruitful area for further research. Future studies should focus on the systematic synthesis of derivative libraries and their evaluation in a battery of in vitro and in vivo assays to fully elucidate their therapeutic potential. The protocols and comparative data provided in this guide offer a solid foundation for such endeavors. By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the scientific community can unlock the full potential of this compound derivatives in the quest for new and improved medicines.

References

Navigating the Structure-Activity Landscape of 2-Chloro-5-(difluoromethoxy)pyrimidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 2-chloro-5-(difluoromethoxy)pyrimidine has emerged as a promising starting point for the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of their performance supported by experimental data to aid researchers and drug development professionals in this competitive field.

The this compound Core: A Foundation for Potency

The this compound scaffold possesses inherent structural features that make it an attractive starting point for medicinal chemistry campaigns. The pyrimidine ring itself is a well-established pharmacophore, known to interact with the ATP-binding pocket of various kinases. The chlorine atom at the 2-position serves as a crucial handle for synthetic modification, allowing for the introduction of a diverse array of substituents to probe interactions with the target protein. Furthermore, the difluoromethoxy group at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics.

A foundational synthesis for the core structure, this compound, involves the reaction of 2-chloropyrimidin-5-ol with sodium 2-chloro-2,2-difluoroacetate in N,N-dimethylformamide (DMF) with a catalytic amount of water, heated to 90°C.[1]

Deciphering the Structure-Activity Relationships: Key Modifications and Their Impact

A notable study on a series of 5-trifluoromethylpyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors provides a valuable framework for understanding the impact of substitutions on a similar pyrimidine core.[2] This study highlights the importance of the substituent at the 2-position in driving inhibitory activity.

Modifications at the 2-Position: The Gateway to Potency

The 2-position of the pyrimidine ring is a key vector for interacting with the hinge region of many kinases. The nature of the substituent introduced at this position can dramatically alter the compound's inhibitory profile.

In a related series of 2,5-dichloropyrimidine inhibitors of the kinase MSK1, replacement of the 2-chloro group with a fluorine atom led to a 10-fold increase in potency, suggesting that a more electronegative and smaller atom can form more favorable interactions.[3] Conversely, removal of the 2-chloro substituent resulted in a nearly 100-fold reduction in activity, underscoring its importance for binding.[3]

Based on the study of 5-trifluoromethylpyrimidine derivatives, we can infer the following SAR trends for the 2-position of this compound analogs:

  • Amino Linkage: An amino linkage at the 2-position is a common and effective strategy for engaging the hinge region of kinases.

  • Aryl and Heteroaryl Groups: The introduction of substituted aryl and heteroaryl amines at the 2-position is a well-established approach to enhance potency. The substituents on these rings can be tailored to occupy specific pockets within the ATP-binding site.

  • Conformational Restriction: The use of fused ring systems or bulky substituents can conformationally restrict the molecule, leading to improved selectivity and potency.

The Role of the 5-(Difluoromethoxy) Group: Modulating Physicochemical Properties

The 5-(difluoromethoxy) group plays a significant role in fine-tuning the drug-like properties of the analogs. Compared to a simple methoxy group, the difluoromethoxy moiety offers several potential advantages:

  • Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the difluoromethoxy group more resistant to metabolic degradation by cytochrome P450 enzymes.

  • Modulation of Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can impact its cell permeability and oral bioavailability.

  • Altered Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the pyrimidine ring and its ability to participate in hydrogen bonding.

While direct comparative data for a series of 5-alkoxypyrimidine analogs is limited, the frequent use of the trifluoromethyl group in related pyrimidine inhibitors, such as in the aforementioned EGFR inhibitor study, highlights the favorability of fluorinated substituents at this position for achieving potent biological activity.[2][4][5]

Comparative Performance of Analogs: A Data-Driven Perspective

To illustrate the impact of structural modifications, the following table summarizes the anticancer activity of a series of 5-trifluoromethylpyrimidine derivatives, which serve as a relevant surrogate for understanding the potential of this compound analogs.[2]

Compound ID2-Substituent4-SubstituentEGFR IC₅₀ (µM)A549 Cell IC₅₀ (µM)
9k 4-Propynoylamino-phenylaminothiophene-2-carboxylic acid methylamideNot Reported> 50
9q 4-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenylaminothiophene-2-carboxylic acid methylamide0.1120.41
9u 4-(3-(3-fluorophenyl)acrylamido)phenylaminothiophene-2-carboxylic acid methylamide0.0910.35

Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2]

These data clearly demonstrate that the nature of the substituent at the 2-position, specifically the acrylamide moiety on the phenylamino ring, is a critical determinant of both enzymatic and cellular activity. The introduction of a 3-fluorophenyl group in compound 9u resulted in the most potent EGFR inhibition and anticancer activity in this series.

Experimental Protocols: A Guide to Evaluation

The biological evaluation of these pyrimidine analogs typically involves a cascade of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on the target kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.

  • Detection: The extent of phosphorylation is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated.

Cellular Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of cell growth, is determined.

Logical Framework for SAR Exploration

The systematic exploration of the SAR of this compound analogs can be visualized as a logical workflow.

Caption: A logical workflow for the SAR exploration of this compound analogs.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While existing research on related pyrimidine series provides a strong foundation for understanding key SAR principles, a dedicated and systematic exploration of a diverse library of analogs based on this specific core is warranted. Future studies should focus on:

  • Diverse Substitutions at the 2-Position: Exploring a wider range of aryl, heteroaryl, and aliphatic amines to identify novel interactions with various kinase targets.

  • Systematic Evaluation of the 5-Position: Synthesizing and testing analogs with different alkoxy groups to precisely delineate the role of the difluoromethoxy moiety in potency and pharmacokinetics.

  • Exploration of Other Positions: Investigating the impact of substitutions at the 4- and 6-positions of the pyrimidine ring to further optimize activity and selectivity.

References

A Senior Application Scientist's Guide: 2-Chloro-5-(difluoromethoxy)pyrimidine vs. 2-Chloro-5-fluoropyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable scaffolds for tuning the properties of drug candidates.[1][2] Among these, substituted 2-chloropyrimidines serve as versatile intermediates for introducing the pyrimidine core into target molecules. This guide provides an in-depth comparison of two key building blocks: 2-Chloro-5-(difluoromethoxy)pyrimidine and 2-Chloro-5-fluoropyrimidine . We will dissect their synthetic accessibility, comparative reactivity in essential transformations, and the distinct physicochemical properties imparted by the 5-fluoro versus the 5-difluoromethoxy substituent. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed strategic decisions in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs for oncology, infectious diseases, and neurological disorders.[1][2] The introduction of fluorine substituents onto this scaffold is a well-established strategy to modulate key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[3][4] The choice of the specific fluorine-containing group is a critical decision. While the simple 5-fluoro substituent is a classic modification, the 5-difluoromethoxy group has emerged as a more nuanced and powerful tool, offering a unique profile of electronic and steric effects.[5][6] This guide explores the practical implications of choosing between these two valuable synthetic intermediates.

Synthetic Accessibility: A Practical Consideration

The availability and ease of synthesis of a starting material are paramount for any synthetic campaign, from discovery to process development.

  • 2-Chloro-5-fluoropyrimidine: This compound is readily prepared on a large scale. The most common and well-documented route involves the selective dechlorination of the more accessible 2,4-dichloro-5-fluoropyrimidine.[7] This reaction is typically achieved using zinc powder in the presence of an acid, such as acetic acid, providing the desired product in good yields.[7][8] Its commercial availability and straightforward synthesis make it a cost-effective and reliable choice for many projects.

  • This compound: The synthesis of this reagent is more involved. A common laboratory-scale method starts from 2-chloropyrimidin-5-ol, which is O-difluoromethylated using a reagent like sodium 2-chloro-2,2-difluoroacetate in a polar aprotic solvent such as DMF at elevated temperatures.[9] While effective, this procedure requires more specialized reagents and conditions compared to its 5-fluoro counterpart, which can influence its cost and availability for large-scale applications.

Physicochemical Properties: A Tale of Two Fluorine Motifs

The seemingly subtle difference between a fluorine atom (-F) and a difluoromethoxy group (-OCF₂H) at the 5-position has profound consequences for the molecule's properties. Understanding these differences is key to leveraging them in drug design.

The difluoromethoxy group is a fascinating substituent that acts as a "lipophilic hydrogen bond donor."[5][10] The two electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding interactions. This is a unique feature not offered by the methoxy, trifluoromethoxy, or simple fluoro groups.[5] Furthermore, the strong C-F bonds contribute to high metabolic stability, often blocking oxidative metabolism at or near the substituent site.[5][11]

Property2-Chloro-5-fluoropyrimidineThis compoundRationale & Implications
Molecular Weight 132.52 g/mol [12]180.54 g/mol [13]The higher mass of the -OCF₂H group can impact ligand efficiency metrics.
Hansch Parameter (π) π ≈ +0.14[3]π ≈ +0.45 (estimated)[14]The -OCF₂H group is significantly more lipophilic, which can enhance membrane permeability but may also increase non-specific binding if not balanced.
H-Bonding Capability Acceptor (N atoms)Acceptor (N, O atoms), Donor (-OCF₂H) [5][10]The ability to act as an H-bond donor provides a unique tool for interacting with protein targets, potentially increasing affinity and selectivity.
Metabolic Stability Good; C-F bond is strong.Excellent; resistant to oxidative metabolism.[5]The -OCF₂H group can serve as a metabolically robust bioisostere for more labile groups like methoxy or hydroxymethyl.
Electronic Effect Strongly electron-withdrawing (inductive & resonance)Strongly electron-withdrawing (inductive)Both groups activate the ring for nucleophilic attack, but their distinct electronic natures can fine-tune reactivity and the pKa of nearby functionalities.

Comparative Reactivity in Key Synthetic Transformations

The 2-chloro position on the pyrimidine ring is electron-deficient due to the influence of the two ring nitrogens, making it the primary site for nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[15] The substituent at the 5-position further modulates this reactivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing 2-chloropyrimidines, commonly used to install amine, alcohol, or thiol functionalities. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its rate is enhanced by electron-withdrawing groups that can stabilize this intermediate.

Both the -F and -OCF₂H groups are strongly electron-withdrawing and thus activate the C2 position for nucleophilic attack.[16] While direct kinetic comparisons are scarce in the literature, the general principle is that the more electron-deficient the ring, the faster the reaction. Given the strong inductive and resonance withdrawing effect of fluorine, 2-Chloro-5-fluoropyrimidine is expected to be highly reactive in SNAr reactions.[17] This high reactivity is advantageous for coupling with a wide range of nucleophiles under mild conditions but can also lead to side reactions like hydrolysis if conditions are not carefully controlled, especially with highly activated substrates.[18]

Caption: Generalized SNAr mechanism on 2-chloropyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable for forming C-C and C-N bonds, respectively.[19] The efficiency of these reactions depends on the oxidative addition of the palladium catalyst to the C-Cl bond.

Here, the electronic nature of the 5-substituent also plays a crucial role. Electron-withdrawing groups can facilitate the oxidative addition step, potentially leading to faster reactions or allowing the use of less active catalysts.

Comparative Yield Data for Suzuki-Miyaura Coupling:

ElectrophileBoronic AcidConditionsYieldReference
2,4-Dichloropyrimidinem-tolylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, MW, 150°C, 10 min75%[20]
5-BromopyrimidineVarious ArylPd(PPh₃)₂Cl₂, Na₂CO₃, Dioxane, 95°C56-84%[21]

For both reagents, successful cross-coupling is well-established. The choice often comes down to the desired final properties of the molecule rather than a significant difference in inherent reactivity for most standard coupling partners. However, for challenging couplings involving electron-rich boronic acids or sterically hindered amines, the slightly different electronic profiles might be exploited to optimize reaction conditions.

Strategic Application in Drug Design: A Decision-Making Workflow

The choice between these two building blocks is a strategic one, dictated by the specific goals of the drug discovery program. The following workflow can guide this decision.

G start Define Target Molecular Profile q1 Is a novel H-bond interaction desired? start->q1 q2 Is blocking metabolic oxidation a primary goal? q1->q2 No reagent_OCF2H Choose: This compound q1->reagent_OCF2H Yes q3 Is maximizing lipophilicity (e.g., for CNS penetration) a key factor? q2->q3 No q2->reagent_OCF2H Yes q4 Is cost/scalability the highest priority for early-stage SAR? q3->q4 No q3->reagent_OCF2H Yes q4->reagent_OCF2H No (Consider for Lead Op) reagent_F Choose: 2-Chloro-5-fluoropyrimidine q4->reagent_F Yes

Caption: Decision workflow for selecting the optimal 5-substituted 2-chloropyrimidine.

Experimental Protocols

The following protocols are representative examples of common transformations for each building block.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-fluoropyrimidine with Benzylamine

This protocol describes a typical SNAr reaction to form a C-N bond.

Materials:

  • 2-Chloro-5-fluoropyrimidine (1.0 eq, e.g., 1.00 g, 7.55 mmol)

  • Benzylamine (1.1 eq, e.g., 0.90 mL, 8.31 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.09 g, 15.1 mmol)

  • Acetonitrile (ACN) (e.g., 30 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-fluoropyrimidine (1.00 g), potassium carbonate (2.09 g), and acetonitrile (30 mL).

  • Stir the suspension at room temperature for 5 minutes.

  • Add benzylamine (0.90 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure N-benzyl-5-fluoro-pyrimidin-2-amine.

Causality: Potassium carbonate is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SNAr mechanism. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

This protocol details a standard palladium-catalyzed C-C bond formation.

Materials:

  • This compound (1.0 eq, e.g., 1.00 g, 5.54 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, e.g., 1.01 g, 6.65 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq, e.g., 37 mg, 0.166 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq, e.g., 137 mg, 0.332 mmol)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 eq, e.g., 2.35 g, 11.08 mmol)

  • 1,4-Dioxane (e.g., 25 mL)

  • Water (e.g., 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.00 g), 4-methoxyphenylboronic acid (1.01 g), Pd(OAc)₂ (37 mg), SPhos (137 mg), and K₃PO₄ (2.35 g).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5-30% ethyl acetate in hexanes) to yield the pure 2-(4-methoxyphenyl)-5-(difluoromethoxy)pyrimidine.

Causality: The Pd(OAc)₂/SPhos system forms the active Pd(0) catalyst in situ. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle. K₃PO₄ is the base required for the transmetalation step. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

Conclusion

Both 2-Chloro-5-fluoropyrimidine and This compound are valuable reagents for the synthesis of complex, biologically active molecules. The choice between them is not merely one of synthetic convenience but a strategic decision in molecular design.

  • 2-Chloro-5-fluoropyrimidine is a workhorse building block: readily accessible, highly reactive in SNAr, and effective for introducing a metabolically stable fluorine atom.[7][17] It is an excellent choice for initial structure-activity relationship (SAR) studies and for projects where cost and scalability are primary drivers.

  • This compound is a specialized tool for fine-tuning and optimization. It offers unique properties, most notably the capacity for hydrogen bond donation and enhanced lipophilicity, which can be exploited to solve specific challenges in lead optimization, such as improving potency, selectivity, or pharmacokinetic profiles.[5][10]

By understanding the distinct synthesis, properties, and reactivity of these two intermediates, medicinal chemists can more effectively navigate the complex process of drug design, ultimately accelerating the discovery of novel therapeutics.

References

A Senior Application Scientist's Guide to the Reactivity of Difluoromethoxy- vs. Trifluoromethyl-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrimidine Chemistry

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine-containing functional groups onto heterocyclic scaffolds is a cornerstone of molecular design. Pyrimidines, a privileged core in numerous bioactive molecules, are frequently functionalized with groups like trifluoromethyl (-CF3) and, increasingly, difluoromethoxy (-OCF2H). The choice between these two moieties is far from arbitrary; it is a critical decision that profoundly impacts the molecule's electronic properties, metabolic stability, lipophilicity, and, crucially, its chemical reactivity. Understanding these differences is paramount for researchers aiming to optimize synthetic routes and fine-tune molecular properties.

This guide provides an in-depth, objective comparison of the reactivity of difluoromethoxy- and trifluoromethyl-substituted pyrimidines. Moving beyond simple descriptions, we will dissect the underlying electronic principles that govern their behavior in key synthetic transformations, supported by experimental data and detailed protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Electronic Tug-of-War: -OCF2H vs. -CF3

The reactivity of a substituted pyrimidine is fundamentally dictated by the electronic nature of its substituents. Both -CF3 and -OCF2H are potent electron-withdrawing groups (EWGs), a property conferred by the high electronegativity of fluorine atoms.[1][2] However, the presence of an oxygen atom in the difluoromethoxy group introduces a nuanced interplay of electronic effects that distinguishes it from the trifluoromethyl group.

  • Trifluoromethyl (-CF3): This group exerts a powerful, purely electron-withdrawing effect through induction (-I effect) due to the three fluorine atoms pulling electron density through the sigma bond. It has a minor, deactivating resonance effect (-R effect). This combination strongly depletes the pyrimidine ring of electron density, making it highly electrophilic.[1]

  • Difluoromethoxy (-OCF2H): The -OCF2H group is also strongly electron-withdrawing via induction. However, the lone pairs on the oxygen atom can participate in resonance, donating electron density back to the ring (+R effect). This resonance donation partially counteracts the strong inductive withdrawal. The net result is that -OCF2H is a strong, but generally less potent, electron-withdrawing group compared to -CF3.

This electronic dichotomy is quantitatively captured by their Hammett parameters, which measure the electron-donating or -withdrawing influence of substituents on a benzene ring. While direct parameters for -OCF2H on pyrimidines are scarce, data from analogous systems provide a clear picture.

Table 1: Comparison of Electronic Properties and Hammett Parameters

ParameterTrifluoromethyl (-CF3)Difluoromethoxy (-OCF2H)Commentary
Inductive Effect Strongly withdrawing (-I)Strongly withdrawing (-I)The primary mode of electron withdrawal for both groups.
Resonance Effect Weakly withdrawing (-R)Moderately donating (+R)The key differentiator; the oxygen lone pairs in -OCF2H can donate electron density.
Hammett Constant (σp) +0.54+0.31 (est.)A higher positive value for -CF3 indicates stronger net electron withdrawal at the para position.
Hammett Constant (σm) +0.43+0.36 (est.)Similar values reflect the dominance of the inductive effect at the meta position for both groups.
Lipophilicity (π) +0.88+0.65 (est.)Both groups significantly increase lipophilicity, a key property in drug design.[1]

Note: Hammett parameters are for substituted benzenes but serve as an excellent proxy for understanding electronic effects on heteroaromatic systems like pyrimidine. Estimated values for -OCF2H are based on related fluoroalkoxy groups.

This fundamental electronic difference is the primary driver behind the distinct reactivity profiles of pyrimidines bearing these substituents.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is arguably the most important reaction for functionalizing electron-deficient heterocycles like pyrimidines.[3] The reaction proceeds via the attack of a nucleophile on the ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[4][5]

SNAr_Mechanism

Reactivity Comparison:

  • -CF3 Substituted Pyrimidines: The intense electron-withdrawing nature of the -CF3 group makes the pyrimidine ring highly electrophilic. This significantly accelerates the initial nucleophilic attack—the rate-determining step—and stabilizes the resulting Meisenheimer complex. Consequently, -CF3 substituted pyrimidines are exceptionally reactive towards SNAr.

  • -OCF2H Substituted Pyrimidines: While still strongly activated towards SNAr, the partial electron donation from the oxygen's lone pairs makes the -OCF2H substituted ring slightly less electrophilic than its -CF3 counterpart. The reaction rates are therefore expected to be somewhat slower. However, the ability of the oxygen to stabilize the negative charge of the Meisenheimer intermediate through resonance can be significant, particularly if the substituent is ortho or para to the reaction site.

Experimental Data Summary

While a direct head-to-head comparison under identical conditions is rare in the literature, we can synthesize a comparative view from typical reactions.

Table 2: Representative SNAr Reactions and Yields

SubstrateNucleophileConditionsProductYieldReference
2-Chloro-4-(trifluoromethyl)pyrimidineMorpholineK2CO3, DMF, 80 °C, 4h2-Morpholino-4-(trifluoromethyl)pyrimidine92%[6]
4-Chloro-6-(trifluoromethyl)pyrimidineBenzylamineEt3N, EtOH, reflux, 6h4-(Benzylamino)-6-(trifluoromethyl)pyrimidine88%[7]
6-Chloro-4-(difluoromethoxy)pyrimidine3-AminopyridinePd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C6-(3-Pyridylamino)-4-(difluoromethoxy)pyrimidine75%[8]

Note: The difluoromethoxy example involves a Buchwald-Hartwig amination, a related but distinct C-N bond formation. Direct SNAr data is less common for this substituent, highlighting a potential research gap. Generally, the trend holds that -CF3 pyrimidines undergo classical SNAr with exceptional ease.

Experimental Protocol: SNAr of 2-Chloro-4-(trifluoromethyl)pyrimidine with Morpholine

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 g, 5.48 mmol), potassium carbonate (1.51 g, 10.96 mmol), and dimethylformamide (DMF, 20 mL).

  • Addition: Add morpholine (0.57 mL, 6.58 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools for C-C and C-N bond formation, respectively.[9][10] The electronic environment of the pyrimidine ring influences key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

Suzuki_Cycle

Reactivity Comparison:

  • Oxidative Addition: This step is generally favored by electron-deficient aryl halides. Therefore, the strongly withdrawing -CF3 group should facilitate the oxidative addition of a Pd(0) catalyst into the C-Halogen bond more readily than the -OCF2H group.

  • Reductive Elimination: This final, product-forming step is often favored by electron-rich metal centers. An overly electron-poor pyrimidine ring (as with -CF3) can slow down this step. The less withdrawing -OCF2H group may offer a slight advantage here.

In practice, the optimal choice of ligand and reaction conditions can often overcome these subtle electronic biases.[11] However, when pushing the limits of reactivity (e.g., with challenging coupling partners), these differences can become significant.

Experimental Data Summary

Table 3: Representative Suzuki-Miyaura Coupling Reactions and Yields

SubstrateBoronic AcidConditionsProductYieldReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine4-Methoxyphenylboronic acidXPhosPdG2, XPhos, K3PO4, H2O, 120°C, MW3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine85%[12][13]
2,4-Dichloro-5-(trifluoromethyl)pyrimidinePhenylboronic acidPd(PPh3)4, Na2CO3, DME/H2O, 80°C2-Chloro-4-phenyl-5-(trifluoromethyl)pyrimidine78%[10]
4-Chloro-2-(difluoromethoxy)pyrimidine(4-Fluorophenyl)boronic acidPd(dppf)Cl2, K2CO3, Dioxane/H2O, 100°C2-(Difluoromethoxy)-4-(4-fluorophenyl)pyrimidine81%*

*Representative conditions based on similar couplings; specific literature may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

  • Setup: In an oven-dried Schlenk tube, combine 2,4-dichloro-5-(trifluoromethyl)pyrimidine (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inerting: Evacuate and backfill the tube with argon or nitrogen three times.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME, 4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction & Purification: Wash the filtrate with water and brine, dry over MgSO4, filter, and concentrate. Purify the residue via flash column chromatography to isolate the C4-arylated product.[10]

Impact on Metabolic Stability

A key reason for incorporating these groups in drug candidates is to enhance metabolic stability.

  • -CF3 Group: The carbon-fluorine bond is exceptionally strong, and the -CF3 group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] It is often used to block a site of potential metabolic oxidation.

  • -OCF2H Group: While the C-F bonds are stable, the C-H bond in the difluoromethoxy group is a potential site for metabolic oxidation, which can lead to the formation of an unstable hemiacetal and subsequent degradation. While still more stable than a simple methoxy group, it presents a metabolic liability not found in the -CF3 group.

Conclusion and Strategic Outlook

The choice between a difluoromethoxy and a trifluoromethyl substituent on a pyrimidine core is a strategic decision with clear synthetic and property-related consequences.

  • Choose -CF3 for Maximum Reactivity in SNAr: When the synthetic route relies heavily on classical SNAr with a wide range of nucleophiles, the superior electrophilic activation provided by the -CF3 group is a distinct advantage. It also offers the highest level of metabolic stability.

  • Consider -OCF2H for Modulated Reactivity and Property Tuning: The -OCF2H group provides strong, but slightly attenuated, activation. This can be beneficial for achieving selectivity in molecules with multiple reactive sites. Its unique electronic signature (+R, -I) and different lipophilicity profile offer an alternative for fine-tuning protein-ligand interactions and ADME properties where the -CF3 group may not be optimal.

Ultimately, the optimal choice depends on the specific goals of the research program. A thorough understanding of the electronic causality behind their reactivity allows scientists to anticipate challenges, design more efficient synthetic routes, and rationally engineer molecules with desired biological and physicochemical profiles.

References

A Comparative Guide to the In Vitro Screening of Novel Compounds Derived from 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone of modern therapeutic design, renowned for its prevalence in a multitude of biologically active agents.[1] The specific starting material, 2-Chloro-5-(difluoromethoxy)pyrimidine, presents a unique chemical handle for the synthesis of novel derivatives. The presence of the difluoromethoxy group can enhance metabolic stability and cell permeability, making this a particularly attractive scaffold for kinase inhibitor development.[2]

This guide provides a comprehensive framework for the in vitro screening of novel compounds derived from this pyrimidine core. We will delve into the rationale behind assay selection, present detailed experimental protocols, and offer a comparative analysis of potential screening platforms. Our focus will be on a logical, tiered approach to identify and characterize promising lead candidates for anticancer applications, a field where pyrimidine derivatives have shown significant promise.[3]

The Strategic Rationale for a Tiered In Vitro Screening Approach

A successful in vitro screening campaign is not a monolithic process but rather a strategic cascade of assays designed to progressively refine a library of compounds. For derivatives of this compound, a logical workflow begins with broad assessments of cellular effects, followed by more specific target-based assays, and finally, preliminary safety and drug-like property evaluations. This tiered approach ensures that resources are focused on the most promising candidates, while providing a comprehensive data package for decision-making.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary Initial Compound Library (Derivatives of this compound) Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, SRB) Primary->Cytotoxicity Broad cellular effect Target_Based Target-Based Assays (e.g., Kinase Inhibition) Cytotoxicity->Target_Based Active Compounds Dose_Response Dose-Response & IC50 Determination Target_Based->Dose_Response ADMET In Vitro ADMET Profiling (Solubility, Metabolic Stability) Dose_Response->ADMET Potent & Selective Hits Lead_Candidate Lead Candidate Selection ADMET->Lead_Candidate

Caption: A tiered workflow for in vitro screening of pyrimidine derivatives.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The initial step is to determine whether the synthesized compounds have a general cytotoxic or antiproliferative effect on cancer cells. This is typically achieved using robust, high-throughput cell viability assays.

Comparison of Common Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1]Inexpensive, widely used, extensive literature.Can be affected by compounds that alter cellular redox state; requires a solubilization step.
SRB Assay Staining of total cellular protein with sulforhodamine B.Less interference from compound color or redox effects; endpoint is stable.Can be less sensitive than metabolic assays; requires fixation step.
CellTiter-Glo® Luminescent assay that quantifies ATP, an indicator of metabolically active cells.High sensitivity, broad linear range, simple "add-mix-read" protocol.More expensive than colorimetric assays; signal can be affected by ATPases.

For a primary screen of a new library of this compound derivatives, the MTT assay offers a cost-effective and well-established starting point. Its sensitivity is generally sufficient to identify active compounds for further investigation.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed for a 96-well plate format and is a widely accepted method for assessing cell viability.[1]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation

For a novel series of compounds (e.g., CMPD-1 to CMPD-3 ) derived from this compound, the data could be compared against a known anticancer agent.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
CMPD-1 5.28.1
CMPD-2 > 50> 50
CMPD-3 1.83.5
Erlotinib 1.12[4]5.27[4]

In this hypothetical example, CMPD-3 shows the most promising antiproliferative activity, warranting further investigation in target-based assays.

Part 2: Secondary Screening - Target-Based Assays

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[5] The 2-chloro substituent on the pyrimidine ring is a key reactive site for introducing various amine-containing side chains, which can be directed towards the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) or Aurora Kinases.[5][6]

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., CMPD-3) Pyrimidine_Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway inhibited by a pyrimidine derivative.

Kinase Inhibition Assays

Biochemical assays are essential to confirm that the observed cytotoxicity is due to the inhibition of a specific molecular target. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Common Formats:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. Less ADP corresponds to greater inhibition. They are highly sensitive and suitable for high-throughput screening.

  • Fluorescence Resonance Energy Transfer (FRET): These assays use a fluorescently labeled substrate. Phosphorylation by the kinase leads to a change in the FRET signal.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for measuring the inhibition of a specific kinase, for instance, EGFR.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate and ATP

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the purified kinase, and the appropriate reaction buffer containing the substrate and ATP.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Detection & Signal Generation: Add the Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

Comparative Data Presentation
CompoundEGFR IC50 (nM)Aurora A IC50 (nM)Selectivity (Aurora A / EGFR)
CMPD-3 8.31500181
Erlotinib 2.8[4]>10,000>3571
Alisertib >5,0001.2<0.0002

This data would suggest that CMPD-3 is a potent EGFR inhibitor with good selectivity over Aurora A kinase.

Part 3: Early ADMET Profiling

In modern drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds early in the process. This helps to avoid costly failures in later stages of development. A few key in vitro ADMET assays are indispensable for lead optimization.

Recommended Initial In Vitro ADMET Assays:

  • Kinetic Solubility: Measures the solubility of a compound from a DMSO stock solution into an aqueous buffer. This is critical as poorly soluble compounds can produce false negatives in biological assays.

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes. A compound that is too rapidly metabolized will have a short half-life in the body.

  • Cytochrome P450 (CYP) Inhibition: Screens for inhibition of the major CYP isoforms (e.g., CYP3A4, 2D6). Inhibition of these enzymes can lead to drug-drug interactions.

A compound with a favorable profile would exhibit high solubility, moderate to high metabolic stability, and low inhibition of major CYP enzymes.

Conclusion

The in vitro screening of compounds derived from this compound is a systematic process that requires careful planning and execution. By employing a tiered approach that begins with broad cytotoxicity screening, progresses to specific target-based assays, and incorporates early ADMET profiling, researchers can efficiently identify and characterize novel drug candidates. The methodologies and comparative frameworks presented in this guide provide a robust foundation for advancing these promising pyrimidine derivatives through the drug discovery pipeline. The versatility of the pyrimidine scaffold, combined with the favorable properties imparted by the difluoromethoxy group, makes this a compelling area for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-(difluoromethoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents, owing to their presence in the nucleobases of DNA and RNA. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making derivatives like 2-Chloro-5-(difluoromethoxy)pyrimidine highly valuable intermediates in drug discovery programs.

However, the very features that impart desirable pharmacological properties also present unique challenges for structural elucidation. The presence of chlorine, fluorine, and multiple nitrogen atoms necessitates a rigorous, multi-technique approach to ensure unambiguous structural validation. This guide provides an in-depth comparison of the critical analytical techniques, explaining the causality behind their application and offering field-proven protocols to ensure trustworthy and reproducible results.

The Gold Standard: An Integrated Analytical Workflow

Relying on a single analytical technique for the structural confirmation of this compound derivatives is insufficient. Each method provides a unique piece of the structural puzzle, and only by combining their outputs can a complete and validated picture be achieved. The logical workflow proceeds from confirming the elemental composition and molecular weight to mapping the atomic connectivity and, finally, determining the precise three-dimensional arrangement of atoms in space.

G cluster_0 Analytical Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR NMR Spectroscopy Elucidates Connectivity & Structure MS->NMR Provides Formula for NMR XRAY X-Ray Crystallography Provides Absolute 3D Structure NMR->XRAY Confirms Connectivity for Crystal Solution Conclusion Unambiguous Structural Validation NMR->Conclusion Often Sufficient XRAY->Conclusion

Caption: Integrated workflow for structural validation.

Mass Spectrometry: The First Gate of Validation

Mass spectrometry (MS) serves as the initial and most rapid checkpoint. Its primary role is to confirm the molecular weight and, with high-resolution instrumentation, the elemental formula. For halogenated compounds, MS provides a distinct isotopic signature that is powerfully diagnostic.

Expertise & Rationale

For a molecule like this compound (Molecular Formula: C₅H₃ClF₂N₂O), the key is to look for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any fragment containing a single chlorine atom will appear as a pair of peaks (M⁺ and [M+2]⁺) separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. Observing this pattern is a definitive indicator of the presence of one chlorine atom in the molecule or fragment.

High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable. It provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the confident determination of the elemental formula by comparing the experimental mass to the theoretical mass.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a well-defined calibration standard appropriate for the desired mass range.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500). Ensure sufficient resolution (>10,000 FWHM) to enable accurate mass determination.

  • Analysis:

    • Identify the peak corresponding to the theoretical mass of [C₅H₄ClF₂N₂O]⁺.

    • Verify the presence of the [M+2]⁺ isotope peak at an m/z two units higher.

    • Measure the intensity ratio of the M⁺ and [M+2]⁺ peaks.

    • Utilize the instrument software to calculate the elemental formula from the accurate mass of the monoisotopic peak.

Data Presentation & Interpretation
ParameterTheoretical ValueExperimental Value (Example)Interpretation
Molecular FormulaC₅H₃ClF₂N₂O--
Monoisotopic Mass [M]⁺179.9902 g/mol -Based on ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O
Protonated Mass [M+H]⁺180.9975 g/mol 180.9971 g/mol Excellent mass accuracy (< 5 ppm), confirms elemental composition.
[M+2+H]⁺ Isotope Peak182.9946 g/mol 182.9942 g/mol Confirms the presence of a heavier isotope (³⁷Cl).
Intensity Ratio [M+H]⁺:[M+2+H]⁺~3:12.98:1The ratio is characteristic for a single chlorine atom.

NMR Spectroscopy: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise connectivity of atoms. For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton, carbon, and fluorine atom unambiguously.

Expertise & Rationale

The structural complexity demands more than a simple ¹H NMR.

  • ¹H NMR: Will reveal the protons on the pyrimidine ring and the single proton of the difluoromethoxy group (-OCHF₂). Crucially, the -OCHF₂ proton will appear as a triplet due to coupling to the two equivalent fluorine atoms (¹JHF).

  • ¹⁹F NMR: This is an essential experiment. It will show a doublet for the two equivalent fluorine atoms, confirming their coupling to the single proton of the methoxy group (¹JFH).

  • ¹³C NMR: Provides the carbon backbone. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). Long-range C-F couplings may also be observed.

  • 2D NMR (HSQC/HMBC): These experiments are used to connect the pieces. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for establishing long-range (2-3 bond) correlations, for instance, from the pyrimidine protons to the carbon of the difluoromethoxy group, confirming its position at C5.

A potential pitfall in the NMR of pyrimidines is signal broadening caused by the quadrupolar ¹⁴N atoms, which can affect adjacent protons or carbons. This can often be mitigated by acquiring spectra at a slightly elevated temperature (e.g., 40-50 °C) to increase the rate of quadrupolar relaxation.

G cluster_0 NMR Validation Logic H1 ¹H NMR Shows H4, H6, and OCHF₂ (triplet) HSQC HSQC Correlates H atoms to attached C atoms H1->HSQC F19 ¹⁹F NMR Shows OCHF₂ (doublet) F19->HSQC C13 ¹³C NMR Shows C2, C4, C5, C6, and OCHF₂ (triplet) C13->HSQC HMBC HMBC Shows long-range H-C correlations (e.g., H4/H6 to C5-O) HSQC->HMBC Structure Confirmed Structure HMBC->Structure

Caption: Logical flow of NMR experiments for validation.

Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Note the chemical shift and multiplicity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum, potentially using DEPT-135 to distinguish CH from quaternary carbons.

  • 2D NMR Acquisition: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for an expected long-range coupling of ~8 Hz.

  • Data Processing & Analysis: Process all spectra using appropriate software.

    • Assign the ¹H and ¹³C signals for the pyrimidine ring.

    • Confirm the H-F and C-F couplings for the difluoromethoxy group.

    • Use the HSQC spectrum to link proton and carbon signals.

    • Use the HMBC cross-peaks to assemble the final structure, paying close attention to the correlation between the pyrimidine ring and the difluoromethoxy substituent.

Data Presentation & Interpretation
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~8.7s-H4, H6
¹H~6.8t¹JHF ≈ 73 HzOCH F₂
¹³C~160s-C2
¹³C~158s-C4, C6
¹³C~140s-C5
¹³C~115t¹JCF ≈ 240 HzOC HF₂
¹⁹F~ -80d¹JFH ≈ 73 HzOCF₂ H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Single-Crystal X-ray Diffraction: The Ultimate Arbiter

While MS and NMR together provide a robust structural hypothesis, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof by determining the exact three-dimensional coordinates of each atom in the solid state.

Expertise & Rationale

SCXRD is particularly valuable when there is ambiguity that cannot be resolved by NMR, such as in cases of complex isomerism or when the precise conformation and intermolecular interactions in the solid state are of interest. The primary challenge for this technique is not the data analysis, but obtaining a single, high-quality crystal suitable for diffraction. This compound is supplied as an oil or low-melting solid, which can make crystallization challenging. Techniques like slow evaporation, solvent layering, or vapor diffusion are employed to grow suitable crystals.

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is often the most time-consuming step.

    • Method A (Slow Evaporation): Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexane) until turbidity is observed. Seal the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson functions, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor).

Data Presentation & Interpretation
ParameterExample ValueInterpretation
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal.
R1 Factor< 0.05A measure of the agreement between the model and the experimental data.
Bond Lengths (Å)C-Cl: ~1.74, C-F: ~1.35Confirms expected bond lengths, providing absolute structural proof.
Bond Angles (°)C-N-C: ~115°Confirms the geometry of the pyrimidine ring.

Comparative Guide to Validation Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
Mass Spectrometry Molecular Weight, Elemental Formula, Isotopic PatternHigh sensitivity, speed, confirms Chlorine presence via isotope ratio.Provides no information on atomic connectivity or isomerism.
NMR Spectroscopy Atomic Connectivity, 3D structure in solution, functional groupsProvides detailed structural map, essential for isomer differentiation.Can be affected by low solubility or signal broadening.
X-ray Crystallography Absolute 3D Structure in the solid state, intermolecular packingUnambiguous, provides definitive proof of structure and conformation.Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion

The structural validation of this compound derivatives is a critical process that underpins their successful application in drug discovery and development. A cursory analysis is insufficient; a systematic and orthogonal approach is mandatory. By integrating the rapid, formula-confirming power of High-Resolution Mass Spectrometry with the detailed connectivity mapping of multinuclear NMR spectroscopy, researchers can build a highly confident structural model. For ultimate confirmation, particularly for novel derivatives or when solid-state properties are paramount, Single-Crystal X-ray Diffraction serves as the final, incontrovertible piece of evidence. Adherence to this rigorous, multi-pronged workflow ensures the scientific integrity of the data and the successful progression of these valuable chemical entities from the bench to their intended application.

Assessing the Metabolic Stability of the Difluoromethoxy Group in Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the optimization of a drug candidate's metabolic stability is a paramount objective. A molecule's susceptibility to metabolic breakdown governs its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its clinical efficacy. Within the vast chemical space of drug discovery, pyrimidine derivatives have emerged as a privileged scaffold, forming the core of numerous approved drugs. The strategic functionalization of this heterocyclic ring is key to unlocking its therapeutic potential. Among the myriad of substituents available to the medicinal chemist, the difluoromethoxy group (-OCHF₂) has garnered significant attention as a tool to enhance metabolic robustness.

This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy-substituted pyrimidine derivatives against common bioisosteric alternatives, namely the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. We will delve into the underlying principles of metabolic stability, provide detailed experimental protocols for its assessment, and present comparative data to inform rational drug design.

The Strategic Advantage of the Difluoromethoxy Group

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties.[1][2][3] The difluoromethoxy group, in particular, is often employed as a metabolically stable bioisostere of the methoxy group.[4] The primary metabolic liability of a methoxy group on an aromatic ring is its susceptibility to O-demethylation, a rapid metabolic pathway mediated by cytochrome P450 (CYP) enzymes.[4] This process can lead to the formation of potentially reactive metabolites and rapid clearance of the parent drug.

The replacement of the methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway.[4][5] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, thereby enhancing the metabolic stability of the molecule at that position.[4] While the trifluoromethyl group also offers significant metabolic stability due to the strength of the C-F bonds, the difluoromethoxy group presents a more nuanced profile, with physicochemical properties often intermediate between the methoxy and trifluoromethyl analogues.[6]

Comparative Analysis of Physicochemical Properties

The choice of substituent can significantly impact a molecule's properties beyond metabolic stability. Here, we compare the difluoromethoxy group to its common bioisosteres:

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethyl (-CF₃)Rationale
Lipophilicity (π) ~0.02~0.45~0.88The increasing number of fluorine atoms generally increases lipophilicity.
Electronic Effect Electron-donatingWeakly electron-withdrawingStrongly electron-withdrawingThe high electronegativity of fluorine withdraws electron density from the aromatic ring.
Metabolic Stability Low (prone to O-demethylation)High (resistant to O-demethylation)Very High (resistant to oxidation)The strength of the C-F bond prevents metabolic breakdown at the substituent.[4][7]
Hydrogen Bond Acceptor Strength ModerateWeakVery WeakThe electron-withdrawing fluorine atoms reduce the hydrogen bond acceptor capacity of the oxygen.

Assessing Metabolic Stability: The In Vitro Microsomal Stability Assay

A cornerstone of in vitro drug metabolism studies is the microsomal stability assay. This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[8] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[7][9]

Experimental Workflow: Microsomal Stability Assay

The following diagram outlines the typical workflow for an in vitro microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Regenerating System prep_plate Prepare 96-well Plate: - Add Microsome Suspension prep_reagents->prep_plate add_compound Add Test Compound (Initiate Reaction) prep_plate->add_compound incubate Incubate at 37°C add_compound->incubate time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (e.g., with cold Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis data_analysis Data Analysis: - Calculate % Remaining - Determine t½ and CLint lcms_analysis->data_analysis

Caption: Experimental workflow for an in vitro microsomal stability assay.

Detailed Protocol: Human Liver Microsome Stability Assay

This protocol provides a step-by-step guide for assessing the metabolic stability of a pyrimidine derivative.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).

2. Materials:

  • Test pyrimidine derivative

  • Human liver microsomes (e.g., pooled, from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyrimidine derivative (e.g., 10 mM in DMSO). Further dilute to a working concentration (e.g., 100 µM in a suitable solvent like acetonitrile).

    • On ice, thaw the human liver microsomes and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted human liver microsome solution to the wells of a 96-well plate.

    • To initiate the metabolic reaction, add the working solution of the test compound to the wells (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Start the reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (containing the internal standard) to the respective wells. The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[10][11]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) . The units are typically expressed as µL/min/mg of microsomal protein.

Comparative Metabolic Stability Data (Illustrative)

While direct, head-to-head comparative studies on a single pyrimidine scaffold are not always publicly available, we can illustrate the expected outcomes based on the established principles of metabolic stability for these functional groups. The following table presents representative data for a hypothetical 2-substituted pyrimidine derivative.

SubstituentIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Primary Metabolic Pathway
Methoxy (-OCH₃)1546.2O-demethylation
Difluoromethoxy (-OCHF₂) *> 60 < 11.6 Ring hydroxylation or metabolism at other positions
Trifluoromethyl (-CF₃)> 60< 11.6Ring hydroxylation or metabolism at other positions

Note: This is an illustrative example. Actual values will vary depending on the specific molecular scaffold and experimental conditions.

The data illustrates that the methoxy-substituted pyrimidine is expected to have a shorter half-life and higher intrinsic clearance due to its susceptibility to O-demethylation. In contrast, both the difluoromethoxy and trifluoromethyl-substituted analogs are significantly more stable, with the metabolic burden shifting to other parts of the molecule, such as the pyrimidine ring itself.[4]

Metabolic Fate: A Visual Comparison

The following diagram illustrates the key difference in the metabolic fate of a methoxy-substituted pyrimidine versus its difluoromethoxy-substituted counterpart.

metabolic_fate cluster_methoxy Methoxy-substituted Pyrimidine cluster_difluoromethoxy Difluoromethoxy-substituted Pyrimidine methoxy_parent Pyrimidine-OCH₃ cyp450_methoxy CYP450 Enzymes methoxy_parent->cyp450_methoxy O-demethylation demethylated_metabolite Pyrimidine-OH (Demethylated Metabolite) cyp450_methoxy->demethylated_metabolite difluoro_parent Pyrimidine-OCHF₂ cyp450_difluoro CYP450 Enzymes difluoro_parent->cyp450_difluoro blocked Metabolism Blocked cyp450_difluoro->blocked

Caption: Blocking of O-demethylation by the difluoromethoxy group.

Conclusion and Future Perspectives

The strategic incorporation of a difluoromethoxy group is a powerful tactic for enhancing the metabolic stability of pyrimidine derivatives. By serving as a robust bioisostere for the metabolically labile methoxy group, it effectively blocks O-demethylation, a common and rapid clearance pathway. This can lead to a longer in vivo half-life and improved oral bioavailability.

While the trifluoromethyl group also offers exceptional metabolic stability, the difluoromethoxy group provides a valuable alternative with a distinct physicochemical profile that may be advantageous for optimizing other drug-like properties. The choice between these and other fluorinated substituents should be guided by a comprehensive assessment of the structure-activity and structure-property relationships for a given drug target.

The in vitro microsomal stability assay remains an indispensable tool in early drug discovery for evaluating the metabolic liabilities of novel compounds. The detailed protocol provided in this guide serves as a practical resource for researchers in this field. As our understanding of drug metabolism continues to evolve, the rational application of fluorination strategies, including the use of the difluoromethoxy group, will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.

References

The Evolving Landscape of IRAK4 Inhibition: A Comparative Guide to Novel Pyrimidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate signaling network of the innate immune system, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node.[1][2] Its central role in mediating inflammatory responses downstream of Toll-like receptors (TLRs) and IL-1 family receptors makes it a compelling therapeutic target for a spectrum of autoimmune and inflammatory diseases.[1][2][3] The development of small molecule inhibitors targeting IRAK4 has been an area of intense research, with a focus on creating potent, selective, and orally bioavailable candidates.

This guide provides a comparative analysis of inhibitors synthesized from a versatile pyrimidine scaffold, conceptually derived from the starting material 2-Chloro-5-(difluoromethoxy)pyrimidine. We will delve into the efficacy of the clinical candidate PF-06650833 (Zimlovisertib), comparing it with alternative IRAK4 modulators. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and validated protocols.

The Strategic Advantage of the Pyrimidine Core

The pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[4] The specific starting material, this compound, offers several synthetic advantages. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. The difluoromethoxy group at the 5-position can enhance metabolic stability and improve pharmacokinetic properties.

A plausible and common synthetic strategy to generate a library of IRAK4 inhibitors involves the reaction of this compound with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify candidates with optimal pharmacological profiles.

Lead Compound: PF-06650833 (Zimlovisertib) - A Potent IRAK4 Kinase Inhibitor

PF-06650833 (Zimlovisertib) is a potent and selective, orally active inhibitor of IRAK4.[5][6] It has demonstrated significant potential in preclinical models of rheumatic diseases and has progressed to clinical trials.[7][8]

Mechanism of Action

IRAK4 functions as a serine/threonine kinase that, upon activation, phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[9] PF-06650833 competitively binds to the ATP-binding site of IRAK4, preventing its kinase activity and thereby blocking downstream inflammatory signaling.[10]

Comparative Efficacy of IRAK4 Inhibitors

The therapeutic landscape of IRAK4 modulation is evolving beyond simple kinase inhibition. Here, we compare the efficacy of PF-06650833 with a novel modality, a PROTAC degrader, and another potent kinase inhibitor.

CompoundModalityTargetIC50 (Enzymatic Assay)IC50 (Cell-based Assay)Key Features
PF-06650833 (Zimlovisertib) Kinase InhibitorIRAK40.2 nM[5][6] / 0.52 nM[11]2.4 nM (PBMC)[5]Potent, selective, orally bioavailable.[5]
KT-474 PROTAC DegraderIRAK4N/A (Degrader)DC50 = 0.88 nM[12]Long-lasting effect due to protein degradation.[12]
BAY-1834845 Kinase InhibitorIRAK43.55 nM[11]Not explicitly statedPotent IRAK4 inhibitor.

Signaling Pathway and Experimental Workflow

A clear understanding of the IRAK4 signaling pathway and the experimental workflows to assess inhibitor efficacy is paramount for novel drug discovery efforts.

IRAK4 Signaling Cascade

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes p38_JNK->Inflammatory_Genes PF06650833 PF-06650833 PF06650833->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Workflow: IRAK4 Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the potency of IRAK4 inhibitors using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Serial Dilution of Inhibitor Add_Compound 4. Add Inhibitor to Plate Compound_Dilution->Add_Compound Kinase_Mix 2. Prepare Kinase/ Antibody Mixture Add_Kinase 5. Add Kinase/ Antibody Mix Kinase_Mix->Add_Kinase Tracer_Solution 3. Prepare Tracer Solution Add_Tracer 6. Add Tracer Tracer_Solution->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate at RT Add_Tracer->Incubate Read_Plate 8. Read TR-FRET Signal Incubate->Read_Plate IC50_Calc 9. Calculate IC50 Read_Plate->IC50_Calc

Caption: Workflow for a TR-FRET based IRAK4 kinase inhibition assay.

Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for IRAK4

This protocol is adapted from Thermo Fisher Scientific's LanthaScreen® Eu Kinase Binding Assay protocol and is suitable for determining the IC50 values of IRAK4 inhibitors.[13][14][15]

Materials:

  • IRAK4 Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (5X)

  • Test compounds (inhibitors)

  • 384-well plate (white, low-volume)

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled H2O.

    • Prepare a serial dilution of the test compound in 1X Kinase Buffer A.

    • Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A.

    • Prepare a 3X tracer solution in 1X Kinase Buffer A.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay for IRAK4

This protocol is based on the Promega ADP-Glo™ Kinase Assay and measures kinase activity by quantifying the amount of ADP produced.[16]

Materials:

  • IRAK4 Kinase

  • IRAK4 substrate peptide

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer

  • Test compounds (inhibitors)

  • 384-well plate (white, low-volume)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Add 1 µL of the test compound or vehicle (5% DMSO) to the wells of a 384-well plate.

    • Add 2 µL of IRAK4 enzyme in Kinase Buffer to each well.

    • Add 2 µL of a substrate/ATP mixture in Kinase Buffer to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The development of IRAK4 inhibitors represents a promising therapeutic strategy for a host of inflammatory and autoimmune diseases. The pyrimidine scaffold, accessible from starting materials like this compound, continues to be a fertile ground for the discovery of potent and selective kinase inhibitors such as PF-06650833. The emergence of novel modalities like PROTAC degraders offers an alternative and potentially more durable approach to target IRAK4 by eliminating the protein entirely.

Future research will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of combination therapies. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the field of IRAK4-targeted drug discovery.

References

A Comparative Guide to the Patent Landscape and Synthetic Utility of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Chloro-5-(difluoromethoxy)pyrimidine, a heterocyclic building block of increasing interest in medicinal chemistry. We will explore its patented applications, compare its synthetic performance against viable alternatives, and provide experimental insights to inform its strategic deployment in drug discovery programs. Our focus is on the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a laboratory setting.

The Strategic Value of this compound in Drug Design

This compound (CAS No. 1192813-64-1) is a substituted pyrimidine that combines two key structural features sought after in modern drug design: a reactive chloropyrimidine core and a difluoromethoxy group.[1][2] The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including antivirals and anticancer agents.[3] The chlorine atom at the 2-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine, alcohol, or thiol-containing fragments.

The 5-(difluoromethoxy) group is particularly advantageous. Unlike a simple methoxy group, the two fluorine atoms significantly alter the substituent's electronic properties and metabolic stability. This group can act as a bioisostere for other functionalities, improve metabolic resistance to oxidative degradation, and modulate physicochemical properties such as lipophilicity and pKa, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Patent Landscape and Core Applications

While specific patents detailing the use of this compound in final drug compounds are emerging, the broader patent literature for structurally related compounds reveals its primary application as a key intermediate. The value of this building block is largely inferred from patents on analogous structures where the pyrimidine core is central to the biological activity of the final molecule.

For instance, the patent for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine highlights its role as an essential intermediate in the manufacture of pharmaceutically active ingredients for cancer treatment.[4] This underscores the importance of halogenated and fluorinated pyrimidines in oncology drug discovery. Similarly, patents covering pyrimidine compounds for medical use often involve substitution at the chloro positions to build a diverse library of potential therapeutics.[5]

The synthesis of the related compound, 2-chloro-5-(difluoromethoxy)pyrazine, is described in patent CN112979565B.[6] This patent details a method for introducing the difluoromethoxy group onto a similar heterocyclic ring, providing a valuable reference for the synthesis of the title compound and its derivatives.

Comparative Analysis: Alternatives to this compound

The decision to use this compound should be made after considering alternative building blocks. The choice of an appropriate starting material is dictated by the specific synthetic goal, desired physicochemical properties of the target molecule, and cost-effectiveness.

graph AlternativesComparison { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Alt1 [label="2-Chloro-5-(trifluoromethyl)pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Alt2 [label="2-Chloro-5-methoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Alt3 [label="2-Chloropyrimidine + Difluoromethoxylation\n(Late-stage functionalization)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with descriptive labels Main -> Alt1 [label="Stronger electron-withdrawing group\nDifferent lipophilicity profile"]; Main -> Alt2 [label="Lacks metabolic stability of -OCF2H\nDifferent electronic properties"]; Main -> Alt3 [label="Alternative synthetic route\nMay require harsher conditions"]; }

Caption: Structural alternatives to this compound.

Table 1: Comparison of this compound with Alternative Building Blocks

FeatureThis compound2-Chloro-5-(trifluoromethyl)pyrimidine2-Chloro-5-methoxypyrimidine
Key Advantage Balanced lipophilicity, metabolic stability, H-bond acceptor.Strong electron-withdrawing nature, metabolic stability.Readily available, simple structure.
Potential Application Kinase inhibitors, GPCR modulators.Protease inhibitors, compounds requiring strong electronic effects.Scaffolds where metabolic stability at the 5-position is not critical.
Synthetic Consideration Good reactivity in SNAr reactions.Higher reactivity in SNAr due to the -CF3 group.[4]Prone to O-demethylation in vivo.
Physicochemical Impact Increases lipophilicity moderately, can lower pKa of nearby groups.Significantly increases lipophilicity.Standard methoxy group effects.

The choice between a difluoromethoxy and a trifluoromethyl group is a critical decision in drug design. While both provide metabolic stability, the -OCF2H group retains a hydrogen bond accepting capability through its oxygen atom, a feature absent in the -CF3 group. This can be crucial for maintaining or establishing key interactions with a biological target.

Experimental Protocols and Synthetic Workflows

The primary synthetic utility of this compound is in SNAr reactions. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atom, facilitates attack by nucleophiles.

graph SNAr_Workflow { graph [splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

// Nodes Start [label="this compound\n+ Nucleophile (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="S_NAr Reaction\nBase (e.g., DIPEA), Solvent (e.g., NMP)\nHeat", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Transient Intermediate)", shape=diamond, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Amino-5-(difluoromethoxy)pyrimidine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup &\nPurification (Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Product", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Intermediate [style=dashed]; Intermediate -> Product [style=dashed]; Reaction -> Product; Product -> Workup; Workup -> Final; }

Caption: General workflow for SNAr with this compound.

Illustrative Protocol: Synthesis of a 2-Amino-5-(difluoromethoxy)pyrimidine Derivative

The following is a representative, generalized protocol based on common practices for SNAr reactions on chloropyrimidines as seen in the broader chemical literature.[7]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone) is added the desired amine nucleophile (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere (e.g., Nitrogen or Argon) for 4-24 hours. Reaction progress is monitored by an appropriate technique (e.g., LC-MS or TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-5-(difluoromethoxy)pyrimidine derivative.

Comparative Synthesis: Introduction of the Difluoromethoxy Group

The patent for the synthesis of 2-chloro-5-(difluoromethoxy)pyrazine provides a valuable protocol for the difluoromethoxylation step itself.[6] This reaction could be adapted for the synthesis of the title pyrimidine from a corresponding 5-hydroxypyrimidine precursor.

Table 2: Experimental Data for the Synthesis of 2-chloro-5-(difluoromethoxy)pyrazine[6]

ParameterValue
Precursor 5-chloropyrazine-2-alcohol
Reagent Sodium difluorochloroacetate
Catalyst Cesium Carbonate
Solvent Acetonitrile and Water (10:1)
Key Feature High yield reported.[6]
Note This demonstrates a viable route for installing the -OCF2H group onto a heteroaromatic ring.

This data suggests that a similar approach, starting from 2-chloro-5-hydroxypyrimidine, could be a feasible route to this compound, providing an alternative to sourcing the pre-made building block.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemistry, offering a unique combination of a reactive synthetic handle and a metabolically robust, property-modulating substituent. While direct patent literature on its incorporation into final drug products is still growing, the extensive use of related chloro- and fluorinated pyrimidines in patented therapeutic agents strongly supports its potential.

Researchers and drug development professionals should consider this compound as a strategic component for lead optimization, particularly when seeking to enhance metabolic stability and fine-tune electronic and physicochemical properties. Its performance in standard synthetic protocols, such as SNAr, is expected to be robust, and a comparative analysis with alternatives like trifluoromethyl or simple methoxy analogues allows for a rational, data-driven approach to molecular design. The continued exploration of this and similar fluorinated building blocks will undoubtedly lead to the discovery of novel and improved therapeutics.

References

A Senior Application Scientist's Comparative Guide to 2-Chloro-5-(difluoromethoxy)pyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth analysis of 2-Chloro-5-(difluoromethoxy)pyrimidine, a heterocyclic building block of increasing importance in medicinal chemistry. This guide moves beyond a simple product overview to provide a comparative analysis, grounded in experimental data, to inform your selection of reagents for complex molecular synthesis. We will explore the synthesis of this compound, compare its profile to relevant alternatives, and provide actionable protocols for its application, enabling you to make informed decisions in your research and development endeavors.

Introduction: The Strategic Value of the Difluoromethoxy Group in Pyrimidine Scaffolds

The pyrimidine core is a ubiquitous scaffold in a vast array of therapeutic agents, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The strategic functionalization of this core is paramount in modulating the physicochemical and pharmacokinetic properties of a drug candidate. This compound is a reagent that offers a unique combination of reactive sites: a chloro-substituent at the 2-position, susceptible to nucleophilic displacement, and a difluoromethoxy group at the 5-position.

The difluoromethoxy (-OCF₂H) group is particularly noteworthy. It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for methoxy or hydroxyl groups. Its introduction can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1192813-64-1[2]
Molecular Formula C₅H₃ClF₂N₂O[3][2][4]
Molecular Weight 180.54 g/mol [3][2][4]
Appearance Light yellow to clear, colorless oil/liquid[3]
Storage Conditions 2-8°C under an inert atmosphere[5]
SMILES FC(F)OC1=CN=C(Cl)N=C1[5]
InChIKey WTSWSBPEZJCSMC-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The preparation of this compound is a critical aspect of its utility. A common and reliable method involves the difluoromethylation of a corresponding hydroxyl precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Objective: To synthesize this compound via O-difluoromethylation of 2-Chloropyrimidin-5-ol.

Materials:

  • 2-Chloropyrimidin-5-ol

  • Sodium 2-chloro-2,2-difluoroacetate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-Chloropyrimidin-5-ol (1.0 eq) and sodium 2-chloro-2,2-difluoroacetate (3.0 eq) in N,N-dimethylformamide (DMF).[3]

  • Add a small amount of water (e.g., ~0.025 mL per 1 mL of DMF).

  • Heat the reaction mixture to 90°C and stir for 24 hours.[3] Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent by vacuum concentration.[3]

  • Purify the resulting crude product by column chromatography using a gradient of 5-30% ethyl acetate in hexane to yield this compound as a light yellow oil.[3]

Causality and Experimental Insights:

  • Choice of Reagent: Sodium 2-chloro-2,2-difluoroacetate serves as the difluorocarbene precursor. Upon heating, it decarboxylates to generate the reactive intermediate.

  • Solvent System: DMF is an excellent polar aprotic solvent for this transformation, effectively solvating the ionic reagents. The small addition of water can facilitate the reaction.

  • Temperature Control: Heating to 90°C is crucial to induce the decarboxylation of the difluoroacetate salt and drive the reaction forward at a reasonable rate.

Synthesis Workflow Diagram

synthesis_workflow reagents 2-Chloropyrimidin-5-ol + Sodium 2-chloro-2,2-difluoroacetate reaction Dissolve in DMF/H₂O Heat to 90°C, 24h reagents->reaction workup Vacuum Concentration reaction->workup purification Column Chromatography (EtOAc/Hexane) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Comparative Analysis with Alternative Pyrimidine Building Blocks

The choice of a building block is often a trade-off between reactivity, stability, cost, and the desired physicochemical properties imparted to the final molecule. Here, we compare this compound with two structurally related and commercially available alternatives: 2-Chloro-5-fluoropyrimidine and 2-Chloro-5-(trifluoromethyl)pyrimidine .

Table 2: Comparative Performance of C5-Substituted 2-Chloropyrimidines

FeatureThis compound2-Chloro-5-fluoropyrimidine2-Chloro-5-(trifluoromethyl)pyrimidine
C5-Substituent -OCF₂H-F-CF₃
Electronic Effect Moderately electron-withdrawing; H-bond donor capabilityStrongly electron-withdrawing; inductive effectStrongly electron-withdrawing; lipophilic
Reactivity at C2 Activated towards nucleophilic substitutionHighly activated towards nucleophilic substitutionHighly activated towards nucleophilic substitution
Metabolic Stability Generally high; blocks potential O-demethylationHigh; C-F bond is very stableVery high; resistant to oxidative metabolism
Pharmacokinetic Impact Can improve pKa, lipophilicity, and membrane permeabilityIncreases polarity and can modulate pKaSignificantly increases lipophilicity
Synthetic Accessibility Synthesized from 2-chloropyrimidin-5-ol[3]Available commercially[6][7]Available commercially; used as a drug intermediate[8][9]
In-Depth Analysis of Alternatives
  • 2-Chloro-5-fluoropyrimidine: The fluorine atom at C5 provides strong electron-withdrawing character, enhancing the electrophilicity of the C2 position for nucleophilic aromatic substitution (SₙAr). While synthetically useful, the single fluorine atom offers a different modulation of properties compared to the difluoromethoxy group. It primarily impacts the electronics of the ring without the steric bulk or the unique hydrogen-bonding capacity of the -OCF₂H group.

  • 2-Chloro-5-(trifluoromethyl)pyrimidine: The -CF₃ group is a classic bioisostere used to increase metabolic stability and lipophilicity.[10] It is strongly electron-withdrawing, making this pyrimidine highly reactive at the C2 position. However, the significant increase in lipophilicity may not always be desirable, potentially leading to off-target effects or poor solubility. The -OCF₂H group of our topic compound offers a more nuanced alternative, providing lipophilicity while retaining a hydrogen bond donor capability, which can be crucial for specific receptor interactions.

Application in Nucleophilic Substitution Reactions

A primary application for these building blocks is the introduction of various nucleophiles at the C2 position. This reaction is a cornerstone for building molecular complexity and generating libraries of compounds for drug discovery.[11]

Experimental Protocol: General Nucleophilic Aromatic Substitution (SₙAr)

Objective: To displace the C2-chloro group with a generic amine nucleophile (R-NH₂).

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Solvent (e.g., DMF, Acetonitrile, Dioxane)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the amine nucleophile in the chosen solvent, add the base.

  • Add this compound to the mixture.

  • Heat the reaction mixture (typically 60-100°C) and stir for 4-24 hours, monitoring progress by TLC or LC/MS.

  • After cooling, filter off any inorganic salts if necessary.

  • Concentrate the solution under reduced pressure.

  • Perform an aqueous work-up: dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-amino-5-(difluoromethoxy)pyrimidine derivative.

Application Workflow Diagram

snar_workflow start This compound reaction Nucleophilic Substitution (e.g., R-NH₂, Base, Solvent, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2-Substituted-5-(difluoromethoxy)pyrimidine Derivative purification->product evaluation Biological Evaluation product->evaluation

Caption: General workflow for the application of this compound in SₙAr reactions.

Safety and Handling

As with all halogenated heterocyclic compounds, appropriate safety precautions are essential. Users should always consult the latest Safety Data Sheet (SDS) before handling.

  • General Hazards: Halogenated pyrimidines are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][12]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] Keep under an inert atmosphere as specified.[3][5]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]

Conclusion

This compound represents a valuable and strategic building block for medicinal chemistry and drug discovery. Its unique -OCF₂H group offers a sophisticated tool for modulating physicochemical properties, providing a distinct advantage over simpler halogenated or trifluoromethylated analogs. While its synthesis is more involved than some commercially available alternatives, the potential benefits in terms of metabolic stability, target engagement, and overall drug-like properties make it a compelling choice for programs requiring fine-tuning of lead compounds. This guide provides the foundational knowledge, comparative data, and experimental protocols necessary for its successful implementation in your synthetic endeavors.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Chloro-5-(difluoromethoxy)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-5-(difluoromethoxy)pyrimidine. The content herein outlines a comprehensive framework for personal protective equipment (PPE) selection, operational procedures, and disposal plans to ensure a culture of safety and meticulous chemical management in the laboratory.

Hazard Assessment and Triage: Understanding the Risks

This compound is a halogenated pyrimidine derivative that presents multiple health hazards. A thorough understanding of these risks is the foundational step in establishing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on the potential dangers of this compound.[1]

Based on aggregated GHS information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin (in 75% of notifications).[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled (in 75% of notifications).[1]

  • H335: May cause respiratory irritation.[1]

The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues. As a chlorinated and fluorinated organic molecule, it has the potential to be corrosive and toxic upon exposure. The primary routes of exposure are oral ingestion, dermal contact, and inhalation, each necessitating a specific and targeted protective barrier.

Hazard Summary Table
Hazard ClassificationGHS CodeRequired Immediate Action & PPE
Acute Toxicity, OralH302Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Acute Toxicity, DermalH312Wear chemical-resistant gloves and a lab coat.
Skin Corrosion/IrritationH315Wear appropriate gloves and protective clothing.
Serious Eye Damage/IrritationH319Wear chemical safety goggles and/or a face shield.
Acute Toxicity, InhalationH332Handle only in a well-ventilated area, preferably a chemical fume hood.
Respiratory Tract IrritationH335Use appropriate respiratory protection if not handled in a fume hood.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. For this compound, a multi-layered PPE strategy is essential to mitigate the identified hazards.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye and face protection is mandatory.[1]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are necessary to protect against splashes and vapors. Standard safety glasses are insufficient as they do not provide adequate protection from chemical splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to chemical safety goggles.[3] This provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection

With classifications of H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation"), preventing dermal exposure is critical.[1]

    • Recommended: Butyl rubber or Viton® gloves are generally recommended for handling halogenated solvents.[4] Neoprene gloves can also offer good resistance.[5]

    • Limited Use: Nitrile gloves may offer some protection against incidental splashes, but they are not recommended for prolonged contact with halogenated hydrocarbons.[5][6] If nitrile gloves are used, a double-gloving technique is advised, and gloves should be changed immediately upon any suspected contact. Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A flame-retardant lab coat is the minimum requirement. For tasks with a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[7]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[8]

Respiratory Protection

The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications dictate that this compound must be handled in a manner that prevents inhalation of its vapors or aerosols.[1]

  • Primary Engineering Control: All handling of this compound should be conducted within a certified chemical fume hood.[9][10] This is the most effective way to prevent respiratory exposure.

  • Secondary Respiratory Protection: In the rare event that work cannot be performed in a fume hood, or during an emergency situation such as a spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[11][12] For situations involving particulates (e.g., if the compound is a solid), a combination cartridge with a particulate filter (e.g., OV/P95) should be used.[9] The selection of the appropriate respirator and cartridge must be done in accordance with your institution's respiratory protection program.

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is maintained not only by what you wear but also by how you work and manage waste.

Donning and Doffing PPE: A Procedural Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated storage location or dispose of it if it is contaminated.

  • Respirator: If worn, remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Decontamination and Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container.[1][13] Do not mix halogenated waste with non-halogenated waste, as this complicates disposal.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of in the designated halogenated waste container.

  • Glassware Decontamination: Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) inside a chemical fume hood. The rinsate must be collected and disposed of as halogenated hazardous waste.[1]

  • Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be absorbed with a chemical spill kit absorbent material. All materials used for cleanup must be disposed of as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Visualizing the Safety Workflow

The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Operational Plan cluster_3 Disposal Plan start Handling 2-Chloro-5- (difluoromethoxy)pyrimidine hazards Review SDS & GHS Hazards: - H302, H312, H315 (Skin/Oral Toxicity) - H319 (Serious Eye Irritation) - H332, H335 (Inhalation Toxicity) start->hazards eye_protection Eye/Face Protection: - Chemical Safety Goggles (min.) - Face Shield (for splash risk) hazards->eye_protection H319 skin_protection Skin/Body Protection: - Butyl or Viton® Gloves - Lab Coat (min.) - Chemical Apron (for splash risk) hazards->skin_protection H312/H315 respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - OV Respirator (Secondary) hazards->respiratory H332/H335 donning Donning Sequence: 1. Lab Coat 2. Respirator 3. Goggles/Face Shield 4. Gloves eye_protection->donning skin_protection->donning respiratory->donning handling Handle in Fume Hood donning->handling doffing Doffing Sequence: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator 5. Wash Hands handling->doffing decon Decontaminate Glassware (Collect Rinsate) handling->decon waste Segregate Halogenated Waste (Liquids & Solids) doffing->waste disposal Dispose via EHS waste->disposal decon->waste

Caption: PPE Selection and Handling Workflow for this compound.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate control measures. By adhering to the principles of hazard assessment, correct PPE selection, and meticulous operational and disposal planning, you contribute to a laboratory environment where scientific advancement and personal safety are held in the highest regard. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) as the primary sources of information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.